Temoporfin
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[10,15,20-tris(3-hydroxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPFDBRUNKHDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048619 | |
| Record name | Temoporfin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122341-38-2 | |
| Record name | Temoporfin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temoporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11630 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Temoporfin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122341-38-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMOPORFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU21S769PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Temoporfin for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temoporfin, also known by its chemical name meta-tetrahydroxyphenyl chlorin (mTHPC), is a highly potent second-generation photosensitizer clinically approved for photodynamic therapy (PDT)[1][2]. Marketed under the brand name Foscan®, it is utilized in the treatment of head and neck squamous cell carcinoma[1][2]. The therapeutic efficacy of this compound is fundamentally dependent on its distinct physicochemical properties, which dictate its pharmacokinetic profile, cellular uptake, and the quantum efficiency of cytotoxic reactive oxygen species (ROS) generation upon activation by light of a specific wavelength[3]. This technical guide provides an in-depth analysis of these core properties, detailed experimental methodologies for their characterization, and a visualization of the key signaling pathways involved in its mechanism of action.
Core Physicochemical Properties of this compound
The clinical utility of this compound in PDT is a direct consequence of its molecular structure and resulting physical characteristics. Its high lipophilicity facilitates accumulation in cellular membranes, while its strong absorption in the red spectral region allows for deep tissue penetration of activating light. A summary of its key physicochemical properties is presented below.
| Property | Value | Significance in PDT |
| Chemical Formula | C₄₄H₃₂N₄O₄ | Defines the molecular composition and basis for its chemical interactions. |
| Molecular Weight | 680.76 g/mol | Influences diffusion rates, tissue penetration, and systemic clearance. |
| Appearance | Dark purple solid | |
| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF) and lipid-based formulations. | A critical parameter for formulation development to ensure bioavailability for systemic or local administration. The hydrophobicity contributes to its aggregation in aqueous media. |
| LogP (Octanol/Water) | >9 | The high octanol-water partition coefficient indicates significant lipophilicity, promoting its localization within cellular membranes and lipoproteins. |
| Absorption Spectrum (λmax) | Soret band: ~420 nm; Q-bands: ~515, 549, 600, and a prominent peak at 652 nm . | The strong Q-band absorption at 652 nm falls within the "therapeutic window," where light can penetrate tissues most effectively. |
| Molar Extinction Coefficient | ~29,000 - 30,000 M⁻¹cm⁻¹ at 650-652 nm | A high molar extinction coefficient signifies efficient light absorption, enabling a potent photodynamic effect at lower drug and light doses. |
| Fluorescence Quantum Yield (Φf) | ~0.15 | Moderate fluorescence allows for biodistribution monitoring and dosimetry, while ensuring a high efficiency of intersystem crossing to the triplet state. |
| Singlet Oxygen Quantum Yield (ΦΔ) | High | A high yield of singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT, is crucial for effective tumor ablation. |
Experimental Protocols for Physicochemical Characterization
Accurate determination of this compound's physicochemical properties is essential for quality control, formulation development, and mechanistic studies. Standardized protocols for key parameters are detailed below.
Determination of Solubility
The shake-flask method is a conventional approach to determine the solubility of a compound in a given solvent.
-
Protocol:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., phosphate-buffered saline, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., DMF or ethanol) to a concentration within the linear range of a UV-Vis spectrophotometer.
-
Measure the absorbance at the Soret band maximum (~420 nm).
-
Calculate the concentration using a pre-established calibration curve and the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by correlation with retention times in reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Shake-Flask Protocol:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of this compound in one of the phases (typically n-octanol due to its higher solubility).
-
Mix equal volumes of the this compound-containing phase and the empty phase in a separatory funnel.
-
Shake the funnel vigorously for a set period and then allow the layers to separate completely.
-
Determine the concentration of this compound in both the n-octanol and aqueous phases using UV-Vis spectrophotometry, as described for solubility determination.
-
Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
-
Measurement of Absorption Spectrum and Molar Extinction Coefficient
UV-Vis spectrophotometry is used to determine the wavelengths of maximum absorption and the efficiency of light absorption.
-
Protocol:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or DMF).
-
Record the absorption spectrum over a relevant wavelength range (e.g., 350-750 nm) to identify the Soret and Q-band maxima.
-
To determine the molar extinction coefficient, prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (e.g., 652 nm).
-
Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law, is the molar extinction coefficient (ε) when the path length is 1 cm.
-
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is typically determined using a comparative method with a well-characterized standard.
-
Protocol:
-
Select a reference standard with a known quantum yield and an absorption/emission profile that overlaps with this compound (e.g., Zinc tetraphenylporphyrin).
-
Prepare dilute solutions of both the this compound sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for both the sample and the standard.
-
Using a spectrofluorometer, record the fluorescence emission spectrum of the standard, exciting at a wavelength where it absorbs.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the this compound sample using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield can be determined indirectly by chemical trapping or directly by measuring its near-infrared phosphorescence. The indirect method using 1,3-diphenylisobenzofuran (DPBF) is common.
-
Protocol:
-
Prepare solutions of this compound and a reference photosensitizer with a known singlet oxygen quantum yield in a suitable solvent containing DPBF.
-
Irradiate the solution with light at a wavelength absorbed by the photosensitizer (e.g., 652 nm).
-
Monitor the decrease in DPBF absorbance (typically around 415 nm) over time, as it is consumed by reacting with singlet oxygen.
-
The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of this compound is calculated by comparing the rate of DPBF decay to that induced by the reference photosensitizer under identical conditions.
-
Visualization of Methodologies and Signaling Pathways
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow of experiments for characterizing the key physicochemical properties of this compound.
Caption: Figure 1: Workflow for the characterization of this compound's physicochemical properties.
Simplified Signaling Pathway of this compound-Mediated PDT
Upon light activation, this compound initiates a cascade of molecular events, primarily mediated by ROS, that culminate in cell death through various mechanisms including apoptosis and necrosis.
Caption: Figure 2: Key signaling events in this compound-PDT leading to cancer cell death.
References
Spectroscopic Properties of Temoporfin in Diverse Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temoporfin, also known as meta-tetra(hydroxyphenyl)chlorin (mTHPC), is a potent second-generation photosensitizer employed in photodynamic therapy (PDT).[1][2][3][4][5] Its efficacy in generating cytotoxic singlet oxygen upon irradiation with visible light is intrinsically linked to its photophysical properties. These properties, including light absorption and emission characteristics, are highly sensitive to the surrounding molecular environment. Understanding the spectroscopic behavior of this compound in different solvents is crucial for optimizing its formulation, delivery, and therapeutic application. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound in various solvents, details the experimental protocols for their determination, and presents a logical workflow for such investigations.
Spectroscopic Data of this compound in Various Solvents
The photophysical parameters of this compound are significantly influenced by the polarity and nature of the solvent. The following table summarizes key spectroscopic data, including absorption maxima (λmax), molar extinction coefficient (ε), and fluorescence quantum yield (ΦF), compiled from various studies.
| Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Ethanol | 416, 516, 542, 596, 650 | 30,000 at 650 nm | - | 0.089 |
| Methanol | - | - | 650 | - |
| Dimethylformamide (DMF) | - | - | - | 0.441 |
| Ethanol/Propylene Glycol (40/60, w/w) | - | - | - | - |
| Aqueous Buffer (PBS, pH 7.2) with Ethanol (2:1) | - | Solubility ~0.3 mg/mL | - | Fluorescence is almost totally quenched |
Note: A dash (-) indicates that the data was not specified in the cited sources for that particular solvent.
The absorption spectrum of this compound is characteristic of chlorin-based chromophores, featuring intense Soret bands in the blue region and weaker Q-bands in the 500-680 nm range. The longest wavelength absorption peak at approximately 650 nm is clinically relevant for PDT as it falls within the "therapeutic window" where light penetration into tissue is maximal. The fluorescence quantum yield of this compound shows a dramatic dependence on the solvent environment, being significantly quenched in aqueous solutions but enhanced in organic solvents like DMF. This quenching in aqueous media is often attributed to aggregation of the hydrophobic this compound molecules.
Experimental Protocols
The determination of the spectroscopic properties of this compound involves standardized methodologies and instrumentation. Below are detailed protocols for key experiments.
UV-Vis Absorption Spectroscopy
This experiment determines the wavelengths at which this compound absorbs light and its molar extinction coefficient.
-
Materials:
-
This compound (mTHPC), purity >99%
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, DMF)
-
Volumetric flasks and pipettes
-
1 cm path length quartz cuvettes
-
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 35)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 2 mM in absolute ethanol). The solid compound should be dissolved completely.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 in the wavelength range of interest. The optical density of samples should not exceed 0.3 a.u. for accurate measurements.
-
Spectral Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of each dilution over a desired wavelength range (e.g., 350-700 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
To determine the molar extinction coefficient (ε), plot absorbance at a specific λmax against the concentration of the dilutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (where c is the concentration in mol/L and l is the path length in cm).
-
-
Fluorescence Spectroscopy
This experiment measures the emission spectrum and the fluorescence quantum yield of this compound.
-
Materials:
-
This compound solutions prepared as in the absorption protocol.
-
A fluorescent standard with a known quantum yield in the same solvent (if possible).
-
-
Instrumentation:
-
Spectrofluorometer (e.g., FS5 Edinburgh Instrument)
-
-
Procedure for Emission Spectrum:
-
Place the sample solution in a quartz cuvette.
-
Set the excitation wavelength to one of the absorption maxima (e.g., 420 nm).
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 600-800 nm).
-
-
Procedure for Fluorescence Quantum Yield (Comparative Method): The comparative method, as described by Williams et al., is a reliable technique for determining fluorescence quantum yields.
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs at the same wavelength as the test sample.
-
Absorbance Matching: Prepare dilute solutions of both the standard and the this compound sample in the same solvent, with their absorbance at the excitation wavelength being identical and below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: The fluorescence quantum yield (ΦF) is calculated using the following equation:
ΦF,X = ΦF,ST * (IX / IST) * (ηX2 / ηST2)
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
η is the refractive index of the solvent.
-
Subscripts X and ST refer to the test sample and the standard, respectively.
-
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of the spectroscopic properties of a photosensitizer like this compound.
Conclusion
The spectroscopic properties of this compound are highly dependent on the solvent environment. Its strong absorption in the red part of the spectrum and its variable fluorescence quantum yield are key parameters that influence its efficacy as a photosensitizer in PDT. The aggregation-induced fluorescence quenching in aqueous media highlights the importance of appropriate formulation strategies to maintain its monomeric and photoactive state in biological systems. The experimental protocols and workflow detailed in this guide provide a robust framework for the systematic investigation of this compound and other photosensitizers, which is essential for the rational design and development of new photodynamic therapies.
References
- 1. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Determining the Singlet Oxygen Quantum Yield of Temoporfin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temoporfin, also known as meta-tetra(hydroxyphenyl)chlorin (m-THPC), is a highly potent second-generation photosensitizer employed in photodynamic therapy (PDT). Its therapeutic efficacy is critically dependent on its ability to generate cytotoxic singlet oxygen (¹O₂) upon activation by light of a specific wavelength. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a paramount parameter for preclinical evaluation and dosimetry of PDT. This technical guide provides a comprehensive overview of the methodologies for determining the ΦΔ of this compound, presents its known quantitative data, and illustrates the key photophysical and cellular pathways involved.
Introduction to this compound and Singlet Oxygen in PDT
Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to elicit cellular necrosis and apoptosis in pathological tissues, particularly tumors. This compound is a chlorin-based photosensitizer with strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of light.
The mechanism of action for Type II photosensitizers like this compound is primarily mediated by singlet oxygen. As illustrated in the photophysical pathway below, the process begins with the absorption of a photon, leading to the excitation of this compound from its ground state (S₀) to an excited singlet state (S₁). Subsequently, the molecule undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), an efficient triplet quencher, resulting in the formation of the highly reactive singlet oxygen (¹O₂) and the return of the photosensitizer to its ground state.
dot
Caption: Jablonski diagram illustrating the photophysical processes of this compound leading to singlet oxygen generation.
Quantitative Data: Singlet Oxygen Quantum Yield (ΦΔ) of this compound
The singlet oxygen quantum yield of this compound is influenced by its local microenvironment, including the solvent and its aggregation state. Hydrophobic photosensitizers like this compound tend to aggregate in aqueous media, which can lead to a reduction in their singlet oxygen generating capabilities. The use of delivery vehicles such as albumin can mitigate this aggregation.[1]
| Solvent/Medium | Saturation | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Methanol | Air-saturated | 0.43 - 0.46 | [2][3] |
| Methanol | Oxygen-saturated | 0.59 - 0.62 | [2][3] |
| Bovine Serum Albumin (BSA) Complex | Not Specified | 0.21 (restored value) |
Note: For comparison, the fluorescence quantum yield of this compound has been reported as 0.089 in ethanol and 0.441 in DMF.
Experimental Protocols for ΦΔ Determination
The determination of the singlet oxygen quantum yield can be performed through direct or indirect methods.
Direct Method: Time-Resolved Phosphorescence Detection
This method is considered the gold standard as it directly measures the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays back to its triplet ground state.
Experimental Protocol:
-
Sample Preparation: Prepare optically matched solutions of this compound and a reference standard with a known ΦΔ (e.g., phenalenone) in the desired solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrumentation: Utilize a sensitive NIR detector, such as a liquid nitrogen-cooled germanium photodiode or a photomultiplier tube (PMT) sensitive in the NIR region, coupled with a spectrometer. A pulsed laser is used for excitation.
-
Data Acquisition: Excite the sample with a laser pulse at a wavelength where both this compound and the reference absorb. Record the time-resolved phosphorescence decay of singlet oxygen at ~1270 nm.
-
Data Analysis: The initial amplitude of the phosphorescence signal (at time t=0) is proportional to the ΦΔ. The quantum yield of this compound (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)
Where I is the initial phosphorescence intensity and A is the absorbance at the excitation wavelength for the sample and the reference (ref).
dot
Caption: Workflow for the direct determination of singlet oxygen quantum yield via phosphorescence detection.
Indirect Method: Chemical Trapping (Relative Method)
This is a more accessible method that involves the use of a chemical scavenger that reacts with singlet oxygen, leading to a measurable change in its concentration, often monitored by UV-Vis absorption or fluorescence spectroscopy. 1,3-diphenylisobenzofuran (DPBF) is a commonly used scavenger. The rate of scavenger consumption by this compound is compared to that of a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal or Methylene Blue).
Experimental Protocol:
-
Materials:
-
This compound (sample)
-
Reference photosensitizer (e.g., Rose Bengal, ΦΔ in ethanol ≈ 0.75)
-
Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Spectroscopic grade solvent (e.g., ethanol, DMF)
-
-
Solution Preparation:
-
Prepare stock solutions of this compound, the reference photosensitizer, and DPBF in the chosen solvent.
-
Prepare two separate experimental solutions in quartz cuvettes:
-
Sample Cuvette: A solution containing this compound and DPBF.
-
Reference Cuvette: A solution containing the reference photosensitizer and DPBF.
-
-
Adjust the concentrations so that the absorbance of this compound and the reference at the irradiation wavelength are identical (optically matched, typically A ≈ 0.1). The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.
-
-
Irradiation:
-
Irradiate both cuvettes with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where both photosensitizers absorb.
-
Stir the solutions during irradiation to ensure homogeneity.
-
At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the solution, paying close attention to the decrease in the DPBF absorbance peak.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength as a function of irradiation time for both the this compound and the reference solution.
-
Determine the initial slope (k) of the linear portion of these plots. The slope represents the rate of DPBF consumption.
-
-
Calculation:
-
The singlet oxygen quantum yield of this compound (ΦΔ_sample) is calculated using the following formula:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)
Where k is the slope of the DPBF absorbance decay plot, and F is the absorption correction factor, calculated as F = 1 - 10⁻ᴬ, where A is the absorbance of the photosensitizer at the irradiation wavelength. If the absorbances of the sample and reference are matched, the ratio of the correction factors (F_ref / F_sample) is 1.
-
dot
Caption: Workflow for the indirect determination of singlet oxygen quantum yield using a chemical trap.
Cellular Signaling Pathways Activated by this compound-Generated Singlet Oxygen
The generation of singlet oxygen within cancer cells by activated this compound initiates a cascade of signaling events that culminate in cell death through apoptosis and/or necrosis. The specific pathway activated can depend on the subcellular localization of the photosensitizer. Singlet oxygen-induced oxidative stress leads to damage of various cellular components, including lipids, proteins, and nucleic acids. This damage triggers cellular stress responses, including the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the mammalian target of rapamycin (mTOR) pathway, which can promote autophagy and apoptosis. Furthermore, DNA damage caused by singlet oxygen can lead to the phosphorylation of H2AX (γ-H2AX), a key event in the DNA damage response.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin (m-THPBC): a comparative study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Preclinical Research and Development of Temoporfin
Introduction
Temoporfin, also known by its chemical name meta-tetra(hydroxyphenyl)chlorin (mTHPC) and the trade name Foscan®, is a potent second-generation photosensitizing agent employed in photodynamic therapy (PDT).[1][2] PDT is a minimally invasive therapeutic strategy that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[2][3] this compound was approved by the European Medicines Agency in 2001 for the palliative treatment of patients with advanced squamous cell carcinoma of the head and neck.[4] Its high quantum yield of singlet oxygen, strong absorption in the red region of the spectrum (around 652 nm) allowing for deeper tissue penetration, and preferential accumulation in tumor tissues make it a highly effective photosensitizer. This technical guide provides an in-depth overview of the preclinical research and development of this compound, focusing on its mechanism of action, data from in vitro and in vivo studies, and the experimental protocols utilized in its evaluation.
Mechanism of Action
The therapeutic effect of this compound-mediated PDT is initiated by the absorption of light, which triggers a series of photochemical and photobiological events.
Photochemical and Photophysical Processes
Upon administration, this compound selectively accumulates in malignant tissues. The fundamental mechanism is initiated by irradiating the target tissue with non-thermal laser light at a wavelength of 652 nm. This excites the this compound molecule from its ground state to a short-lived excited singlet state. Subsequently, it undergoes intersystem crossing to a longer-lived excited triplet state.
From the triplet state, this compound can initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer interacts directly with a substrate molecule through hydrogen or electron transfer, producing free radicals and radical ions.
-
Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This is the predominant pathway for this compound.
These reactive oxygen species (ROS), particularly singlet oxygen, are highly cytotoxic and cause oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.
Cellular and Immunological Effects
The ROS generated during PDT induce cell death through two primary pathways: apoptosis (programmed cell death) and necrosis. The dominant pathway is often dependent on the cell type, the concentration of this compound, and the light dose administered.
Beyond direct cytotoxicity to tumor cells, this compound-PDT also elicits a broader anti-tumor response:
-
Vascular Damage: PDT can damage the tumor vasculature, leading to vessel constriction, thrombosis, and vascular leakage, which cuts off the tumor's blood and nutrient supply.
-
Immune System Activation: There is evidence that PDT with this compound activates macrophages, enhancing their phagocytic activity. These activated macrophages increase the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO). This inflammatory response contributes to the overall therapeutic effect by promoting phagocytosis of cancer cells and augmenting cell death signaling.
Signaling Pathways in this compound-Mediated Cell Death
This compound-mediated PDT triggers a cascade of intracellular signaling events leading to cell death. A key target of this compound is the mitochondria. Upon photoactivation, this compound localized in the mitochondria causes mitochondrial damage, leading to the loss of mitochondrial membrane potential. This event is a critical step in the intrinsic apoptotic pathway, initiating the activation of caspase-9 and subsequently caspase-3, which are key executioner caspases.
Preclinical In Vitro Studies
A multitude of in vitro studies have been conducted to characterize the photodynamic efficacy of this compound across various cancer cell lines.
Cellular Uptake and Subcellular Localization
Studies using flow cytometry and spectrophotometry have shown that this compound exhibits a higher cellular uptake compared to first-generation photosensitizers like hematoporphyrin derivative (HPD). Confocal laser scanning microscopy has revealed that this compound accumulates diffusely in the cytoplasm, with the mitochondria being a key target organelle. This localization is crucial for its mechanism of action, as photo-activation leads to pronounced mitochondrial damage, correlating with its high cell-killing efficiency.
Phototoxicity and Efficacy
This compound has demonstrated potent phototoxicity in numerous human cancer cell lines, including those from nasopharyngeal carcinoma (HK1 and CNE2), pancreatic adenocarcinoma (Capan-2, PANC-01), and head and neck squamous cell carcinoma (HNSCC). In nasopharyngeal carcinoma cells, this compound was found to be approximately 100-fold more cytotoxic than HPD. Studies on HNSCC cell lines have shown that this compound-PDT induces cytotoxicity by increasing intracellular ROS generation.
Table 1: Summary of In Vitro Phototoxicity Data for this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HK1, CNE2 | Nasopharyngeal Carcinoma | Relative Cytotoxicity | ~100x higher than HPD | |
| MRSA | Bacteria (Oral Pathogen) | MIC / MBC (Hypoxic) | 2 µg/mL | |
| CAL27 | Head and Neck (Tongue) SCC | ROS Generation | ~3-fold increase |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. Specific IC50 values are highly dependent on drug concentration, incubation time, and light dose, and are reported across a wide range in the literature.
Experimental Protocol: In Vitro Phototoxicity Assay (MTS Assay)
This protocol is a representative example for assessing the in vitro efficacy of this compound-PDT.
-
Cell Seeding: Cancer cells (e.g., HEp-2, HeLa) are seeded into 96-well microplates at a concentration of 3 × 10⁴ cells per mL and incubated for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. The plates are then incubated at 37°C in a 5% CO₂ atmosphere for a specified period (e.g., 24 hours) in the dark.
-
Illumination: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh medium is added. The designated plates are then irradiated with light from a suitable source (e.g., a laser at 652 nm) at a specific light dose (e.g., 10 J/cm²). Control plates ("dark controls") are not illuminated.
-
Post-Illumination Incubation: The plates are returned to the incubator for a further 24-48 hours.
-
Viability Assessment (MTS Assay): 20 µL of MTS dye solution is added to each well. The plates are incubated for 3 hours, and the absorbance is measured at 470 nm using a 96-well plate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Preclinical In Vivo Studies
In vivo studies in animal models are critical for evaluating the pharmacokinetics, biodistribution, and anti-tumor efficacy of this compound before clinical application.
Pharmacokinetics and Biodistribution
Following intravenous administration in murine models, this compound exhibits a characteristic pharmacokinetic profile. Plasma concentrations initially decrease rapidly, then rise slowly to a peak (Tmax) between 2-4 hours post-administration. The terminal plasma half-life is approximately 65 hours. This compound is known to be 85-88% bound to plasma proteins, initially to a high-density protein and later redistributing to lipoproteins, primarily high-density lipoprotein (HDL). Animal data indicate that this compound is eliminated by the liver, with conjugated metabolites excreted through the bile.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Tmax (Peak Plasma Time) | 2-4 hours | |
| Plasma Protein Binding | 85-88% | |
| Volume of Distribution | 0.34-0.46 L/kg | |
| Terminal Plasma Half-Life | 65 hours | |
| Elimination | Hepatic |
Biodistribution studies have demonstrated that this compound preferentially accumulates in tumor tissue compared to surrounding healthy tissues. In a study using BALB/c mice with implanted Colo 26 colorectal carcinoma, tumor concentrations rose after administration and remained constant from 24 hours onwards, while concentrations in blood and liver fell more rapidly. This selective retention is a key factor in the therapeutic window for PDT.
Table 3: Tumor-to-Tissue Ratios of this compound in a Murine Model
| Tissue | Tumor:Tissue Ratio | Source |
| Small Intestine | 8.6 | |
| Liver | 6.9 | |
| Skeletal Muscle | 5.0 | |
| Heart | Declines slowly |
Anti-Tumor Efficacy
In vivo studies have confirmed the potent anti-tumor effects of this compound-PDT. For instance, intratumoral administration of this compound-conjugated nanoparticles into a mouse model of human pancreatic adenocarcinoma, followed by NIR irradiation, caused extensive tumor necrosis and subsequent tumor suppression. Similar tumor growth reduction has been observed in various other tumor models, validating the efficacy seen in in vitro experiments.
Experimental Protocol: In Vivo Efficacy and Biodistribution Study
This protocol outlines a general procedure for evaluating this compound in a tumor-bearing mouse model.
-
Tumor Implantation: Human tumor cells (e.g., HT29 human colon adenocarcinoma) are subcutaneously implanted into immunodeficient mice (e.g., nude mice). The tumors are allowed to grow to a palpable size.
-
Drug Administration: this compound (or a specific formulation) is administered to the mice, typically via intravenous injection at a specified dose (e.g., 0.15 mg/kg).
-
Pharmacokinetic/Biodistribution Arm: At various time points post-injection (e.g., 2, 12, 24, 96 hours), cohorts of mice are euthanized. Blood and various tissues (tumor, liver, muscle, skin, etc.) are collected.
-
Drug Quantification: this compound concentrations in the collected samples are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with photometric or fluorescence detection.
-
Efficacy Arm: At a predetermined time after drug administration (the drug-light interval, DLI, often 96 hours to maximize tumor-to-tissue ratio), the tumor area is illuminated with a 652 nm laser at a specific fluence (e.g., 20 J/cm²).
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., with calipers) in both the treated and control groups to assess the extent of tumor growth inhibition or regression.
Formulation and Delivery Systems
A significant challenge in the development of this compound is its high hydrophobicity, which leads to aggregation in aqueous environments, reducing its bioavailability and ROS generation efficiency. To overcome this, extensive research has focused on developing advanced nanoscale delivery systems.
-
Liposomal Formulations: Encapsulating this compound within liposomes improves its solubility and modifies its pharmacokinetic profile.
-
Polymeric Nanoparticles: Polymeric carriers have been used to enhance stability and delivery.
-
Upconversion Nanoparticles (UCNPs): These novel systems can be excited by near-infrared (NIR) light, which has better tissue penetration, and then emit visible light locally to activate the conjugated this compound. This approach is promising for treating deeper tumors.
-
Human Serum Albumin (HSA): Using HSA as a carrier helps to disperse this compound in solution, preventing aggregation and improving PDT performance.
-
Invasomes and Hydrogels: For topical applications, formulations like invasomes (nanocarriers containing terpenes) and hydrogels are being explored to enhance skin penetration and provide sustained local delivery.
These formulation strategies aim to improve the therapeutic index of this compound by increasing its solubility, stability, and selective delivery to tumor tissues.
References
In Vitro Phototoxicity of Temoporfin: A Technical Guide for Cancer Cell Line Studies
An in-depth exploration of the mechanisms, protocols, and quantitative analysis of Temoporfin-mediated photodynamic therapy in preclinical cancer research.
Introduction
This compound, also known as meta-tetra(hydroxyphenyl)chlorin (mTHPC), is a potent second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers.[1][2] Its efficacy stems from its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to localized tumor destruction.[3][4][5] This technical guide provides a comprehensive overview of the in vitro phototoxicity of this compound, focusing on its effects on different cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of PDT agents.
This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to facilitate a deeper understanding and standardized approach to in vitro this compound PDT studies.
Quantitative Analysis of this compound Phototoxicity
The phototoxic efficacy of this compound varies significantly across different cancer cell lines and is influenced by experimental parameters such as drug concentration, incubation time, and light dose. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.
| Cell Line | Cancer Type | This compound Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | Viability Assay | IC50 (µM) | Reference |
| 4T1 | Mouse Breast Cancer | Not specified | 13.3 | 16 | Trypan Blue | 0.117 | |
| 4T1 | Mouse Breast Cancer | Not specified | 0.3 W/cm² for 1h | 4 | MTT | 0.05 | |
| A549 | Human Lung Adenocarcinoma | Not specified | 2 | 24 | MTT | 0.702 | |
| CAL27 | Human Head and Neck Squamous Cell Carcinoma | Not specified | 24 mW/cm² for 45 min | 0.75 | Not specified | 0.18 | |
| SQD9 | Human Head and Neck Squamous Cell Carcinoma | Not specified | 24 mW/cm² for 45 min | 0.75 | Not specified | 0.23 | |
| HN5 | Head and Neck Squamous Cell Carcinoma | 25 nM | Variable | 24 | MTT | Lower than CSCC lines | |
| SCC13 | Cutaneous Squamous Cell Carcinoma | 25 nM | Variable | 24 | MTT | ~6 J/cm² for IC50 | |
| NPC/HK1 | Nasopharyngeal Carcinoma | 0.4 µg/mL | 40 kJ/m² | 24 | Tetrazolium Reduction | Not specified (80% cell killing) | |
| CNE2 | Nasopharyngeal Carcinoma | 0.4 µg/mL | 40 kJ/m² | 24 | Tetrazolium Reduction | Not specified (80% cell killing) | |
| A-427 | Human Lung Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 | |
| BHY | Human Oral Squamous Cell Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 | |
| KYSE-70 | Human Esophageal Squamous Cell Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 | |
| RT-4 | Human Bladder Transitional Cell Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 | |
| SISO | Human Uterine Squamous Cell Carcinoma | Variable | 1.8 | Not specified | MTT | 0.10 - 0.20 |
Dark Toxicity: It is crucial to assess the cytotoxicity of this compound in the absence of light to distinguish between its inherent toxicity and its photodynamic effects. Generally, this compound exhibits negligible dark toxicity at concentrations effective for PDT. For instance, the dark toxicity IC50 in 4T1 cells was reported to be 38.01 µM, significantly higher than its phototoxic IC50.
Experimental Protocols
Standardized protocols are essential for reproducible in vitro studies of this compound's phototoxicity.
Cell Culture and Photosensitizer Incubation
-
Cell Lines: A variety of human and murine cancer cell lines can be used, including those from head and neck, lung, breast, and skin cancers.
-
Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Photosensitizer Preparation: this compound is a lipophilic compound and often requires a solvent such as ethanol and propylene glycol for clinical administration. For in vitro use, a stock solution is typically prepared in a suitable solvent (e.g., ethanol) and then diluted to the desired final concentration in the cell culture medium. To improve solubility and reduce aggregation in aqueous media, formulations with human serum albumin (HSA) or encapsulation in nanoparticles have been explored.
-
Incubation: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays) and allowed to attach overnight. The culture medium is then replaced with a medium containing the desired concentration of this compound, and the cells are incubated for a specific period (e.g., 4, 16, or 24 hours) to allow for cellular uptake.
Light Irradiation
-
Light Source: A light source emitting at or near the absorption maximum of this compound (around 652 nm) is required. This can be a diode laser or a filtered lamp.
-
Light Dose: The light dose, measured in Joules per square centimeter (J/cm²), is a critical parameter. It is determined by the power density of the light source (mW/cm²) and the irradiation time.
-
Procedure: After incubation with this compound, the cells are washed to remove the extracellular photosensitizer and fresh medium is added. The cells are then exposed to the light source for the calculated duration. Control groups should include cells treated with light only, this compound only (dark control), and untreated cells.
Assessment of Phototoxicity
a) Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. After PDT, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells based on membrane integrity. Non-viable cells with compromised membranes take up the blue dye, while viable cells exclude it. The percentage of stained cells is determined using a hemocytometer or an automated cell counter.
b) Reactive Oxygen Species (ROS) Detection:
-
Fluorescent Probes: Intracellular ROS generation can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity can be quantified using a fluorescence microplate reader or flow cytometry.
-
Singlet Oxygen Detection: Specific probes like 1,3-diphenylisobenzofuran (DPBF) can be used to detect singlet oxygen, a key cytotoxic species in PDT.
c) Microscopic Analysis:
-
Confocal Laser Scanning Microscopy (CLSM): This technique can be used to visualize the subcellular localization of this compound, which has been shown to accumulate in the endoplasmic reticulum (ER) and Golgi apparatus. It can also be used to observe morphological changes indicative of apoptosis or necrosis.
-
Fluorescence Microscopy: This can be used to visualize cells stained with fluorescent dyes that indicate specific cellular events, such as apoptosis (e.g., Annexin V/Propidium Iodide staining) or autophagy (e.g., LC3-GFP).
Signaling Pathways in this compound-Mediated Phototoxicity
This compound-PDT induces cancer cell death through a complex interplay of signaling pathways, primarily involving apoptosis, necrosis, and autophagy. The dominant cell death mechanism can vary depending on the cell line, photosensitizer dose, and light dose.
Apoptosis
Apoptosis, or programmed cell death, is a major mechanism of cell death induced by this compound-PDT. The process is triggered by ROS-induced cellular damage, particularly to the mitochondria and the endoplasmic reticulum. This leads to the activation of caspase cascades, which are central to the execution of apoptosis. Key events include the release of cytochrome c from the mitochondria, activation of caspase-3, and PARP cleavage.
Necrosis
At high doses of this compound or light, PDT can induce necrosis, a form of unregulated cell death characterized by cell swelling and rupture of the plasma membrane. This leads to the release of intracellular contents and can provoke an inflammatory response.
Autophagy
Autophagy is a cellular process of self-digestion that can have a dual role in cancer therapy. In the context of this compound-PDT, autophagy can act as a pro-survival mechanism, allowing cells to cope with the oxidative stress, or it can contribute to cell death. The induction of autophagy is often observed in parallel with apoptosis. Studies have shown that inhibiting autophagy can sometimes enhance the apoptotic effects of PDT. The ROS/JNK signaling pathway has been implicated in the activation of autophagy following PDT.
Visualizations
Experimental Workflow for In Vitro this compound PDT
Caption: Workflow for in vitro phototoxicity assessment of this compound.
Signaling Pathways of this compound-Mediated Cell Death
Caption: Key signaling pathways in this compound-induced phototoxicity.
Conclusion
This compound is a highly effective photosensitizer for in vitro photodynamic therapy against a broad range of cancer cell lines. Its phototoxicity is mediated by the generation of reactive oxygen species, leading to cell death through apoptosis, necrosis, and autophagy. The choice of experimental parameters, particularly drug concentration and light dose, is critical in determining the efficacy and the dominant cell death mechanism. The protocols and data presented in this guide provide a framework for conducting robust and reproducible in vitro studies of this compound, which are essential for its further development and clinical application in oncology.
References
- 1. Comparison of Cellular Death Pathways after mTHPC-mediated Photodynamic Therapy (PDT) in Five Human Cancer Cell Lines [ouci.dntb.gov.ua]
- 2. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Conjugated Upconversion Nanoparticles for NIR-Induced Photodynamic Therapy: Studies with Pancreatic Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Blades of Light: A Technical Guide to Temoporfin-Induced Apoptosis and Necrosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Temoporfin, also known as meta-tetra(hydroxyphenyl)chlorin (mTHPC), is a highly potent second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of solid tumors, most notably head and neck squamous cell carcinoma (HNSCC). Its clinical efficacy is rooted in its ability to, upon activation by light of a specific wavelength (approx. 652 nm), generate cytotoxic reactive oxygen species (ROS). This targeted oxidative burst within the tumor microenvironment triggers a cascade of cellular events, culminating in cell death through two primary, yet distinct, pathways: programmed cell death (apoptosis) and unregulated cell death (necrosis). The balance between these two modalities is a critical determinant of therapeutic outcome and is finely tuned by the delivered PDT dose—a combination of photosensitizer concentration and light fluence. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies central to understanding and harnessing this compound's dual cytotoxic functions.
Core Mechanism of Action: From Photon to Cytotoxicity
The fundamental principle of this compound-PDT is the localized production of ROS. Following intravenous administration, this compound selectively accumulates in tumor tissues. Subsequent illumination of the tumor with non-thermal laser light at 652 nm excites this compound from its ground state to a transient, high-energy singlet state. It then transitions to a longer-lived triplet state via intersystem crossing. This triplet-state this compound can then react with molecular oxygen in the surrounding tissue through two types of photochemical reactions:
-
Type I Reaction: Electron or hydrogen transfer from the photosensitizer to a substrate molecule, creating free radicals.
-
Type II Reaction: Energy transfer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
The Type II reaction, yielding singlet oxygen, is considered the dominant cytotoxic pathway for this compound. The resulting ROS inflict oxidative damage on key cellular components, including lipids, proteins, and nucleic acids, initiating cell death cascades.
Signaling Pathways of Cell Death
The subcellular localization of this compound—primarily in the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria—dictates the initial sites of photodamage and, consequently, the primary signaling pathways activated.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
At lower PDT doses, this compound predominantly induces apoptosis. The generated ROS directly target mitochondria, the gatekeepers of apoptosis.
-
Mitochondrial Damage: ROS cause direct oxidative damage to mitochondrial membranes and proteins. This includes the anti-apoptotic protein Bcl-2, which is selectively degraded, altering the critical Bax/Bcl-2 ratio in favor of apoptosis.[1][2]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP allows for the rapid release of apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[3] Studies in nasopharyngeal carcinoma (NPC) cells have shown that 1 hour after this compound-PDT, the percentage of cells with released cytochrome c increased from ~2% to 26-42%, reaching over 70% by the 2-hour mark.[3]
-
Apoptosome Formation & Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates pro-caspase-9, the initiator caspase in this pathway.
-
Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These caspases carry out the systematic dismantling of the cell by cleaving key structural and regulatory proteins, including Poly (ADP-ribose) polymerase (PARP).[4]
-
Apoptotic Body Formation: The cell undergoes characteristic morphological changes, including shrinkage, membrane blebbing, and chromatin condensation, eventually breaking apart into apoptotic bodies that are cleared by phagocytes.
The Switch to Necrosis
As the PDT dose (either this compound concentration or light fluence) increases, the cellular damage becomes overwhelming.
-
Massive Oxidative Stress: High levels of ROS cause widespread, irreparable damage to cellular structures, including the plasma membrane and critical organelles.
-
ATP Depletion: Severe mitochondrial damage leads to a rapid collapse of the mitochondrial membrane potential and a halt in ATP synthesis.
-
Inhibition of Apoptotic Machinery: The apoptotic process is energy-dependent (requiring ATP). At high PDT doses, the very enzymes and proteins required for the ordered apoptotic cascade, including caspases, are themselves damaged and inactivated by the intense oxidative stress.
-
Loss of Membrane Integrity: Extensive lipid peroxidation leads to the loss of plasma membrane integrity.
-
Cell Lysis & Inflammation: The cell swells and eventually ruptures (lysis), releasing its intracellular contents into the surrounding tissue and triggering an inflammatory response. This unregulated breakdown is the hallmark of necrosis.
Quantitative Data Presentation
The mode of cell death induced by this compound-PDT is highly dependent on the cell line and treatment parameters. Studies show that apoptosis is generally the predominant mechanism, with a shift towards late apoptosis and necrosis at higher equitoxic doses (IC₉₀) and later time points.
Table 1: Cytotoxicity of this compound-PDT in Various Human Cancer Cell Lines
| Cell Line | Tumor Origin | IC₅₀ (µM) |
|---|---|---|
| BHY | Oral Squamous Carcinoma | 0.08 |
| KYSE-70 | Esophageal Carcinoma | 0.10 |
| A-427 | Lung Carcinoma | 0.06 |
| RT-4 | Bladder Carcinoma | 0.06 |
| SISO | Cervical Carcinoma | 0.08 |
Data derived from Lange et al., Cancers (Basel), 2019. Cells were incubated with mTHPC for 24h and illuminated with a light fluence of 1.8 J/cm².
Table 2: Percentage of Apoptotic vs. Late Apoptotic/Necrotic Cells Post-Temoporfin-PDT in BHY Oral Cancer Cells
| Time Post-PDT | Treatment | Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
|---|---|---|---|
| 6 hours | IC₅₀ | 10.1 | 10.9 |
| IC₉₀ | 13.8 | 15.3 | |
| 24 hours | IC₅₀ | 14.5 | 11.8 |
| IC₉₀ | 21.1 | 20.8 | |
| 48 hours | IC₅₀ | 33.3 | 19.7 |
| IC₉₀ | 41.5 | 36.2 |
Data derived from Lange et al., Cancers (Basel), 2019. Percentages represent the increase in cell populations compared to controls.
Table 3: Percentage of Apoptotic vs. Late Apoptotic/Necrotic Cells Post-Temoporfin-PDT in SISO Cervical Cancer Cells
| Time Post-PDT | Treatment | Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
|---|---|---|---|
| 6 hours | IC₅₀ | 7.2 | 11.5 |
| IC₉₀ | 10.8 | 17.5 | |
| 24 hours | IC₅₀ | 8.9 | 15.6 |
| IC₉₀ | 14.4 | 29.8 | |
| 48 hours | IC₅₀ | 10.6 | 21.1 |
| IC₉₀ | 41.5 | 45.3 |
Data derived from Lange et al., Cancers (Basel), 2019. Percentages represent the increase in cell populations compared to controls.
Experimental Protocols
Precise and reproducible experimental design is paramount for studying the effects of this compound-PDT. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO). Dilute serially in complete culture medium to achieve final concentrations for treatment (e.g., 0.01 µM to 5 µM). Replace the medium in the wells with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light.
-
Illumination: Gently wash the cells twice with phosphate-buffered saline (PBS). Add 100 µL of fresh, phenol red-free medium. Illuminate the plate using a suitable light source (e.g., diode laser or LED array) at ~652 nm. The light dose is a product of power density (e.g., 3.5-10 mW/cm²) and time, calculated to deliver a specific fluence (e.g., 1.8-7.0 J/cm²). A parallel plate should be kept in the dark as a "dark toxicity" control.
-
Post-Illumination Incubation: Return the plate to the incubator for a further 24-48 hours.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated, non-illuminated control cells. Plot a dose-response curve to determine the IC₅₀ value.
Quantification of Apoptosis and Necrosis (Annexin V/PI Flow Cytometry)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells in 6-well plates using the desired this compound-PDT protocol (as described above).
-
Cell Harvesting: At the desired time points post-PDT (e.g., 6, 24, 48 hours), collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution to preserve membrane integrity. Centrifuge the cell suspension at 300-500 x g for 5-7 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Detection of Apoptosis-Related Proteins (Western Blot)
This technique is used to detect changes in the expression and cleavage of key proteins in the apoptotic pathway.
-
Cell Lysis: After this compound-PDT treatment, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody species) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to quantify changes in protein expression or cleavage. For example, an increase in the ~17 kDa band for cleaved caspase-3 and the ~89 kDa fragment for cleaved PARP are indicative of apoptosis. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 can also be quantified.
Conclusion
This compound-mediated photodynamic therapy is a powerful anticancer strategy that leverages the controlled generation of ROS to induce tumor cell death. The primary mechanisms engaged are apoptosis and necrosis, with the balance tipped by the intensity of the initial oxidative insult. Lower, clinically relevant PDT doses favor the intricate, programmed pathway of apoptosis, initiated primarily through mitochondrial photodamage, Bcl-2 degradation, and the subsequent caspase cascade. Higher, more aggressive doses overwhelm cellular repair and apoptotic systems, leading to rapid ATP depletion and necrotic cell lysis. A thorough understanding of these dose-dependent pathways, quantified through rigorous experimental protocols, is essential for drug development professionals and researchers seeking to optimize PDT regimens, develop synergistic combination therapies, and ultimately improve therapeutic outcomes for cancer patients.
References
- 1. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
Biopharmaceutical Properties of Temoporfin and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biopharmaceutical properties of Temoporfin (m-THPC) and its analogues. This compound, a potent second-generation photosensitizer, is a cornerstone in photodynamic therapy (PDT), primarily for the treatment of head and neck cancers. This document delves into its mechanism of action, physicochemical characteristics, pharmacokinetic profile, and the experimental methodologies used for its evaluation. Furthermore, it explores the emerging landscape of this compound analogues designed to enhance therapeutic efficacy.
Mechanism of Action: Light-Activated Cytotoxicity
This compound's therapeutic effect is rooted in its function as a photosensitizer. Upon intravenous administration, it preferentially accumulates in tumor tissues. Subsequent activation by light of a specific wavelength (approximately 652 nm) triggers a cascade of photochemical reactions, leading to localized cellular necrosis and apoptosis.[1][2]
The primary mechanism involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), through a Type II photochemical process.[2][3] Upon light absorption, the this compound molecule transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state then transfers its energy to molecular oxygen, converting it into the highly cytotoxic singlet oxygen.[2] These reactive species indiscriminately damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.
A secondary, Type I mechanism, involving electron or hydrogen transfer directly from the photosensitizer to a substrate, can also contribute to the generation of other ROS. The combined action of these cytotoxic species results in tumor destruction while minimizing damage to surrounding healthy tissues due to the localized nature of light application.
Physicochemical and Photophysical Properties
The biopharmaceutical behavior of this compound and its analogues is intrinsically linked to their physicochemical and photophysical characteristics. Key parameters are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | meta-tetra(hydroxyphenyl)chlorin (m-THPC) | |
| Molecular Formula | C₄₄H₃₂N₄O₄ | PubChem |
| Molecular Weight | 680.75 g/mol | PubChem |
| Solubility | Poor in aqueous media, soluble in organic solvents | |
| LogP (octanol/water) | >9 |
Table 2: Photophysical Properties of this compound and an Analogue (Temocene)
| Photosensitizer | Absorption Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | ~652 | 2.9 x 10⁴ | High | |
| Temocene | ~656 | Not specified | 0.1 |
Note: Quantitative data for a wider range of analogues is limited in publicly available literature.
The high lipophilicity (LogP >9) of this compound contributes to its preferential accumulation in lipid-rich tumor cell membranes but also leads to poor aqueous solubility and a tendency to aggregate in physiological fluids. This aggregation can reduce its photosensitizing efficiency. To overcome these limitations, various drug delivery systems, such as liposomes and nanoparticles, are actively being investigated.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound dictates its distribution and clearance from the body, which is crucial for optimizing the drug-light interval in PDT.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Reference |
| Distribution | |||
| Protein Binding | Human | 85-90% | |
| Elimination | |||
| Half-life (t½) | Human | 25-30 hours (initial phase), 50-90 hours (terminal phase) | |
| Clearance (CL) | Human | 0.1-0.2 L/h | |
| Absorption | |||
| Tmax | Human | 2-6 hours (after IV infusion) | |
| Metabolism | |||
| Primary Route | Human | Hepatic |
Following intravenous administration, this compound extensively binds to plasma proteins, primarily albumin and lipoproteins. It distributes to various tissues, with higher concentrations observed in tumors compared to surrounding healthy tissue. Elimination is primarily through hepatic metabolism, with a biphasic elimination profile characterized by a relatively long terminal half-life. This extended retention necessitates careful management of patient photosensitivity post-treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogues.
In Vitro Phototoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to determine the phototoxic efficacy of photosensitizers.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Replace the culture medium with a medium containing the desired concentrations of the photosensitizer (e.g., this compound). Incubate for a predetermined period (e.g., 24 hours) in the dark.
-
Washing: Carefully aspirate the photosensitizer-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol red-free medium to the wells. Irradiate the cells with a light source at the appropriate wavelength (e.g., 652 nm for this compound) and light dose. Include a dark control group that is not irradiated.
-
MTT Addition: Following irradiation, add 25 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 3 hours at 37°C in a CO₂ incubator.
-
Solubilization: Aspirate the medium containing MTT and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
Cellular Uptake Quantification (Flow Cytometry)
Flow cytometry is a powerful technique for quantifying the cellular uptake of fluorescent photosensitizers like this compound.
Protocol:
-
Cell Seeding and Incubation: Seed cells in appropriate culture vessels and incubate with the photosensitizer at various concentrations and for different time points.
-
Cell Harvesting: Detach adherent cells using a gentle enzyme (e.g., trypsin) and resuspend all cells in PBS.
-
Washing: Wash the cells by centrifugation and resuspension in fresh PBS to remove any unbound photosensitizer.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer.
-
Excitation: Use a laser with a wavelength appropriate for the photosensitizer's absorption spectrum (e.g., a red laser for this compound).
-
Emission: Detect the fluorescence emission using appropriate filters.
-
Gating: Gate on the viable cell population based on forward and side scatter to exclude debris.
-
Quantification: The mean fluorescence intensity of the cell population is proportional to the amount of internalized photosensitizer.
-
Singlet Oxygen Quantum Yield Measurement
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen. A common method for its determination involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF).
Protocol:
-
Solution Preparation: Prepare solutions of the photosensitizer and DPBF in an appropriate solvent (e.g., ethanol or methanol). A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is also prepared.
-
Absorbance Measurement: Measure the initial absorbance of the DPBF solution at its maximum absorption wavelength (around 410-415 nm).
-
Irradiation: Irradiate the solution containing the photosensitizer and DPBF with a light source corresponding to the photosensitizer's absorption maximum.
-
Monitoring DPBF Bleaching: Periodically measure the absorbance of the DPBF at its maximum absorption wavelength. The decrease in absorbance is due to its reaction with singlet oxygen.
-
Calculation: The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation. The ΦΔ of the test photosensitizer can be calculated relative to the reference photosensitizer using the following equation:
ΦΔ (sample) = ΦΔ (reference) * (k_sample / k_reference) * (I_reference / I_sample)
where 'k' is the rate of DPBF bleaching and 'I' is the rate of light absorption by the photosensitizer.
This compound Analogues: The Next Generation
Research into this compound analogues aims to address some of the limitations of the parent compound, such as its high lipophilicity and prolonged photosensitivity. The goal is to develop new photosensitizers with improved tumor selectivity, enhanced phototoxicity, and faster clearance from the body.
One example is Temocene , a porphycene analogue of this compound. While it exhibits a higher absorption coefficient in the red region of the spectrum, its singlet oxygen quantum yield is lower than that of this compound.
The synthesis of novel β-functionalized derivatives of this compound has also been explored. These derivatives have shown strong absorption in the red spectral region and high singlet oxygen quantum yields, demonstrating high efficacy in in vitro assays. The general synthetic approach often involves the modification of the peripheral groups of the chlorin macrocycle.
Table 4: In Vitro Phototoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| Capan-2 | Pancreatic Adenocarcinoma | Not specified | |
| PANC-01 | Pancreatic Adenocarcinoma | Not specified | |
| PA-TU-8902 | Pancreatic Adenocarcinoma | Not specified | |
| Human Cancer Cell Lines (set of 5) | Various | Varies by cell line |
Note: Specific IC50 values are often dependent on the specific experimental conditions (e.g., light dose, incubation time) and are best compared within the same study.
Conclusion
This compound remains a clinically important photosensitizer for photodynamic therapy. Its biopharmaceutical properties, including its mechanism of action, physicochemical characteristics, and pharmacokinetic profile, are well-characterized. The development of novel analogues and advanced drug delivery systems holds the promise of further enhancing the therapeutic potential of this class of compounds. The experimental protocols detailed in this guide provide a foundation for the continued research and development of next-generation photosensitizers for improved cancer therapy.
References
- 1. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Lead Structures for Applications in Photodynamic Therapy. 6. This compound Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT - PMC [pmc.ncbi.nlm.nih.gov]
Temoporfin in Antimicrobial Photodynamic Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Temoporfin (m-THPC) for antimicrobial photodynamic therapy (aPDT) research. It covers the core mechanisms of action, detailed experimental protocols, and quantitative efficacy data against various microbial pathogens. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, drug development, and infectious disease.
Introduction to this compound and Antimicrobial Photodynamic Therapy
Antimicrobial photodynamic therapy (aPDT) is an emerging therapeutic strategy that utilizes a non-toxic photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), which are cytotoxic to microbial cells.[1][2][3] this compound, a potent second-generation photosensitizer, has garnered significant attention in aPDT research due to its favorable photophysical properties, including a high singlet oxygen quantum yield.[4][5] This guide will delve into the technical aspects of employing this compound in aPDT for the inactivation of bacteria and fungi, with a focus on experimental design and data interpretation.
Mechanism of Action
The antimicrobial effect of this compound-mediated aPDT is primarily driven by the generation of cytotoxic ROS. The process can be summarized in the following steps:
-
Administration and Uptake: this compound is introduced to the microbial culture, where it is taken up by the microorganisms. Its lipophilic nature facilitates its association with bacterial membranes.
-
Photoexcitation: Upon irradiation with light of a specific wavelength (typically around 652 nm), this compound absorbs photons and transitions from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state of this compound can undergo intersystem crossing to a longer-lived excited triplet state.
-
Energy Transfer (Type II Reaction): The excited triplet state of this compound can transfer its energy to molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂).
-
Electron Transfer (Type I Reaction): Alternatively, the excited photosensitizer can react directly with a substrate molecule through hydrogen abstraction or electron transfer, producing free radicals.
-
Oxidative Damage: The generated ROS, particularly singlet oxygen, are highly reactive and can cause oxidative damage to essential cellular components of the microorganisms, including lipids, proteins, and nucleic acids, leading to cell death.
References
- 1. Effects of this compound-Based Photodynamic Therapy on the In Vitro Antibacterial Activity and Biocompatibility of Gelatin-Hyaluronic Acid Cross-Linked Hydrogel Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial Photodynamic Therapy to Control Clinically Relevant Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Lead Structures for Applications in Photodynamic Therapy. 6. This compound Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Temoporfin-Based Photodynamic Therapy in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using Temoporfin-based photodynamic therapy (PDT). The information compiled herein is intended to guide researchers in designing and executing robust experiments for the pre-clinical evaluation of this promising cancer treatment modality.
Introduction to this compound-Based PDT
This compound, also known as meta-tetra(hydroxyphenyl)chlorin (mTHPC), is a potent second-generation photosensitizer used in photodynamic therapy.[1][2] Its efficacy stems from its high singlet oxygen yield and strong absorption in the red region of the light spectrum (~652 nm), which allows for deeper tissue penetration.[1][3] PDT with this compound involves the systemic or local administration of the photosensitizer, followed by its accumulation in tumor tissue. The tumor is then irradiated with light of a specific wavelength, activating the drug to produce reactive oxygen species (ROS) that induce localized cell death and tumor destruction.[4] To enhance its bioavailability and reduce side effects, various formulations of this compound have been developed, including liposomal and nanoparticle-based delivery systems.
Key Experimental Parameters
Successful in vivo PDT studies with this compound require careful optimization of several parameters. The following tables summarize quantitative data from various published studies, providing a reference for experimental design.
Table 1: this compound Formulations and Dosages in Murine Models
| Formulation | Animal Model | Tumor Type | Administration Route | This compound Dose (mg/kg) | Reference |
| Foscan® (solution) | BALB/c Mice | Colo 26 Colorectal Carcinoma | Intravenous | 0.35-0.75 µmol/kg (~0.24-0.52 mg/kg) | |
| Foslip® (conventional liposomes) | Nude Mice | HT29 Human Colon Adenocarcinoma | Intravenous | 0.15 | |
| Fospeg® (PEGylated liposomes) | Nude Mice | HT29 Human Colon Adenocarcinoma | Intravenous | 0.15 | |
| Invasomes (topical) | Nude Mice | HT29 Human Colorectal Tumor | Topical | Not specified | |
| UCNP@PMVEMA-THPC (nanoparticles) | Athymic Nude Mice | Capan-2 Human Pancreatic Adenocarcinoma | Intratumoral | Not specified |
Table 2: Light Delivery Parameters for In Vivo this compound PDT
| Animal Model | Tumor Type | Light Wavelength (nm) | Light Dose (J/cm²) | Irradiance (mW/cm²) | Reference |
| Athymic Nude Mice | Capan-2 Human Pancreatic Adenocarcinoma | 980 (for UCNPs) | 90 (total over 3 min) | 500 | |
| BALB/c Mice | Not specified | 600-800 | 90-240 | Not specified | |
| Subcutaneous Xenograft Models | Various | 630-690 | 75-150 | 100-130 |
Table 3: Drug-Light Intervals (DLI) for Different this compound Formulations
| Formulation | Animal Model | Tumor Type | Optimal DLI (hours) | Reference |
| Foslip® | Nude Mice | HT29 Human Colon Adenocarcinoma | 15 and 24 | |
| Fospeg® | Nude Mice | HT29 Human Colon Adenocarcinoma | 15 | |
| Invasomes (topical) | Nude Mice | HT29 Human Colorectal Tumor | 24 (highest tumor accumulation) |
Experimental Protocols
The following are detailed protocols for key experiments in this compound-based PDT, synthesized from established methodologies.
Protocol 1: Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model, a widely used method for evaluating PDT efficacy in vivo.
Materials:
-
Cancer cell line (e.g., HT29, Capan-2, SCCVII)
-
Immunocompromised mice (e.g., nude, SCID)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (27-30 gauge)
-
Animal clippers
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or culture medium at a desired concentration (e.g., 8 x 10⁶ cells/100 µL).
-
Anesthetize the mouse.
-
Shave the flank or dorsal region of the mouse.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the shaved area.
-
Monitor the mice for tumor growth.
-
Begin treatment when tumors reach a palpable size (e.g., 4-5 mm in diameter).
-
Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
Protocol 2: Intravenous Administration of this compound
This protocol details the intravenous administration of this compound formulations, a common delivery route for systemic PDT.
Materials:
-
This compound formulation (e.g., Foscan®, Foslip®, Fospeg®)
-
Sterile saline or other appropriate vehicle
-
Insulin syringes or other suitable syringes with a fine-gauge needle (e.g., 30 gauge)
-
Mouse restrainer
Procedure:
-
Prepare the this compound formulation according to the manufacturer's instructions or study protocol. Dilute to the desired concentration with a sterile vehicle.
-
Gently restrain the mouse, allowing access to the tail.
-
Swab the tail with an alcohol wipe to dilate the veins.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
House the mice in a dark environment post-injection until light treatment to prevent photosensitivity.
Protocol 3: Light Application for PDT
This protocol outlines the procedure for irradiating the tumor with light to activate the photosensitizer.
Materials:
-
Laser or LED light source with the appropriate wavelength (e.g., 652 nm for direct activation, 980 nm for upconversion nanoparticles).
-
Fiber optic diffuser (e.g., cylindrical for interstitial, microlens for surface illumination).
-
Power meter to calibrate the light source.
-
Anesthetic (e.g., isoflurane).
-
Shielding material to protect non-target tissues.
Procedure:
-
Calibrate the light source to deliver the desired irradiance (mW/cm²).
-
Anesthetize the mouse at the predetermined drug-light interval.
-
Position the mouse and shield the surrounding healthy tissue.
-
Position the fiber optic diffuser to illuminate the entire tumor surface or insert it interstitially for larger tumors.
-
Irradiate the tumor with the predetermined light dose (J/cm²).
-
Monitor the animal's vital signs throughout the procedure.
-
After treatment, return the animal to a dark environment for recovery.
Protocol 4: Assessment of Treatment Efficacy
This protocol describes methods to evaluate the effectiveness of the PDT treatment.
Materials:
-
Calipers
-
Bioluminescence imaging system (if using bioluminescent cell lines)
-
Histology equipment and reagents
Procedure:
-
Tumor Growth Delay: Measure tumor volume with calipers every 2-3 days post-treatment. Plot tumor growth curves for treated and control groups. Calculate tumor growth delay as the time for treated tumors to reach a certain volume compared to controls.
-
Survival Analysis: Monitor the survival of the animals in each group. Construct Kaplan-Meier survival curves.
-
Bioluminescence Imaging: For tumors expressing luciferase, perform in vivo imaging to assess changes in tumor viability and burden over time.
-
Histological Analysis: At the end of the study or at specific time points, euthanize the animals and excise the tumors. Fix the tumors in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess necrosis and tissue damage.
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo PDT
Caption: General workflow for in vivo this compound-PDT experiments.
Simplified Signaling Pathway of this compound-PDT
Caption: Key signaling events initiated by this compound-PDT.
Concluding Remarks
The protocols and data presented in these application notes serve as a foundational guide for researchers embarking on in vivo studies with this compound-based PDT. It is crucial to note that the optimal parameters can vary depending on the specific tumor model, this compound formulation, and light delivery system. Therefore, pilot studies are highly recommended to determine the most effective treatment conditions for each experimental setup. Adherence to institutional guidelines for animal care and use is mandatory for all in vivo experiments.
References
- 1. This compound-Conjugated Upconversion Nanoparticles for NIR-Induced Photodynamic Therapy: Studies with Pancreatic Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of this compound Distribution in Blood by β-Cyclodextrin Nanoshuttles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 4. Lead Structures for Applications in Photodynamic Therapy. 6. This compound Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT | PLOS One [journals.plos.org]
Application Notes and Protocols for Nanoscale Delivery Systems of Temoporfin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nanoscale delivery systems for the photosensitizer Temoporfin (mTHPC) in photodynamic therapy (PDT) for cancer research. Detailed protocols for the synthesis, characterization, and evaluation of various nanoparticle formulations are provided, along with a summary of their physicochemical properties and therapeutic efficacy.
Introduction to this compound and Nanoscale Delivery
This compound, also known by its trade name Foscan®, is a potent second-generation photosensitizer used in PDT.[1][2] Upon activation by light of a specific wavelength (approximately 652 nm), this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cytotoxicity in cancerous tissues.[2] This mechanism of action offers high tumor selectivity and minimizes systemic side effects compared to conventional chemotherapy.[3]
Despite its high efficacy, the clinical application of this compound is hampered by its hydrophobic nature, which leads to aggregation in aqueous environments, reducing its bioavailability and ROS generation efficiency.[4] Nanoscale delivery systems, such as liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), silica nanoparticles, and upconversion nanoparticles (UCNPs), offer a promising solution to overcome these limitations. These nanocarriers can encapsulate or conjugate this compound, improving its solubility, stability, and tumor-targeting capabilities.
Quantitative Data on this compound-Loaded Nanoparticles
The following tables summarize the physicochemical properties and in vitro efficacy of various this compound-loaded nanoparticle formulations as reported in the literature.
Table 1: Physicochemical Characterization of this compound Nanoparticles
| Nanoparticle Type | Composition | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Liposomes | DPPC/DPPG | 111 ± 8 | 0.113 ± 0.01 | - | Not Reported | |
| DPPC/DPPG/PEG-DSPE | 114 ± 7 | 0.108 ± 0.01 | - | >95% | ||
| Polymeric Micelles | mPEG750-b-OCL5 | ~15 | Not Reported | Not Reported | 80-100% (up to 30% w/w feed ratio) | |
| PLGA Nanoparticles | PEGylated PLGA | ~150-200 | < 0.2 | Negative | Not Reported | |
| Solid Lipid Nanoparticles (SLNs) | 1-tetradecanol | < 50 | Not Reported | Not Reported | Not Reported | |
| Upconversion Nanoparticles (UCNPs) | NaYF4:Yb3+,Er3+,Fe2+@PMVEMA | ~150 ± 2 | < 0.2 | -35 to -40 | 6-10 wt% |
DPPC: Dipalmitoylphosphatidylcholine; DPPG: Dipalmitoylphosphatidylglycerol; PEG-DSPE: Poly(ethylene glycol)-distearoylphosphatidylethanolamine; mPEG750-b-OCL5: Methoxy poly(ethylene glycol)-block-oligo(ε-caprolactone); PLGA: Poly(lactic-co-glycolic acid); PMVEMA: Poly(methyl vinyl ether-alt-maleic acid)
Table 2: In Vitro and In Vivo Efficacy of this compound Nanoparticles
| Nanoparticle Type | Cell Line | In Vitro IC50 (µM) | In Vivo Tumor Model | Tumor Growth Inhibition | Reference |
| Polymeric Micelles | 14C (rat oral squamous carcinoma) | ~0.4 | Not Reported | Not Reported | |
| Upconversion Nanoparticles (UCNPs) | Capan-2, PANC-01, PA-TU-8902 (human pancreatic adenocarcinoma) | Not cytotoxic in the dark | Capan-2 xenograft in mice | Significant suppression | |
| Silica Nanoparticles | MCF-7 (human breast adenocarcinoma) | 50% concentration efficiency improvement vs. free drug | Not Reported | Not Reported | |
| Solid Lipid Nanoparticles (SLNs) | 4T1 (murine mammary carcinoma), MDA-MB-231 (human breast adenocarcinoma) | Higher phototoxicity than free drug | MDA-MB-231 xenograft in mice | Markedly improved |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound-loaded nanoparticles, based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
Synthesis of this compound-Loaded Nanoparticles
3.1.1. Protocol for Preparing this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is based on the method described for preparing Foslip®-like liposomes.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
This compound
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DPPC, DPPG (e.g., in a 9:1 molar ratio), and this compound in the chloroform/methanol mixture in a round-bottom flask. The drug-to-lipid ratio can be varied (e.g., 1:12 mol/mol).
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC).
-
To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times).
-
Store the resulting liposomal suspension at 4°C.
3.1.2. Protocol for Preparing this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
This protocol is a generalized procedure based on methods for encapsulating hydrophobic drugs in PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve PLGA and this compound in an organic solvent such as DCM.
-
Prepare an aqueous solution of a stabilizer, such as PVA.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continuously stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for long-term storage.
3.1.3. Protocol for Preparing this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
This protocol is based on the preparation of SLNs for photosensitizer delivery.
Materials:
-
Solid lipid (e.g., 1-tetradecanol, tristearin)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
This compound
-
High-pressure homogenizer
Procedure:
-
Melt the solid lipid by heating it above its melting point.
-
Dissolve this compound in the molten lipid.
-
Prepare a hot aqueous surfactant solution at the same temperature.
-
Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an elevated temperature.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be used directly or lyophilized.
Characterization of Nanoparticles
3.2.1. Particle Size and Zeta Potential
Particle size, polydispersity index (PDI), and zeta potential can be determined using Dynamic Light Scattering (DLS).
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the particle size and PDI using a DLS instrument.
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles.
3.2.2. Drug Loading Efficiency and Entrapment Efficiency
The amount of this compound loaded into the nanoparticles can be quantified using UV-Vis spectrophotometry or fluorescence spectroscopy.
Procedure:
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation or ultracentrifugation.
-
Measure the concentration of free this compound in the supernatant using a spectrophotometer at its characteristic absorption wavelength (around 420 nm or 652 nm).
-
To determine the amount of encapsulated drug, dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent (e.g., THF or DMSO) and measure the this compound concentration.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a general procedure for assessing the phototoxicity of this compound-loaded nanoparticles.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
96-well plates
-
This compound-loaded nanoparticle suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization buffer (e.g., DMSO for MTT)
-
Light source with appropriate wavelength (e.g., 652 nm laser)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound-loaded nanoparticles and free this compound (as a control). Include untreated cells as a negative control.
-
Incubate the cells for a specific period (e.g., 24 hours) to allow for nanoparticle uptake.
-
For the phototoxicity assessment, irradiate the cells with a light source at a specific wavelength (e.g., 652 nm) and light dose (e.g., 1-10 J/cm²). Keep a parallel set of plates in the dark to assess dark toxicity.
-
After irradiation, incubate the cells for another period (e.g., 24-48 hours).
-
Add the MTT or XTT solution to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC50 values.
In Vivo Antitumor Efficacy Study
This is a generalized protocol for evaluating the in vivo efficacy of this compound-loaded nanoparticles in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound-loaded nanoparticle formulation
-
Light source with fiber optic delivery system (e.g., 652 nm or 980 nm for UCNPs)
-
Calipers for tumor measurement
Procedure:
-
Induce subcutaneous tumors by injecting cancer cells into the flank of the mice.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., saline control, nanoparticles alone, light alone, free this compound + light, nanoparticles + light).
-
Administer the nanoparticle formulation or free drug intravenously via the tail vein.
-
After a specific drug-light interval (DLI) (e.g., 24 hours), anesthetize the mice and irradiate the tumor area with the light source at a specific power density and duration.
-
Monitor the tumor volume and body weight of the mice regularly (e.g., every 2-3 days) for a set period. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualization of Key Pathways and Workflows
Signaling Pathway of this compound-Mediated Photodynamic Therapy
The primary mechanism of this compound-mediated PDT involves the generation of ROS, which leads to cellular damage and the induction of apoptosis and necrosis.
References
- 1. This compound-Conjugated Upconversion Nanoparticles for NIR-Induced Photodynamic Therapy: Studies with Pancreatic Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Liposomal Formulation of Temoporfin for Improved Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temoporfin (mTHPC) is a highly potent second-generation photosensitizer used in photodynamic therapy (PDT), a minimally invasive treatment modality for various cancers.[1][2][3] Despite its efficacy, the clinical application of this compound in its standard solvent-based formulation (Foscan®) is associated with challenges due to its hydrophobicity, which can lead to aggregation and suboptimal biodistribution.[4] To overcome these limitations, liposomal formulations have been developed to enhance the drug's bioavailability, improve its therapeutic index, and reduce side effects.[1]
This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of liposomal this compound formulations. It focuses on two prominent types: a conventional liposomal formulation (analogous to Foslip®) and a PEGylated "stealth" liposomal formulation (analogous to Fospeg®). The inclusion of a polyethylene glycol (PEG) layer on the surface of PEGylated liposomes helps to inhibit their recognition and uptake by the reticuloendothelial system (RES), prolonging their circulation time.
Data Presentation: Comparative Physicochemical Characteristics
The following tables summarize the key quantitative data for conventional and PEGylated liposomal this compound formulations, providing a basis for comparison.
| Parameter | Conventional Liposomes (Foslip®-like) | PEGylated Liposomes (Fospeg®-like) | Reference |
| Composition | Dipalmitoylphosphatidylcholine (DPPC), Dipalmitoylphosphatidylglycerol (DPPG) | DPPC, DPPG, PEG-Distearoylphosphatidylethanolamine (PEG-DSPE) | |
| DPPC:DPPG Ratio (w/w) | 9:1 | 9:1 | |
| Lipid Ratios (molar) | - | DPPC:DPPG:PEG-DSPE = 9:1:1 | |
| Drug:Lipid Ratio (mol/mol) | 1:12 | 1:13 | |
| Mean Particle Size (nm) | ~113.6 ± 0.7 | ~135 | |
| Polydispersity Index | ~0.110 ± 0.015 | - | |
| Zeta Potential (mV) | ~ -38 | - | |
| Encapsulation Efficiency (%) | >85 | - |
| In Vitro Stability in Serum (Liposome Destruction) | Conventional Liposomes (Foslip®-like) | PEGylated Liposomes (Fospeg®-like) | Reference |
| After 5 minutes | ~20% destroyed | Stable | |
| After 6 hours | Additional ~40% destroyed | Stable | |
| After 24 hours | - | <20% destroyed |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound Formulations
This protocol details the thin-film hydration method followed by extrusion for preparing both conventional and PEGylated liposomes.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
Poly(ethylene glycol)-Distearoylphosphatidylethanolamine (PEG-DSPE) (for PEGylated liposomes)
-
This compound (mTHPC)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Distilled water or appropriate buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
For conventional liposomes, dissolve DPPC and DPPG (9:1 w/w ratio) and this compound (to achieve a 1:12 drug:lipid molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask.
-
For PEGylated liposomes, dissolve DPPC, DPPG, and PEG-DSPE (9:1:1 molar ratio) and this compound (to achieve a 1:13 drug:lipid molar ratio) in the solvent mixture.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 65°C) to form a thin lipid film on the flask's inner surface.
-
Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film with distilled water or buffer by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Perform the extrusion at a temperature above the lipid phase transition temperature.
-
Pass the suspension through the membrane multiple times (e.g., 10-20 times) to ensure a homogenous size distribution.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as size exclusion chromatography or dialysis.
-
Protocol 2: Physicochemical Characterization of Liposomes
A. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the liposomal suspension with an appropriate buffer to a suitable concentration for measurement.
-
Use a Zetasizer or similar instrument to determine the mean particle size, polydispersity index (PDI), and zeta potential.
-
Perform measurements in triplicate at a controlled temperature (e.g., 25°C).
-
B. Encapsulation Efficiency Determination:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a minicolumn chromatography technique.
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated this compound.
-
Quantify the amount of this compound in the liposomal fraction and the total amount of drug used in the formulation.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
C. Thermal Analysis:
-
Method: Differential Scanning Calorimetry (DSC).
-
Purpose: To investigate the effect of this compound incorporation on the phase transition temperature of the liposomes.
-
Procedure:
-
Place a small, known amount of the liposomal dispersion into an aluminum DSC pan.
-
Use an empty pan as a reference.
-
Scan the samples over a defined temperature range (e.g., 20°C to 80°C) at a controlled heating rate.
-
The peak of the endothermic transition corresponds to the main phase transition temperature (Tm) of the lipid bilayer.
-
Protocol 3: In Vivo Pharmacokinetics and Biodistribution Study
This protocol outlines a general procedure for evaluating the in vivo behavior of liposomal this compound formulations in a tumor-bearing mouse model.
Animal Model:
-
Use an appropriate tumor-bearing mouse model (e.g., subcutaneous HT29 colon cancer xenografts).
Procedure:
-
Administration:
-
Administer the liposomal this compound formulations (e.g., conventional and PEGylated) intravenously via the tail vein at a specified dose (e.g., 0.15 mg/kg of this compound).
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 1, 6, 24, 48 hours), collect blood samples via cardiac puncture.
-
Euthanize the animals and harvest tumors and major organs (liver, spleen, kidney, lungs, skin, muscle).
-
-
Drug Quantification:
-
Extract this compound from the plasma and homogenized tissue samples.
-
Quantify the concentration of this compound using a validated HPLC method.
-
-
Data Analysis:
-
Pharmacokinetics: Plot the plasma concentration of this compound versus time to determine key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
-
Biodistribution: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.
-
Visualizations
References
- 1. Photodynamic therapy with conventional and PEGylated liposomal formulations of mTHPC (this compound): comparison of treatment efficacy and distribution characteristics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-loaded liposomes: physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Delivery of Anticancer Drugs in Liposomes - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Temoporfin Conjugation with Nanoparticles for Targeted Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tumor ablation. Temoporfin (m-THPC), a potent second-generation photosensitizer, has demonstrated significant efficacy in PDT; however, its hydrophobicity and lack of tumor specificity can limit its clinical application. To overcome these challenges, the conjugation of this compound with nanoparticles has emerged as a promising approach to enhance its therapeutic index. Nanoparticle-based delivery systems can improve the solubility of this compound, prolong its circulation time, and enable targeted delivery to tumor tissues through passive (the enhanced permeability and retention effect) and active targeting strategies.
These application notes provide an overview of different nanoparticle platforms for this compound delivery, including upconversion nanoparticles (UCNPs), liposomes, and polymeric nanoparticles. Detailed protocols for the synthesis and conjugation of this compound to these nanoparticles are provided, along with a summary of their physicochemical characteristics and biological performance. Furthermore, key signaling pathways involved in this compound-mediated PDT are illustrated to provide a deeper understanding of its mechanism of action.
Data Presentation: Physicochemical and Biological Properties of this compound-Conjugated Nanoparticles
The following tables summarize the quantitative data for various this compound-conjugated nanoparticle formulations, facilitating a comparative analysis of their properties.
| Nanoparticle Type | Core/Composition | Surface Modification | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | This compound Loading | Reference |
| Upconversion | NaYF4:Yb3+,Er3+,Fe2+ | PMVEMA | 30 | 1.01 (Ð) | - | Chemically Conjugated | [1] |
| Liposomes | DPPC/DPPG (9:1) | PEGylated | <150 | <0.3 | Negative | Molar drug:lipid ratio ~1:12 | [2][3] |
| Polymeric | PLGA | PEGylated | ~167-370 | - | - | - | [4][5] |
| Invasomes | Soybean Lecithin | Ethanol/Terpenes | <150 | <0.3 | Negative | 1.5 mg/ml |
Table 1: Physicochemical characteristics of various this compound-conjugated nanoparticles. Note: "Ð" refers to dispersity calculated from TEM images, while PDI is typically measured by DLS. "-" indicates data not specified in the provided search results.
| Nanoparticle Formulation | Cell Line(s) | In Vitro Outcome | In Vivo Model | In Vivo Outcome | Reference |
| UCNP-PMVEMA-Temoporfin | Capan-2, PANC-01, PA-TU-8902 | No dark toxicity up to 0.3 mg/mL; significant cell destruction upon 980 nm irradiation | Capan-2 xenograft in athymic nude mice | Significant tumor suppression after intratumoral injection and NIR irradiation | |
| PEGylated PLGA-Temoporfin | A549, MCF10A neoT, U937 | Reduced dark cytotoxicity compared to free this compound; phototoxicity maintained | Athymic nude-Foxn1 mice | Favorable tissue distribution | |
| This compound-Liposomes | - | - | - | Improved pharmacokinetic profile and reduced dark toxicity compared to free drug |
Table 2: Summary of in vitro and in vivo efficacy of this compound-conjugated nanoparticles.
Experimental Protocols
Protocol 1: Synthesis and Surface Modification of Upconversion Nanoparticles (UCNPs)
This protocol describes the high-temperature coprecipitation synthesis of NaYF4:Yb3+,Er3+,Fe2+ UCNPs and their subsequent surface modification with poly(methyl vinyl ether-alt-maleic anhydride) (PMVEMA).
Materials:
-
YCl3·6H2O, YbCl3·6H2O, ErCl3·6H2O, FeCl2·4H2O
-
Oleic acid
-
1-Octadecene
-
Methanol
-
Ethanol
-
PMVEMA
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Synthesis of UCNPs:
-
In a three-neck flask, combine rare earth chlorides (e.g., YCl3, YbCl3, ErCl3) and FeCl2 in a stoichiometric ratio (e.g., 20 mol% Yb3+, 15 mol% Er3+, 5 mol% Fe2+) with oleic acid and 1-octadecene.
-
Heat the mixture to 150°C under argon with stirring to form a clear solution.
-
Add a methanol solution of NH4F and NaOH and stir for 30 minutes.
-
Heat the solution to 300°C and maintain for 1 hour.
-
Cool the mixture to room temperature. Precipitate the UCNPs with ethanol, centrifuge, and wash several times with ethanol and water.
-
Dry the UCNPs under vacuum.
-
-
Surface Modification with PMVEMA:
-
Disperse the synthesized UCNPs in DMSO.
-
Add a solution of PMVEMA in DMSO to the UCNP dispersion.
-
Stir the mixture at room temperature for 48 hours.
-
Centrifuge the mixture to collect the PMVEMA-coated UCNPs (UCNP@PMVEMA).
-
Wash the particles several times with ethanol and water to remove unreacted PMVEMA.
-
Redisperse the UCNP@PMVEMA in water for storage.
-
Protocol 2: Conjugation of this compound to UCNP@PMVEMA
This protocol details two methods for the covalent conjugation of this compound (THPC) to the surface of PMVEMA-coated UCNPs.
Method I: EDC/DMAP Coupling
Materials:
-
UCNP@PMVEMA
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
This compound (THPC)
-
0.1 M MES buffer
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water
Procedure:
-
Disperse UCNP@PMVEMA particles in 0.1 M MES buffer (e.g., 1 mg/mL).
-
For surface activation, add EDC (e.g., 1 mg in 100 µL MES buffer) and DMAP (e.g., 1 mg in 200 µL MES buffer) to the UCNP@PMVEMA dispersion.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of THPC in DMSO (e.g., 0.6 mg in 0.5 mL) to the activated UCNP dispersion.
-
Stir the reaction mixture at room temperature for 48 hours in the dark.
-
Centrifuge the mixture (e.g., 12,000 rcf for 20 minutes) to collect the this compound-conjugated nanoparticles (UCNP@PMVEMA-THPC).
-
Wash the particles several times with ethanol and water to remove unreacted reagents.
-
Redisperse the final product in water to the desired concentration.
Method II: Base-Catalyzed Esterification
Materials:
-
UCNP@PMVEMA
-
This compound (THPC)
-
Sodium hydroxide (NaOH) pellets
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water
-
Argon gas
Procedure:
-
Add NaOH pellets (e.g., 20 mg) to a solution of THPC in DMSO (e.g., 1 mg in 1 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add a dispersion of UCNP@PMVEMA in DMSO (e.g., 1 mg/mL) dropwise to the THPC solution over 10 minutes.
-
Stir the reaction mixture at room temperature for 48 hours under an argon atmosphere in the dark.
-
Remove the NaOH pellets.
-
Centrifuge the mixture (e.g., 14,000 rcf for 20 minutes) to collect the UCNP@PMVEMA-THPC.
-
Wash the particles several times with ethanol and water.
-
Redisperse the final product in water to the desired concentration.
Protocol 3: Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the membrane extrusion technique.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
This compound (mTHPC)
-
Chloroform/Methanol solvent mixture
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve DPPC and DPPG (e.g., at a 9:1 molar ratio) and this compound in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by gentle rotation at a temperature above the lipid phase transition temperature.
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles.
-
Extrude the liposomal suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder to form unilamellar vesicles.
-
Store the this compound-loaded liposomes at 4°C.
Mandatory Visualizations
Experimental Workflow
A schematic overview of the experimental workflow for developing and evaluating this compound-conjugated nanoparticles.
Mechanism of Targeted PDT
Mechanism of targeted photodynamic therapy using this compound-conjugated nanoparticles, illustrating both passive and active targeting strategies.
Signaling Pathways in this compound-Mediated PDT
Simplified diagram of key signaling pathways activated in response to this compound-mediated photodynamic therapy, leading to either cell survival or cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-loaded invasomes: development, characterization and in vitro skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of this compound-loaded PEGylated PLGA nanoparticles for use in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activities of verteporfin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Light Dosimetry and Activation of Temoporfin in Deep Tissues
Introduction
Photodynamic Therapy (PDT) is a minimally invasive therapeutic strategy that employs a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor necrosis.[1][2][3] Temoporfin, also known as meta-tetra(hydroxyphenyl)chlorin (m-THPC), is a potent second-generation photosensitizer approved in Europe for the palliative treatment of head and neck squamous cell carcinoma (HNSCC).[4][5] Its high quantum yield of singlet oxygen and strong absorption in the red region of the spectrum (around 652 nm) allow for deeper tissue penetration compared to first-generation photosensitizers.
However, activating this compound in deep-seated or bulky tumors remains a significant challenge due to the limited penetration of light through biological tissues. Effective treatment requires precise light dosimetry, which involves quantifying the light fluence, photosensitizer concentration, and tissue oxygen levels to ensure a sufficient cytotoxic effect is achieved throughout the target volume while sparing surrounding healthy tissue. These application notes provide an overview of quantitative parameters, detailed experimental protocols for preclinical research, and the principles of light dosimetry for the effective activation of this compound in deep tissues.
Mechanism of Action: this compound-PDT
The therapeutic effect of this compound-PDT is initiated by the absorption of light, which triggers a cascade of photochemical reactions. Upon absorbing a photon of a specific wavelength (typically 652 nm), the this compound molecule transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂), a primary cytotoxic agent in PDT. The resulting oxidative stress induces cell death through both apoptosis and necrosis, leading to tumor destruction.
Quantitative Parameters for this compound PDT
The efficacy of this compound-PDT is critically dependent on several key parameters. The following tables summarize quantitative data from various preclinical and clinical studies.
Table 1: Preclinical Study Parameters for this compound PDT
| Animal Model | This compound Dose (mg/kg) | Drug-Light Interval (h) | Light Wavelength (nm) | Light Fluence (J/cm²) | Light Delivery | Outcome | Reference |
|---|---|---|---|---|---|---|---|
| Healthy Canine Prostate | 0.15 | 72 | Not Specified | 20 - 30 | Interstitial Fiber | Threshold dose for prostate gland necrosis |
| Nude Mice (Pancreatic Adenocarcinoma) | 0.15 (equivalent) | Not Specified | 980 (for UCNP activation) | 2.11 W/cm² | NIR Laser | Tumor cell killing | |
Table 2: Clinical Study Parameters for this compound PDT
| Cancer Type | This compound Dose (mg/kg) | Drug-Light Interval (h) | Light Wavelength (nm) | Light Fluence (J/cm²) | Irradiance (mW/cm²) | Outcome | Reference |
|---|---|---|---|---|---|---|---|
| Head and Neck (HNSCC) | 0.15 | 96 | 652 | 20 | Not Specified | 28% disease-free survival at 2 years | |
| Head and Neck (HNSCC) | 0.15 | Not Specified | 652 | 20 | 100 | Used in patients with lesions ≤10 mm deep |
| Esophageal Cancer | Not Specified | Not Specified | 652 | Not Specified | Not Specified | Approved for use in Europe | |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Phototoxicity
This protocol outlines a general procedure for evaluating the efficacy of this compound-PDT in a monolayer cell culture model.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HNSCC cell lines like OE21 or OE33) in appropriate media and conditions until they reach 70-80% confluency.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of this compound. Due to its lipophilic nature, a formulation using solvents like ethanol and propylene glycol, or a carrier like Human Serum Albumin (HSA), may be necessary to improve solubility.
-
Dilute the this compound stock solution in cell culture media to achieve a range of final concentrations.
-
Replace the media in the 96-well plates with the this compound-containing media and incubate for a specified period (e.g., 24 hours) to allow for cellular uptake. Include control wells with media only.
-
-
Light Irradiation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized this compound. Add fresh, phenol red-free media.
-
Irradiate the cells using a light source with a wavelength of approximately 652 nm (e.g., a diode laser or LED array).
-
Deliver a specific light dose (fluence, J/cm²) by controlling the power density (irradiance, mW/cm²) and exposure time. Keep a set of "dark toxicity" plates that are treated with this compound but not exposed to light.
-
-
Cytotoxicity Assessment:
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead staining kit.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions to determine the percentage of cell survival relative to untreated controls.
-
-
Data Analysis:
-
Plot cell viability versus this compound concentration or light dose to determine the IC50 (half-maximal inhibitory concentration) values, which represent the drug concentration or light dose required to kill 50% of the cells.
-
Protocol 2: Preclinical In Vivo Model for Deep-Tissue PDT
This protocol describes a generalized workflow for evaluating this compound-PDT in a deep-tissue tumor model using interstitial light delivery.
-
Animal Model Preparation:
-
Establish a suitable animal model, such as subcutaneous tumors induced by injecting cancer cells into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable, measurable size (e.g., ~6 mm in diameter).
-
-
This compound Administration:
-
Administer this compound systemically, typically via slow intravenous (IV) injection. A common dose used in studies is 0.15 mg/kg.
-
-
Drug-Light Interval (DLI):
-
Allow a specific time interval (e.g., 72-96 hours) between drug administration and light application. This allows for the photosensitizer to clear from the plasma and preferentially accumulate in the tumor tissue.
-
-
Interstitial Light Delivery and Dosimetry:
-
Anesthetize the animal.
-
Under image guidance (e.g., ultrasound), insert one or more optical fiber diffusers interstitially into the center of the tumor mass. This method is crucial for delivering light to deep-seated tumors.
-
Connect the fiber to a laser source (e.g., 652 nm).
-
Deliver a planned light dose (e.g., 20 J/cm²). For online dosimetry, specialized probes can be used to measure the local light fluence and tissue optical properties in real-time, allowing for adjustments during treatment to ensure the target dose is achieved.
-
-
Post-Treatment Evaluation:
-
Monitor the animals for any adverse effects.
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume and assess treatment response.
-
Advanced imaging techniques like Magnetic Resonance Imaging (MRI) can be used to assess the extent of tumor necrosis.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Fix the tissue in formalin, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin - H&E) to evaluate the morphology and extent of necrosis.
-
Immunohistochemical staining for markers of apoptosis (e.g., TUNEL assay) can be performed to further investigate the mechanism of cell death.
-
Principles of Light Dosimetry in Deep Tissues
Effective PDT relies on delivering a sufficient "photodynamic dose" to the entire tumor volume. This dose is a function of three main components: the photosensitizer concentration in the tissue, the local light fluence, and the concentration of molecular oxygen. The interplay of these factors determines the therapeutic outcome.
In deep tissues, light distribution is complex and non-uniform due to significant scattering and absorption by tissue components. Therefore, simple surface irradiation is often inadequate.
Key Dosimetry Concepts:
-
Light Fluence (J/cm²): The total light energy delivered per unit area. This is a critical parameter for achieving the threshold dose required for cell necrosis.
-
Effective Attenuation Coefficient (μeff): A measure of how quickly light intensity decreases as it passes through tissue. This property is crucial for planning the placement of interstitial optical fibers to ensure complete coverage of the target volume.
-
Online Dosimetry: Involves real-time measurement of light fluence within the tissue during treatment. This allows for immediate feedback and adjustment of the light delivery to compensate for variations in tissue optical properties, ensuring the prescribed dose is delivered accurately.
References
- 1. Lead Structures for Applications in Photodynamic Therapy. 6. This compound Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Structures for Applications in Photodynamic Therapy. 6. This compound Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Photosensitizer this compound (mTHPC) - Chemical, Pre-clinical and Clinical Developments in the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Evaluating Temoporfin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Temoporfin, a potent second-generation photosensitizer used in photodynamic therapy (PDT). Detailed protocols for key assays are provided to assess its cellular uptake, phototoxicity, and mechanisms of action, including the induction of apoptosis and generation of reactive oxygen species (ROS).
Application Notes
This compound (meta-tetra(hydroxyphenyl)chlorin, mTHPC) is a photosensitizing agent that, upon activation with light of a specific wavelength (typically around 652 nm), generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[1][2][3] This leads to oxidative damage within cancer cells, ultimately causing cell death through apoptosis and necrosis.[4][5] In vitro assays are crucial for determining the efficacy and understanding the mechanism of action of this compound-based PDT. The following protocols describe standard methods to evaluate the key parameters of this compound's anticancer activity in a laboratory setting.
The evaluation of this compound's efficacy in vitro typically follows a logical workflow, beginning with the assessment of its uptake by cancer cells, followed by the determination of its light-dependent cytotoxicity, and finally, elucidation of the cell death pathways it induces.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Lead Structures for Applications in Photodynamic Therapy. 6. This compound Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Temoporfin-Based Photodynamic Therapy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the study of Temoporfin-based Photodynamic Therapy (PDT). Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies aimed at evaluating the efficacy and elucidating the mechanisms of action of this compound-PDT.
Introduction to this compound-Based Photodynamic Therapy
This compound, also known as meta-tetra(hydroxyphenyl)chlorin (m-THPC), is a potent second-generation photosensitizer used in photodynamic therapy for the treatment of various cancers, particularly head and neck squamous cell carcinoma.[1][2] PDT is a minimally invasive therapeutic modality that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength.[3] This process generates reactive oxygen species (ROS), primarily singlet oxygen, in the presence of oxygen, leading to localized cellular damage, vascular shutdown, and induction of an anti-tumor immune response, ultimately resulting in tumor destruction.[3][4] Animal models are indispensable tools for the preclinical evaluation of this compound-PDT, allowing for the investigation of its pharmacokinetics, biodistribution, efficacy, and mechanism of action before clinical application.
Animal Models for this compound-PDT Studies
The most commonly utilized animal models for evaluating the anti-cancer efficacy of this compound-PDT are subcutaneous xenograft and syngeneic tumor models in mice. These models are favored for their reproducibility and the ease of tumor implantation, treatment delivery, and monitoring of tumor growth.
2.1. Subcutaneous Xenograft Models
Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice) to establish subcutaneous tumors. This model is widely used to assess the direct anti-tumor effects of this compound-PDT on human cancers.
-
Commonly Used Cell Lines:
-
HT29 (Human Colorectal Adenocarcinoma): Used to study the biodistribution and efficacy of topically and systemically administered this compound formulations.
-
Capan-2 (Human Pancreatic Adenocarcinoma): Employed in studies investigating near-infrared (NIR)-induced PDT using this compound-conjugated nanoparticles.
-
U87 (Human Glioblastoma): Utilized to evaluate the efficacy of novel this compound delivery systems.
-
2.2. Syngeneic Models
Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are crucial for studying the role of the immune system in the therapeutic response to this compound-PDT, including the induction of immunogenic cell death (ICD).
-
Commonly Used Cell Lines and Strains:
-
Colo 26 (Murine Colorectal Carcinoma) in BALB/c mice: Used for investigating the biodistribution of this compound.
-
C3H/BA (Murine Mammary Carcinoma) in C3H mice: Employed in studies examining the combination of this compound-PDT with other agents.
-
CT26 (Murine Colon Carcinoma) in BALB/c mice: A model for studying the immunogenic effects of PDT.
-
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on this compound-PDT.
Table 1: Biodistribution of this compound in Murine Models
| Animal Model | Tumor Model | Administration Route | Dose | Time Point | Tumor:Muscle Ratio | Tumor:Skin Ratio | Tumor:Liver Ratio | Reference |
| BALB/c mice | Colo 26 | Intravenous | 0.35-0.75 µmol/kg | 24 h | 5.0 | - | - | |
| Nude mice | HT29 | Topical (invasomes) | - | 24 h | - | - | - |
Table 2: Efficacy of this compound-PDT in Murine Tumor Models
| Animal Model | Tumor Model | This compound Dose | Light Dose | Wavelength (nm) | Tumor Growth Inhibition | Survival Benefit | Reference |
| Athymic nude mice | Capan-2 | Intratumoral (nanoparticles) | 0.5 W/cm² for 3 min | 980 | Significant tumor suppression | - | |
| BALB/c mice | CT26 | 0.6-0.75 mg/kg | 50 J/cm² | - | - | Increased survival with immunotherapy | |
| Nude mice | Non-small cell lung cancer PDX | 1.5 µmol/kg | - | 665 | Tumor growth delay | - |
Experimental Protocols
4.1. Protocol for Establishing Subcutaneous Tumor Models
This protocol describes the general procedure for establishing subcutaneous tumors in mice. Specific cell numbers and the use of Matrigel may need to be optimized for different cell lines.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, recommended for some cell lines)
-
Syringes (1 mL) and needles (23-25 gauge)
-
Immunodeficient or immunocompetent mice
-
Anesthetic (e.g., ketamine/xylazine)
-
Electric razor or clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or HBSS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Preparation for Injection:
-
Centrifuge the cells again and resuspend the pellet in the desired volume of PBS or HBSS to achieve the target cell concentration (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL).
-
If using Matrigel, resuspend the cell pellet in a 1:1 mixture of cold PBS/HBSS and Matrigel. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Shave the hair from the desired injection site (typically the flank).
-
Clean the injection site with 70% ethanol.
-
Draw the cell suspension into a 1 mL syringe with a 23-25 gauge needle.
-
Gently lift the skin and insert the needle subcutaneously.
-
Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor volume using calipers (Volume = (Length x Width²)/2) two to three times per week.
-
PDT treatment is typically initiated when tumors reach a palpable size (e.g., 100-200 mm³).
-
4.2. Protocol for this compound-Based Photodynamic Therapy
This protocol provides a general guideline for performing this compound-PDT in tumor-bearing mice. Doses and the drug-light interval (DLI) should be optimized for each specific tumor model and this compound formulation.
Materials:
-
Tumor-bearing mice
-
This compound formulation (e.g., Foscan®, liposomal formulations)
-
Vehicle for this compound (if required)
-
Laser or LED light source with a specific wavelength for this compound activation (typically around 652 nm)
-
Fiber optic diffuser for light delivery
-
Power meter for light dose measurement
-
Anesthetic
Procedure:
-
This compound Administration:
-
Intravenous (i.v.) Injection: Dissolve this compound in an appropriate vehicle and inject a specific dose (e.g., 0.15 - 1.5 mg/kg) into the tail vein of the mouse.
-
Intratumoral (i.t.) Injection: Inject a defined dose of this compound directly into the tumor.
-
Topical Application: Apply a formulation containing this compound onto the skin overlying the tumor.
-
-
Drug-Light Interval (DLI): Allow a specific time interval between this compound administration and light irradiation for the photosensitizer to accumulate in the tumor tissue. The DLI can range from a few hours to several days depending on the formulation and administration route.
-
Light Delivery:
-
Anesthetize the mouse.
-
Position the fiber optic diffuser to illuminate the entire tumor surface and a small margin of surrounding healthy tissue.
-
Use a power meter to ensure the correct light irradiance (power density, e.g., 75-150 mW/cm²).
-
Deliver the predetermined light dose (fluence, e.g., 20-100 J/cm²).
-
-
Post-Treatment Monitoring:
-
Monitor the mice for any adverse effects.
-
Continue to measure tumor volume regularly to assess treatment efficacy.
-
For survival studies, monitor the mice until they reach a predefined endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss).
-
4.3. Protocol for TUNEL Assay to Detect Apoptosis in Tumor Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Tumor tissue sections (formalin-fixed, paraffin-embedded or frozen)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and detection reagents)
-
DNase I (for positive control)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections. For frozen sections, fix with 4% paraformaldehyde.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K to permeabilize the tissue.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs in a humidified chamber at 37°C.
-
-
Detection:
-
If using indirectly labeled nucleotides, incubate with the corresponding detection reagent (e.g., fluorescently labeled antibody or streptavidin).
-
-
Counterstaining:
-
Stain the nuclei with DAPI or another suitable counterstain.
-
-
Imaging:
-
Mount the slides and visualize the apoptotic (TUNEL-positive) cells using a fluorescence microscope.
-
4.4. Protocol for Kaplan-Meier Survival Analysis
Kaplan-Meier analysis is a non-parametric statistical method used to estimate the survival function from lifetime data.
Procedure:
-
Data Collection:
-
Record the survival time for each mouse in each treatment group.
-
For mice that are euthanized due to reaching a humane endpoint or are still alive at the end of the study, their data are "censored."
-
-
Data Analysis:
-
Use statistical software (e.g., GraphPad Prism, R) to generate Kaplan-Meier survival curves.
-
The y-axis represents the estimated probability of survival, and the x-axis represents time.
-
-
Statistical Comparison:
-
Use the log-rank test to compare the survival curves between different treatment groups and determine if there are statistically significant differences.
-
Visualization of Key Pathways and Workflows
5.1. Signaling Pathways in this compound-PDT
This compound-PDT induces cell death primarily through the generation of ROS, which can trigger both apoptosis and necrosis depending on the dose and cellular context. The following diagrams illustrate the key signaling pathways involved.
Caption: PDT-induced apoptotic signaling pathway.
Caption: Experimental workflow for in vivo this compound-PDT studies.
5.2. Logical Relationships in this compound-PDT
The efficacy of this compound-PDT is dependent on the interplay of several key components.
Caption: Interrelationship of key components in this compound-PDT.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Structures for Applications in Photodynamic Therapy. 6. This compound Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT | PLOS One [journals.plos.org]
- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Temoporfin in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temoporfin (meta-tetra(hydroxyphenyl)chlorin, mTHPC), a potent second-generation photosensitizer, has demonstrated significant efficacy in photodynamic therapy (PDT) for the treatment of various cancers, particularly head and neck squamous cell carcinoma. The primary mechanism of action for this compound-mediated PDT involves the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength (approximately 652 nm), leading to localized cellular damage and induction of apoptosis and necrosis in tumor tissues.[1][2][3][4]
Emerging preclinical and clinical evidence suggests that combining this compound-PDT with conventional chemotherapy can result in synergistic antitumor effects, potentially allowing for reduced drug dosages and overcoming chemoresistance. This combination approach aims to exploit different, yet complementary, mechanisms of cytotoxicity. While this compound-PDT primarily induces oxidative stress, chemotherapeutic agents act through diverse mechanisms such as DNA damage, inhibition of microtubule function, or interference with metabolic pathways. The convergence of these distinct insults on cancer cells can lead to enhanced apoptosis, cell cycle arrest, and tumor growth inhibition.
These application notes provide a summary of quantitative data on the synergistic effects of this compound with various chemotherapeutic agents, detailed protocols for key in vitro assays to evaluate these effects, and an overview of the potential signaling pathways involved in this synergy.
Data Presentation: Synergistic Effects of this compound-PDT and Chemotherapy
The following tables summarize the in vitro cytotoxicity (IC50 values) of this compound and various chemotherapeutic agents, as well as the Combination Index (CI) values, which quantify the nature of the drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: IC50 Values of this compound-PDT and Platinum-Based Chemotherapeutics in Various Human Cancer Cell Lines [5]
| Cell Line | Tissue of Origin | This compound (µM) | Cisplatin (µM) | Carboplatin (µM) | Oxaliplatin (µM) |
| A-427 | Lung | 0.10 | 1.8 | 150 | 1.5 |
| BHY | Oral Cavity | 0.06 | 0.4 | >200 | 0.8 |
| KYSE-70 | Esophagus | 0.08 | 2.5 | 180 | 10.0 |
| RT-4 | Bladder | 0.07 | 1.2 | >200 | 2.0 |
| SISO | Cervix | 0.10 | 0.5 | 30 | 0.3 |
Table 2: Combination Index (CI) Values for this compound-PDT in Combination with Platinum-Based Chemotherapeutics
CI values are often presented as a function of the fraction of cells affected (Fa). For simplicity, a qualitative summary of the findings is provided here.
| Cell Line | Chemotherapeutic Agent | Outcome |
| A-427 | Cisplatin | Antagonism |
| Carboplatin | Antagonism | |
| Oxaliplatin | No Synergy | |
| BHY | Cisplatin | Antagonism |
| Oxaliplatin | Synergy (at medium concentrations) | |
| KYSE-70 | Cisplatin | Slight Synergy (at high concentrations) |
| Carboplatin | Antagonism | |
| Oxaliplatin | No Synergy | |
| RT-4 | Cisplatin | No Synergy |
| Oxaliplatin | Synergy (at medium and high concentrations) | |
| SISO | Cisplatin | Synergy (at medium and high concentrations) |
| Carboplatin | Slight Synergy (at high concentrations) | |
| Oxaliplatin | Synergy (at medium and high concentrations) |
Note: The synergistic or antagonistic outcome is highly dependent on the specific cancer cell line and the concentrations of the combined agents.
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cell viability following treatment with this compound-PDT and/or chemotherapy.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Chemotherapeutic agent stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment:
-
For single-agent treatment, add varying concentrations of this compound or the chemotherapeutic agent to the wells.
-
For combination treatment, add varying concentrations of this compound and the chemotherapeutic agent simultaneously or sequentially, as per the experimental design.
-
Include untreated control wells.
-
-
This compound Incubation and Photoactivation:
-
Incubate the cells with this compound for a predetermined duration (e.g., 24 hours) in the dark.
-
Replace the medium with fresh, phenol red-free medium.
-
Irradiate the cells with a light source at a wavelength of ~652 nm with a specific light dose (e.g., 1.8 J/cm²).
-
-
Incubation Post-Treatment: Incubate the plates for a further 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values can be determined by plotting cell viability against drug concentration. Combination Index (CI) values can be calculated using software such as CompuSyn.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Treatment reagents (this compound, chemotherapeutic agent)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound-PDT and/or chemotherapy as described in the MTT assay protocol.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures the intracellular generation of ROS.
Materials:
-
96-well black, clear-bottom plates
-
Cancer cell line of interest
-
Treatment reagents (this compound, chemotherapeutic agent)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound-PDT and/or chemotherapy as described in the MTT assay protocol. Include a positive control (e.g., H2O2) and an untreated control.
-
DCFH-DA Loading:
-
After treatment, wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium or PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the untreated control to determine the fold increase in ROS production.
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Synergy Assessment
Caption: In vitro workflow for assessing synergy.
Proposed Signaling Pathway for this compound-PDT and Chemotherapy Synergy
Caption: Synergistic signaling pathways.
Conclusion
The combination of this compound-mediated PDT with various chemotherapeutic agents represents a promising strategy to enhance anticancer efficacy. The synergistic effects observed in numerous studies are likely attributable to the multi-faceted assault on cancer cells, involving increased oxidative stress, enhanced DNA damage, and the modulation of key signaling pathways that regulate cell survival and death. The provided protocols offer a standardized framework for researchers to investigate and quantify these synergistic interactions in vitro. Further research into the intricate signaling crosstalk will be crucial for optimizing combination regimens and translating these promising preclinical findings into effective clinical therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation for Synergistic Effects by Combinations of Photodynamic Therapy (PDT) with this compound (mTHPC) and Pt(II) Complexes Carboplatin, Cisplatin or Oxaliplatin in a Set of Five Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation for Synergistic Effects by Combinations of Photodynamic Therapy (PDT) with this compound (mTHPC) and Pt(II) Complexes Carboplatin, Cisplatin or Oxaliplatin in a Set of Five Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Temoporfin Concentration in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temoporfin (meta-tetra(hydroxyphenyl)chlorin or mTHPC) is a potent second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers, most notably head and neck cancer.[1][2] The efficacy of PDT is dependent on the concentration of the photosensitizer within the target tissue, the light dose delivered, and the presence of oxygen. Therefore, accurate quantification of this compound concentration in tissues is crucial for pharmacokinetic studies, understanding its biodistribution, and optimizing therapeutic protocols.[3]
These application notes provide detailed protocols for the primary methods used to quantify this compound in biological tissues: High-Performance Liquid Chromatography (HPLC), Fluorescence Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Methods for Quantifying this compound
Several analytical methods have been established for the quantification of this compound in biological matrices. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Often considered the gold standard, HPLC offers high selectivity and sensitivity for quantifying this compound.[4] It separates this compound from endogenous tissue components before detection, typically by UV-Vis or fluorescence detectors.[5]
-
Fluorescence Spectroscopy: This method leverages the intrinsic fluorescent properties of this compound. It is a rapid and sensitive technique, suitable for both in vitro and in vivo measurements. However, it can be susceptible to interference from tissue autofluorescence.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for detecting very low concentrations of the drug and its metabolites.
Data Presentation: this compound Concentration in Tissues
The following tables summarize quantitative data on this compound concentrations in various tissues from preclinical studies. These values can serve as a reference for researchers designing new experiments.
Table 1: this compound Concentration in a Murine Colorectal Carcinoma Model (Colo 26) after Intravenous Administration
| Tissue | Time Post-Injection (hours) | Mean Concentration (µg/g) |
| Tumor | 4 | 1.2 |
| 24 | 1.8 | |
| 96 | 1.8 | |
| Liver | 4 | 2.5 |
| 24 | 0.5 | |
| 96 | 0.2 | |
| Spleen | 4 | 1.5 |
| 24 | 1.0 | |
| 96 | 0.4 | |
| Skin | 4 | 0.8 |
| 24 | 0.6 | |
| 96 | 0.4 | |
| Muscle | 4 | 0.4 |
| 24 | 0.4 | |
| 96 | 0.3 |
Table 2: Biodistribution of this compound-Loaded Invasomes in a Murine HT29 Tumor Model after Topical Application
| Tissue | Time Post-Application (hours) | Mean Concentration (ng/g) |
| Tumor | 2 | Not Detected |
| 12 | ~150 | |
| 24 | ~250 | |
| Treated Skin | 2 | ~400 |
| 12 | ~200 | |
| 24 | ~100 | |
| Liver | 2 | Not Detected |
| 12 | ~50 | |
| 24 | ~75 | |
| Blood | 2 | Not Detected |
| 12 | ~25 | |
| 24 | ~40 |
Experimental Protocols
Protocol 1: General Tissue Preparation and Homogenization
This initial step is critical for releasing the drug from the tissue matrix for subsequent analysis.
Materials:
-
Collected tissue samples, snap-frozen in liquid nitrogen and stored at -80°C.
-
Lysis Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4).
-
Protease inhibitors (optional, but recommended).
-
Homogenizer (e.g., Potter-Elvehjem, bead beater, or rotor-stator homogenizer).
-
Microcentrifuge.
Procedure:
-
Weigh the frozen tissue sample.
-
Add the tissue to a pre-chilled tube containing lysis buffer (a common ratio is 100 mg of tissue per 900 µL of lysis buffer).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at approximately 13,000 x g for 2 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound, for analysis.
-
Store the supernatant at -80°C if not analyzed immediately.
Caption: General workflow for tissue sample preparation.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies used in preclinical biodistribution studies.
Materials:
-
HPLC system with a photometric (UV-Vis) or fluorescence detector.
-
C18 reverse-phase HPLC column.
-
Mobile Phase: Acetonitrile and water mixture (specific ratio may need optimization).
-
This compound standard for calibration curve.
-
Tissue supernatant (from Protocol 1).
Procedure:
-
Sample Preparation: Further process the tissue supernatant if necessary (e.g., protein precipitation with acetonitrile or solid-phase extraction). Centrifuge to remove precipitated proteins.
-
Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject a fixed volume of the prepared sample and standards onto the column.
-
Detect this compound using a photometric detector at its Soret peak, around 423 nm.
-
-
Quantification: Determine the peak area of this compound in the samples. Calculate the concentration using the linear regression equation derived from the calibration curve.
Caption: Workflow for this compound quantification by HPLC.
Protocol 3: Quantification by Fluorescence Spectroscopy
This protocol is based on the inherent fluorescence of this compound.
Materials:
-
Fluorescence spectrophotometer or plate reader.
-
Quartz cuvettes or appropriate microplates.
-
Solvent for dilution (e.g., ethanol, DMF).
-
This compound standard for calibration curve.
-
Tissue supernatant (from Protocol 1).
Procedure:
-
Sample Preparation: Dilute the tissue supernatant in a suitable solvent to an appropriate concentration to avoid inner filter effects.
-
Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent at known concentrations.
-
Fluorescence Measurement:
-
Set the excitation wavelength, typically around 420 nm.
-
Measure the fluorescence emission spectrum. This compound has a characteristic emission peak at approximately 652 nm.
-
Record the fluorescence intensity at the emission maximum.
-
-
Quantification: Plot the fluorescence intensity of the standards against their concentrations to create a calibration curve. Use this curve to determine the concentration of this compound in the tissue samples. Note that tissue autofluorescence may need to be subtracted by measuring a blank tissue sample.
Caption: Workflow for this compound quantification by fluorescence.
Protocol 4: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides the highest sensitivity and specificity.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole).
-
Appropriate LC column (e.g., C18).
-
Mobile Phase (e.g., acetonitrile and water with formic acid).
-
Internal standard (preferably a stable isotope-labeled this compound).
-
This compound standard for calibration curve.
-
Tissue supernatant (from Protocol 1).
Procedure:
-
Sample Preparation: Perform protein precipitation on the tissue supernatant using a solvent like acetonitrile. Spike all samples, standards, and blanks with the internal standard. Centrifuge and collect the supernatant.
-
LC Separation:
-
Inject the prepared sample into the LC system.
-
Separate this compound from matrix components using a gradient elution on a C18 column.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion for this compound and a specific product ion.
-
Simultaneously monitor the MRM transition for the internal standard.
-
-
Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the standards. Determine the concentration in the unknown samples from this curve.
Signaling Pathway Visualization
Photodynamic therapy with this compound is initiated by light activation, leading to the production of reactive oxygen species (ROS) that induce cell death.
Caption: Simplified pathway of this compound-mediated PDT.
References
- 1. mdpi.com [mdpi.com]
- 2. The Photosensitizer this compound (mTHPC) - Chemical, Pre-clinical and Clinical Developments in the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy with conventional and PEGylated liposomal formulations of mTHPC (this compound): comparison of treatment efficacy and distribution characteristics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Distribution of this compound, a new photosensitizer for the photodynamic therapy of cancer, in a murine tumor model [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Temoporfin in Head and Neck Squamous Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temoporfin (meta-tetra(hydroxyphenyl)chlorin, mTHPC), commercially known as Foscan®, is a potent second-generation photosensitizer employed in photodynamic therapy (PDT). It is approved in Europe for the palliative treatment of patients with advanced head and neck squamous cell carcinoma (HNSCC).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo HNSCC models, based on currently available scientific literature.
This compound's mechanism of action is initiated by its systemic administration and subsequent accumulation in tumor tissues.[4] Upon activation by light of a specific wavelength (652 nm), this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cellular damage and lead to tumor cell death through apoptosis, necrosis, and potentially ferroptosis.[5]
Data Presentation
In Vitro Efficacy of this compound-PDT in HNSCC Cell Lines
| Cell Line | This compound Concentration | Light Dose (J/cm²) | Incubation Time (hours) | Cell Viability Reduction (%) | Reference |
| CAL27 | 1 µM | Not specified | 45 min | ~46% | |
| SQD9 | 1 µM | Not specified | 45 min | Not significant | |
| HN5 | 25 nM | 12 J/cm² | 24 | Significant | |
| SCC9 | 25 nM | 12 J/cm² | 24 | Significant | |
| A431 | 25 nM | 12 J/cm² | 24 | Less sensitive than HNSCC lines | |
| SCC13 | 25 nM | 12 J/cm² | 24 | Less sensitive than HNSCC lines |
In Vivo Efficacy of this compound-PDT in HNSCC Models
| Animal Model | Tumor Type | This compound Dose (mg/kg) | Drug-Light Interval (hours) | Light Dose (J/cm²) | Tumor Response | Reference |
| Patients | Recurrent HNSCC | 0.15 | 96 | Not specified | 14/15 complete or partial response | |
| Patients | Advanced HNSCC | Not specified | 96 | 20 | 54% objective tumor response | |
| Nude Mice | HNSCC Xenograft | 7.5 (HPD) | 48 | 100 mW/cm² for 30 min | Significant tumor necrosis |
Experimental Protocols
In Vitro this compound-PDT Protocol
1. Cell Culture:
-
Cell Lines: Human HNSCC cell lines such as CAL27 (tongue squamous cell carcinoma), SQD9 (laryngeal squamous carcinoma), HN5, and SCC9 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. This compound Preparation:
-
Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM. Store in the dark at -20°C.
-
Working Solution: Dilute the stock solution in the complete cell culture medium to the desired final concentration (e.g., 25 nM to 1 µM) immediately before use. Protect the working solution from light.
3. Photodynamic Therapy Procedure:
-
Cell Seeding: Seed HNSCC cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other analyses) and allow them to adhere overnight.
-
This compound Incubation: Replace the culture medium with the medium containing the desired concentration of this compound. Incubate for a predetermined period (e.g., 4 to 24 hours) in the dark.
-
Washing: After incubation, remove the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol red-free medium or PBS to the cells. Expose the cells to a light source with a wavelength of 652 nm. The light dose can be varied (e.g., 0.6 to 12 J/cm²). A laser or LED light source can be used.
-
Post-PDT Incubation: After irradiation, replace the medium with a complete culture medium and incubate for a further 24-48 hours before analysis.
4. Outcome Assessment:
-
Cell Viability: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
ROS Detection: Measure intracellular ROS production using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Apoptosis and Necrosis: Quantify apoptosis and necrosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
In Vivo HNSCC Xenograft Model Protocol
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., CB17 Scid) are suitable for establishing HNSCC xenografts.
-
Husbandry: House the animals in a specific pathogen-free environment.
2. Tumor Induction:
-
Cell Preparation: Harvest HNSCC cells (e.g., FaDu, SC263) during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
3. Photodynamic Therapy Procedure:
-
This compound Administration: Once the tumors reach a suitable size (e.g., 100-200 mm³), administer this compound via intravenous injection. A clinically relevant dose is 0.15 mg/kg.
-
Drug-Light Interval: Allow a drug-light interval of 48 to 96 hours for optimal tumor accumulation of this compound.
-
Anesthesia: Anesthetize the mice before the light treatment.
-
Irradiation: Shield the rest of the mouse's body and expose the tumor area to a 652 nm laser light source. A light dose of 10-20 J/cm² is often used.
-
Post-Treatment Monitoring: Monitor tumor size, body weight, and the general health of the mice regularly.
4. Outcome Assessment:
-
Tumor Growth Inhibition: Continue to measure tumor volume to assess the extent of tumor growth inhibition compared to control groups.
-
Histological Analysis: At the end of the study, excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-PDT signaling cascade in HNSCC.
Caption: In vitro this compound-PDT experimental workflow.
Caption: In vivo this compound-PDT experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative response to PDT with methyl-aminolevulinate and this compound in cutaneous and oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy: A Novel Approach for Head and Neck Cancer Treatment with Focusing on Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into this compound-based photodynamic therapy: Ferroptosis as a critical regulator under normoxic and hypoxic conditions in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Reactive Oxygen Species Generation by Temoporfin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temoporfin (meta-tetra(hydroxyphenyl)chlorin, mTHPC) is a potent second-generation photosensitizer used in photodynamic therapy (PDT).[1][2] Its therapeutic efficacy is primarily mediated by the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength (approximately 652 nm).[2][3] The production of ROS, such as singlet oxygen (¹O₂) and other radical species, induces oxidative stress within target cells, leading to cytotoxicity and tumor ablation.[4] Accurate assessment of ROS generation by this compound is crucial for preclinical evaluation, formulation development, and understanding its mechanism of action.
This document provides detailed protocols for the quantification and characterization of various ROS generated by photoactivated this compound.
Photochemical Mechanisms of ROS Generation
Upon light absorption, this compound is excited from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state. From this triplet state, this compound can initiate two main types of photochemical reactions to produce ROS:
-
Type I Reaction: The excited photosensitizer transfers an electron or hydrogen atom to a substrate molecule, producing free radicals or radical ions. These can further react with molecular oxygen to produce superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).
-
Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating the highly cytotoxic singlet oxygen (¹O₂). For this compound, the Type II mechanism is generally considered the major pathway for its photodynamic activity.
References
Application Notes and Protocols for Temoporfin in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as superior in vitro models for anticancer drug screening compared to traditional 2D cell cultures.[1][2][3][4] They more accurately mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell and cell-matrix interactions.[1] Temoporfin (meta-tetra(hydroxyphenyl)chlorin, mTHPC), a potent second-generation photosensitizer, is utilized in photodynamic therapy (PDT), a minimally invasive cancer treatment. This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid models, intended to guide researchers in harnessing this powerful combination for preclinical cancer research.
When activated by light of a specific wavelength (typically around 652 nm), this compound generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which induce localized cell death through apoptosis and necrosis. The efficacy of this compound-PDT is being extensively evaluated in 3D spheroid models to better predict its therapeutic potential in vivo.
Data Presentation
The following tables summarize quantitative data from representative studies on the use of this compound in 3D tumor spheroid models, highlighting key experimental parameters and outcomes.
Table 1: this compound Concentration and Light Dose Effect on Spheroid Viability
| Cell Line | Spheroid Size (diameter) | This compound Concentration (µM) | Light Dose (J/cm²) | Incubation Time (hours) | Cell Viability (%) | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | ~400 µm | 0.3 | Not Specified | 24 | 21.4 - 31.1 | |
| Ovarian Cancer (OVCAR-5) | Not Specified | 30 µg/mL | Not Specified | Not Specified | Significant Decrease | |
| Ovarian Cancer (3AO) | Not Specified | 3 µg/mL | Not Specified | Not Specified | Significant Decrease | |
| Ovarian Cancer (3AO) | Not Specified | 30 µg/mL | Not Specified | Not Specified | Dose-dependent Decrease | |
| Pancreatic Adenocarcinoma (Capan-2, PANC-01, PA-TU-8902) | Not Specified | 0 - 0.3 mg/mL | Not Specified | Not Specified | No significant decrease (Capan-2, PANC-01), ~50-80% (PA-TU-8902 at 0.3 mg/mL) |
Table 2: Spheroid Growth Inhibition Following this compound-PDT
| Cell Line | Initial Spheroid Seeding Density (cells/well) | Treatment Protocol | Observation Period (days) | Spheroid Volume Reduction (%) | Reference |
| Colorectal Cancer (HT-29) | 1.5 x 10⁴ | Cyclical treatment with MEK inhibitor | 6-day cycles | Correlated with biochemical assays | |
| Colon Cancer (HCT116) | Not Specified | 7-day compound treatment | 7 | >2-fold decrease in width | |
| Prostate Cancer (VCaP, LNCaP) | Not Specified | Treatment with MLN4924 | Not Specified | Dose-dependent decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and 3D tumor spheroids.
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the formation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 10,000 cells per well).
-
Dispense 100-200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 2-7 days, depending on the cell line.
Protocol 2: this compound Treatment and Photodynamic Therapy (PDT)
This protocol outlines the procedure for treating tumor spheroids with this compound followed by light activation.
Materials:
-
Tumor spheroids in ultra-low attachment plates
-
This compound (mTHPC) stock solution
-
Complete cell culture medium
-
Light source with a specific wavelength for this compound activation (e.g., 652 nm laser or LED array)
-
Light power meter
Procedure:
-
Prepare a working solution of this compound in complete culture medium at the desired concentration.
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add an equal volume of the this compound working solution to each well.
-
Incubate the spheroids with this compound for a predetermined duration (e.g., 4 to 24 hours) in a humidified incubator.
-
After incubation, wash the spheroids by carefully replacing the this compound-containing medium with fresh, drug-free medium. This step is crucial to remove unbound photosensitizer.
-
Position the light source to deliver a uniform light dose to the spheroids.
-
Calibrate the light source using a power meter to ensure the desired light dose (J/cm²) is delivered.
-
Irradiate the spheroids with the appropriate wavelength of light.
-
Following irradiation, return the plate to the incubator for post-treatment incubation.
Protocol 3: Assessment of Spheroid Viability and Growth
This protocol describes methods to quantify the effects of this compound-PDT on spheroid viability and growth.
Materials:
-
Treated and control tumor spheroids
-
Inverted microscope with a camera
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D, PrestoBlue™, Calcein-AM, Propidium Iodide)
-
Microplate reader (for luminescence or fluorescence-based assays)
-
Image analysis software (e.g., ImageJ)
Procedure:
A. Spheroid Size Measurement:
-
Capture brightfield images of the spheroids at various time points post-treatment (e.g., 0, 24, 48, 72 hours).
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³).
-
Plot spheroid growth curves over time for treated and control groups to determine growth inhibition.
B. Cell Viability Assay (Luminescence-based):
-
Allow the assay plate and reagents to equilibrate to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo® 3D) to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes.
-
Incubate the plate at room temperature for 30 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
C. Live/Dead Staining (Fluorescence Microscopy):
-
Prepare a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in PBS or culture medium.
-
Replace the culture medium in each well with the staining solution.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Image the spheroids using a fluorescence microscope with appropriate filters.
-
Analyze the images to quantify the ratio of live to dead cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in this compound-mediated PDT and a typical experimental workflow.
Caption: Experimental workflow for this compound-PDT in 3D tumor spheroids.
Caption: Key signaling pathways activated by this compound-PDT leading to cell death.
This compound-mediated PDT initiates a cascade of cellular events, primarily driven by the generation of ROS. This leads to mitochondrial damage, a key event in the intrinsic apoptosis pathway, resulting in the activation of caspase-9 and subsequently caspase-3. Furthermore, ROS can activate the JNK signaling pathway, which also contributes to apoptosis. Additionally, PDT has been shown to induce autophagy through the inhibition of the mTOR signaling pathway. The interplay between apoptosis and autophagy determines the ultimate fate of the cancer cells within the spheroid following treatment.
References
- 1. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of tumour spheroid structure | eLife [elifesciences.org]
- 4. Quantitative analysis of tumour spheroid structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Temoporfin for the Treatment of Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. Photodynamic therapy (PDT) has emerged as a promising localized treatment modality. Temoporfin (meta-tetra(hydroxyphenyl)chlorin, mTHPC), a potent second-generation photosensitizer, has demonstrated significant preclinical and clinical potential in the treatment of various solid tumors, including pancreatic cancer.[1][2] This document provides detailed application notes and protocols for researchers investigating the use of this compound-mediated PDT in pancreatic cancer models.
This compound's high singlet oxygen yield and strong absorption in the red light spectrum (around 652 nm) allow for deeper tissue penetration compared to first-generation photosensitizers.[1][3] Upon activation by light of a specific wavelength, this compound transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1] This leads to rapid and localized cellular damage, triggering apoptotic and necrotic cell death pathways in tumor cells and causing vascular damage within the tumor microenvironment. Recent advancements have also explored the use of this compound conjugated with upconversion nanoparticles (UCNPs), enabling activation by near-infrared (NIR) light for even greater tissue penetration.
Data Presentation
In Vitro Cytotoxicity of Photodynamic Therapy
| Cell Line | Photosensitizer | Concentration | Light Dose (J/cm²) | Wavelength (nm) | Viability Reduction | Reference |
| Capan-2 | UCNP@PMVEMA-THPC | 0-0.3 mg/mL | Not specified | 980 | Significant cell destruction | |
| PANC-01 | UCNP@PMVEMA-THPC | 0-0.3 mg/mL | Not specified | 980 | Significant cell destruction | |
| PA-TU-8902 | UCNP@PMVEMA-THPC | 0-0.3 mg/mL | Not specified | 980 | Significant cell destruction | |
| AsPC-1 | Verteporfin | 250 nM | 10 | 690 | Nearly complete killing | |
| Capan-1 | Verteporfin | 250 nM | 10 | 690 | Nearly complete killing | |
| Capan-2 | Verteporfin | 250 nM | 10 | 690 | Nearly complete killing | |
| BxPC-3 | Verteporfin | 250 nM | 4 | 690 | Nearly complete killing | |
| PANC-1 | Verteporfin | 250 nM | 20 | 690 | Nearly complete killing | |
| Various | mTHPC | 0.06-0.1 µM (IC50) | 1.8 | 640-660 | 50% |
In Vivo Efficacy of this compound-Based Photodynamic Therapy
| Animal Model | Tumor Type | Treatment | Light Dose (J) | Wavelength (nm) | Outcome | Reference |
| Hamster | Transplanted Pancreatic Cancer | 0.3 mg/kg mTHPC | 50 | 650 | 12.4 mm diameter necrosis | |
| Nude Mice | Capan-2 Xenograft | UCNP@PMVEMA-THPC-2 | Not specified | 980 | Significant tumor growth suppression | |
| Nude Mice | AsPC-1 Xenograft | Verteporfin-PDT | 10, 20, 40 J/cm | Not specified | Dose-dependent necrosis | |
| Nude Mice | PANC-1 Xenograft | Verteporfin-PDT | 10, 20, 40 J/cm | Not specified | Significant necrosis at high light dose |
Clinical Studies of Photodynamic Therapy in Pancreatic Cancer
| Study Phase | Photosensitizer | No. of Patients | Key Findings | Reference |
| Pilot | mTHPC | 16 | Substantial tumor necrosis; Median survival of 9.5 months. | |
| Phase I/II | Verteporfin | 15 | Feasible and safe; Mean necrosis volume of 3.5 cm³ at 40 J. | |
| Phase I | Porfimer Sodium | 12 | Measurable tumor necrosis; Median progression-free survival of 2.6 months. |
Signaling Pathways
General Mechanism of this compound-Mediated Photodynamic Therapy
Caption: General mechanism of this compound-mediated photodynamic therapy (PDT).
Proposed Intrinsic Apoptotic Pathway Induced by this compound-PDT
Caption: Proposed intrinsic apoptotic pathway activated by this compound-PDT.
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the cytotoxicity of this compound-PDT on pancreatic cancer cell lines.
Caption: Experimental workflow for in vitro photodynamic therapy.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, Capan-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (mTHPC) stock solution
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Light source with appropriate wavelength (e.g., 652 nm laser or filtered lamp)
-
Cytotoxicity assay kit (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.01 to 1.0 µM). Incubate for a predetermined time (e.g., 4 to 24 hours) in the dark.
-
Washing: Aspirate the this compound-containing medium and wash the cells twice with PBS.
-
Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the plates with a light source at a specific wavelength (e.g., 652 nm) and light dose (e.g., 5-20 J/cm²). Include control groups (no this compound, no light, and no this compound with light).
-
Post-PDT Incubation: Return the plates to the incubator for 24-48 hours.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT or XTT) according to the manufacturer's instructions to determine cell viability.
In Vivo Photodynamic Therapy Protocol (Xenograft Model)
This protocol describes a general procedure for evaluating the efficacy of this compound-PDT in a subcutaneous pancreatic cancer xenograft model.
Caption: Experimental workflow for in vivo photodynamic therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cells
-
Matrigel (optional)
-
This compound solution for injection
-
Anesthesia (e.g., isoflurane)
-
Laser with fiber optic for light delivery (e.g., 652 nm)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10⁶ cells), optionally mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers until tumors reach a suitable size (e.g., 100-200 mm³).
-
This compound Administration: Administer this compound via intravenous injection (e.g., 0.15-0.3 mg/kg).
-
Drug-Light Interval: Allow for a drug-light interval of 24 to 96 hours to permit selective accumulation of this compound in the tumor tissue.
-
Tumor Irradiation: Anesthetize the mice and deliver a specific light dose (e.g., 50 J) to the tumor area using a laser coupled to a fiber optic.
-
Post-Treatment Monitoring: Monitor tumor growth by measuring tumor volume every 2-3 days. Also, monitor the general health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining for necrosis, TUNEL assay for apoptosis).
Western Blot Analysis of Apoptosis-Related Proteins
Procedure:
-
Sample Preparation: Following in vitro PDT, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound-mediated photodynamic therapy represents a promising therapeutic strategy for pancreatic cancer. The protocols and data presented in these application notes provide a framework for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to optimize treatment parameters, explore combination therapies, and elucidate the detailed molecular signaling pathways involved in order to translate this promising approach into effective clinical practice.
References
- 1. This compound-Conjugated Upconversion Nanoparticles for NIR-Induced Photodynamic Therapy: Studies with Pancreatic Adenocarcinoma Cells In Vitro and In Vivo [mdpi.com]
- 2. Phase I/II study of verteporfin photodynamic therapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Two-Photon Activation of Temoporfin in Enhanced Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various cancers and other diseases that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death.[1][2][3][4] Temoporfin (m-THPC), a potent second-generation photosensitizer, is clinically approved for the treatment of head and neck squamous cell carcinoma.[5] However, conventional PDT is often limited by the poor penetration of visible light into deep tissues.
Two-photon excitation (TPE) offers a promising approach to overcome this limitation by using near-infrared (NIR) light, which has a greater tissue penetration depth. In TPE-PDT, the photosensitizer simultaneously absorbs two lower-energy photons to reach the same excited state as in one-photon excitation, but with the added advantages of increased spatial confinement of the phototoxic effect and reduced off-target damage.
This document provides detailed application notes and protocols for the two-photon activation of this compound for enhanced PDT, based on current scientific literature. While comprehensive experimental data on two-photon activation of this compound is still emerging, this guide synthesizes available information and adapts protocols from relevant two-photon PDT studies.
Quantitative Data Summary
The following tables summarize key quantitative data related to the photophysical properties of this compound and its derivatives, as well as experimental parameters from relevant PDT studies.
Table 1: Two-Photon Absorption (TPA) Cross-Section of this compound and its Derivatives (Theoretical)
| Compound | Peak TPA Wavelength (nm) | TPA Cross-Section (GM¹) | Reference |
| This compound (mTHPC) | 775 | 28 ± 8 | |
| This compound (mTHPC) | 800 | 18 | |
| DTP1-mTHPC | 820 | 1243.6 | |
| DTP2-mTHPC | 870 | ~9000 | |
| DPP-mTHPC | ~800 | >2250 | |
| ¹GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹) |
Table 2: Experimental Parameters for this compound-Mediated PDT (One-Photon Activation)
| Cell Line | This compound Conc. | Light Dose | Viability Assay | Apoptosis Assay | ROS Detection | Reference |
| Human Colorectal Cancer (CRC) cells | Not Specified | Not Specified | --- | --- | NAC (ROS scavenger) | |
| Human Epidermoid Carcinoma (A431) | 2 µM | 20 J/cm² | MTT Assay | --- | --- | |
| Human Colorectal Tumor (HT29) | 2 µM | 20 J/cm² | MTT Assay | --- | --- | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 25 nM | 0.6 - 12 J/cm² | MTT Assay | --- | --- | |
| Pancreatic Adenocarcinoma (Capan-2, PANC-01, PA-TU-8902) | 0 - 0.3 mg/mL | 980 nm laser | XTT Assay | --- | --- |
Experimental Protocols
The following are detailed protocols for key experiments in the two-photon activation of this compound for PDT. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: In Vitro Two-Photon Phototoxicity Assay
This protocol is adapted from a study on two-photon PDT with Photofrin and can be used to assess the phototoxicity of this compound.
1. Cell Culture and Incubation with this compound: a. Seed cancer cells (e.g., A431, HT29, or relevant head and neck cancer cell lines) in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish). b. Allow cells to adhere and reach 70-80% confluency. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in cell culture medium. d. Incubate the cells with the this compound-containing medium for a predetermined period (e.g., 4-24 hours) in the dark at 37°C and 5% CO₂.
2. Two-Photon Laser Irradiation: a. Utilize a two-photon confocal scanning microscope equipped with a femtosecond Ti:Sapphire laser. b. Set the laser wavelength to the two-photon absorption maximum of this compound or its derivative (refer to Table 1, e.g., ~800-870 nm). c. Irradiate the cells with a defined laser power and for a specific duration to achieve the desired light dose. The laser should be scanned over the target area to ensure uniform irradiation. d. Include control groups: no this compound + irradiation, this compound + no irradiation, and no this compound + no irradiation.
3. Assessment of Cell Viability (MTT Assay): a. Following irradiation, incubate the cells for 24-48 hours in the dark. b. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. c. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl). d. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. e. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to detect intracellular ROS generation.
1. Cell Preparation and Staining: a. Culture and incubate cells with this compound as described in Protocol 1. b. Wash the cells with a buffered saline solution (e.g., PBS or HBSS). c. Load the cells with H₂DCFDA (e.g., 1 µM final concentration) in culture medium for 30 minutes in the dark.
2. Two-Photon Irradiation and Imaging: a. Irradiate the cells with the two-photon laser as described in Protocol 1. b. Immediately after irradiation, acquire fluorescence images using the two-photon microscope. H₂DCFDA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be excited by the two-photon laser.
3. Quantification of ROS Production: a. Measure the fluorescence intensity of DCF in the irradiated and control cells using image analysis software. b. An increase in fluorescence intensity in the irradiated cells compared to the controls indicates ROS production.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells by flow cytometry.
1. Cell Treatment and Harvesting: a. Treat the cells with this compound and two-photon irradiation as described in Protocol 1. b. After a post-irradiation incubation period (e.g., 24-48 hours), harvest the cells by trypsinization.
2. Staining: a. Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. b. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. c. Incubate for 15 minutes in the dark at room temperature.
3. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate the cell populations:
- Annexin V-negative / PI-negative: Viable cells
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
- Annexin V-negative / PI-positive: Necrotic cells
Signaling Pathways and Visualizations
Mechanism of Two-Photon PDT
Two-photon PDT is initiated by the simultaneous absorption of two near-infrared photons by the photosensitizer (this compound), promoting it to an excited singlet state. The photosensitizer then undergoes intersystem crossing to a longer-lived triplet state. From this triplet state, it can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent responsible for cell death.
Caption: Mechanism of two-photon activated photodynamic therapy.
Experimental Workflow for In Vitro Two-Photon PDT
A typical workflow for an in vitro two-photon PDT experiment involves cell preparation, incubation with the photosensitizer, irradiation with a two-photon laser, and subsequent analysis of cell viability, ROS production, and apoptosis.
Caption: Experimental workflow for in vitro two-photon PDT.
Signaling Pathways in this compound-Mediated PDT
PDT-induced oxidative stress can trigger various signaling pathways leading to cell death, primarily through apoptosis and necrosis. While specific signaling pathways for two-photon activation of this compound are still under investigation, studies on conventional (one-photon) this compound-PDT have implicated the ROS/JNK signaling pathway in apoptosis and autophagy. PDT can also induce damage to the endoplasmic reticulum and mitochondria, leading to the release of pro-apoptotic factors.
Caption: Potential signaling pathways in this compound-mediated PDT.
Conclusion
The two-photon activation of this compound holds significant promise for enhancing the efficacy of PDT, particularly for deep-seated tumors. The protocols and data presented in this document provide a foundation for researchers to design and execute experiments in this exciting field. Further research is needed to fully elucidate the experimental parameters and signaling mechanisms specific to the two-photon activation of this compound and its derivatives.
References
- 1. Rational molecular design of two-photon activated this compound: a computational study for advanced photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01775K [pubs.rsc.org]
- 2. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational molecular design of two-photon activated this compound: a computational study for advanced photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Temoporfin Hydrophobicity and Aggregation in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic photosensitizer, Temoporfin (m-THPC), in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or show visible precipitates?
A1: this compound is a highly lipophilic molecule, which leads to poor solubility and a strong tendency to aggregate in aqueous solutions like phosphate-buffered saline (PBS).[1][2][3] This aggregation can quench its fluorescence and reduce the generation of reactive oxygen species (ROS), thereby diminishing its photodynamic therapy (PDT) efficacy.[3][4] The clinical formulation of this compound often uses a mixture of ethanol and propylene glycol to counteract this, but this can cause localized reactions upon injection.
Q2: What are the most common strategies to improve this compound's solubility and prevent aggregation?
A2: Several drug delivery systems have been developed to enhance the solubility and bioavailability of this compound. The most extensively studied approaches include:
-
Liposomal Formulations: Encapsulating this compound within lipid bilayers. Commercially available examples include Foslip® (conventional liposomes) and Fospeg® (PEGylated liposomes).
-
Cyclodextrin Inclusion Complexes: Forming host-guest complexes with cyclodextrins (β-CDs) to shield the hydrophobic this compound molecule.
-
Nanoparticle-Based Systems: Incorporating this compound into various nanoparticles, such as upconversion nanoparticles (UCNPs) or gold nanoparticles (AuNPs), which can also offer additional functionalities like near-infrared (NIR) activation.
-
Protein-Based Carriers: Utilizing proteins like human serum albumin (HSA) to bind and transport this compound.
-
Hybrid Systems: Combining approaches, such as "drug-in-cyclodextrin-in-liposome" (DCL), to leverage the benefits of multiple delivery platforms.
Q3: How do I choose the best delivery system for my experiment?
A3: The choice of delivery system depends on your specific experimental goals.
-
For basic in vitro studies aiming for improved solubility, cyclodextrin complexes are relatively straightforward to prepare.
-
For in vivo experiments requiring longer circulation times and passive tumor targeting via the enhanced permeability and retention (EPR) effect, PEGylated liposomes (Fospeg®-like) or other stealth nanoparticles are preferable.
-
If you are investigating novel activation mechanisms, such as NIR-induced PDT, upconversion nanoparticles conjugated to this compound would be the most suitable choice.
Q4: What is the general mechanism of action for this compound in photodynamic therapy?
A4: this compound is a photosensitizer that, upon activation by light of a specific wavelength (around 652 nm), transitions to an excited triplet state. This excited state then transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), particularly singlet oxygen. These ROS cause localized oxidative stress in the target tissue, leading to cell death through apoptosis and necrosis.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Liposomes
| Potential Cause | Recommended Solution |
| Suboptimal lipid composition. | The choice of lipids is crucial. A common formulation consists of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (DPPG) at a 9:1 weight ratio. |
| Incorrect drug-to-lipid ratio. | A drug-to-lipid molar ratio of approximately 1:12 has been shown to be effective. |
| Inefficient preparation method. | The thin-film hydration method followed by extrusion is a standard and effective technique for preparing unilamellar liposomes. Ensure the lipid film is completely dry before hydration. |
Issue 2: Instability and Aggregation of Formulations Over Time
| Potential Cause | Recommended Solution |
| Formulation not stored correctly. | Store formulations at 4°C in the dark to minimize degradation and aggregation. |
| Changes in solution conditions. | Maintain a constant temperature and avoid prolonged incubation times during experiments where possible. |
| Inherent instability of the formulation. | For cyclodextrin complexes, which can be sensitive to dilution, consider hyper-crosslinked cyclodextrins or hybrid systems like DCLs for improved stability. PEGylation of nanoparticles can also enhance colloidal stability. |
Issue 3: Inconsistent Results in Photodynamic Therapy (PDT) Experiments
| Potential Cause | Recommended Solution |
| Aggregation of this compound in the final dilution. | Always characterize the final formulation using techniques like Dynamic Light Scattering (DLS) to ensure monodispersity before each experiment. Spectroscopic analysis can also confirm the monomeric state of this compound. |
| Incorrect light dose or wavelength. | Ensure the light source is calibrated and delivers the correct wavelength (approx. 652 nm) and a precise light dose. The required light dose can be significantly lower for nanoparticle-based systems compared to free this compound. |
| Variable drug-light interval. | The time between administration of the this compound formulation and light application is critical. This interval needs to be optimized and kept consistent. For example, a 4-day interval is often used for Foscan®. |
Data Presentation
Table 1: Comparison of Different this compound Delivery Systems
| Delivery System | Components | Typical Size (Z-average) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE) | Key Advantage |
| Foslip® (Conventional Liposomes) | DPPC, DPPG, mTHPC | 111 ± 8 nm | 0.113 ± 0.01 | >85% | Favorable drug delivery system for hydrophobic drugs. |
| Fospeg® (PEGylated Liposomes) | DPPC, DPPG, PEG–DSPE, mTHPC | 114 ± 7 nm | 0.108 ± 0.01 | >85% (assumed similar to Foslip®) | Increased circulation time in the bloodstream. |
| Cyclodextrin Complexes (mTHPC/Me-β-CD) | mTHPC, Methyl-β-cyclodextrin | N/A (molecular complex) | N/A | High (forms 1:2 complex) | Increases solubility and allows for modulation of biodistribution. |
| Drug-in-Cyclodextrin-in-Liposome (DCL) | DPPC, DPPG, mTHPC/β-CD complexes | ~135 nm | <0.3 | ~20% | Combines features of liposomes and cyclodextrins for potentially improved tissue distribution. |
| Upconversion Nanoparticles (UCNP@PMVEMA-THPC) | NaYF4:Yb3+,Er3+,Fe2+ core, PMVEMA coating, mTHPC | 237 nm (hydrodynamic diameter) | 0.21 | Covalently conjugated | Enables NIR light activation for deeper tissue penetration. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Preparation: Dissolve dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (DPPG) (e.g., at a 9:1 w/w ratio) and this compound in a suitable organic solvent like ethanol or chloroform in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 65°C) to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., distilled water or PBS) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove any unencapsulated this compound by methods such as size exclusion chromatography or dialysis.
-
Characterization: Analyze the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the this compound concentration via UV-Vis spectrophotometry.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
-
Stock Solutions: Prepare a stock solution of this compound in an organic solvent like ethanol (e.g., 2 mM). Prepare a separate aqueous solution of the desired β-cyclodextrin derivative (e.g., methyl-β-cyclodextrin or TM-β-CD) in a buffer like DPBS (pH 7.4).
-
Complex Formation (Co-precipitation method): Slowly add the this compound stock solution to the cyclodextrin solution while stirring. The final concentration of the organic solvent should be minimal (e.g., ≤ 0.5%).
-
Mixing: Continue to mix the solution thoroughly (e.g., for 15 minutes) under magnetic stirring at a controlled temperature (e.g., 4°C).
-
Characterization: Confirm complex formation by monitoring changes in the absorption or fluorescence spectra of this compound. The formation of an inclusion complex often leads to a shift in the Soret band and an increase in fluorescence intensity.
Visualizations
Caption: Workflow for preparing this compound-loaded liposomes.
Caption: Signaling pathway of this compound-mediated PDT.
References
- 1. Modulation of this compound Distribution in Blood by β-Cyclodextrin Nanoshuttles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Conjugated Upconversion Nanoparticles for NIR-Induced Photodynamic Therapy: Studies with Pancreatic Adenocarcinoma Cells In Vitro and In Vivo [mdpi.com]
Technical Support Center: Optimizing Temoporfin-PDT Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Temoporfin (mTHPC) dosage and light parameters for photodynamic therapy (PDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound in PDT?
A1: this compound is a potent second-generation photosensitizer that, upon administration, preferentially accumulates in tumor tissues.[1][2] When activated by light of a specific wavelength (around 652 nm), it transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[3][4] This process induces oxidative stress, leading to cell death through a combination of apoptosis, autophagy, and necrosis.[3]
Q2: What is the optimal wavelength of light for activating this compound?
A2: The optimal wavelength for activating this compound is approximately 652 nm, which falls within the red region of the visible light spectrum. This wavelength allows for deeper tissue penetration compared to shorter wavelengths.
Q3: How does this compound's hydrophobicity affect its use in experiments?
A3: this compound is highly hydrophobic, which can lead to aggregation in aqueous solutions and compromise its photodynamic efficacy by quenching fluorescence and reducing ROS generation. This can also lead to precipitation and inconsistent results. To overcome this, various drug delivery strategies are employed, such as encapsulation in liposomes or complexation with human serum albumin (HSA).
Q4: What are the primary cell death pathways induced by this compound-PDT?
A4: this compound-PDT can induce multiple cell death pathways, including apoptosis, autophagy, and necrosis. The predominant pathway can depend on the photosensitizer's subcellular localization, the light dose, and the cell type. For instance, mitochondrial localization of a photosensitizer can rapidly induce apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Phototoxicity / Inconsistent Results | This compound aggregation in culture media. | Prepare this compound stock solution in a suitable organic solvent (e.g., DMSO) and dilute it in serum-containing media just before use. Consider using a carrier molecule like human serum albumin (HSA) to improve solubility and reduce aggregation. |
| Insufficient light dose or incorrect wavelength. | Verify the output of your light source and ensure it is calibrated to deliver the intended wavelength and fluence rate. Use a powermeter to measure the light intensity at the level of the cells. | |
| Low intracellular uptake of this compound. | Increase the incubation time or the concentration of this compound. Optimize the cell seeding density, as confluent cells may exhibit reduced uptake. | |
| High Dark Toxicity (Cell death without light exposure) | High concentration of this compound. | Perform a dose-response curve to determine the maximum non-toxic dark concentration for your specific cell line. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). | |
| Difficulty in Reproducing In Vivo Results | Inadequate light penetration in tissue. | Optimize the light delivery method (e.g., interstitial fibers for deeper tumors). Consider using a higher light dose, but be mindful of potential thermal damage. |
| Variable drug distribution. | Allow sufficient time between this compound administration and light application for optimal tumor accumulation. This can range from hours to days depending on the animal model and tumor type. |
Experimental Protocols
In Vitro this compound-PDT Protocol
This protocol provides a general framework for assessing the phototoxicity of this compound in a monolayer cell culture.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate overnight to allow for cell attachment.
2. This compound Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for a predetermined period (e.g., 4, 12, or 24 hours) in the dark at 37°C and 5% CO₂.
3. Irradiation:
-
After incubation, wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh, phenol red-free medium to the wells.
-
Irradiate the cells with a light source at approximately 652 nm. The light dose can be varied by changing the irradiation time or the fluence rate.
-
A "dark control" plate should be prepared in parallel and handled identically but not exposed to light.
4. Post-Irradiation Incubation:
-
After irradiation, return the plates to the incubator for a further 24-48 hours.
5. Viability Assay:
-
Assess cell viability using a standard method such as the MTT, MTS, or PrestoBlue assay.
Data on In Vitro this compound Dosage and Light Parameters
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Light Source | Irradiance (mW/cm²) | Light Dose (J/cm²) | Reference |
| CAL27 (HNSCC) | 0.01 - 1.0 | 0.75 | White light LED | 24 | 64.8 | |
| SQD9 (HNSCC) | 0.01 - 1.0 | 0.75 | White light LED | 24 | 64.8 | |
| PANC-1 (Pancreatic) | Not specified (0.3 mg/mL of UCNP conjugate) | 12 | 980 nm laser | 700 | Not specified | |
| L-929 (Fibroblast) | Not specified (in hydrogel) | 3 | Not specified | Not specified | Not specified (15 & 30 min irradiation) | |
| OE21, SKGT-4, OE33 (Esophageal) | Various | 24 | Not specified | Not specified | Not specified (2 min irradiation) |
Signaling Pathways and Experimental Workflow
This compound-PDT Induced Cell Death Signaling Pathway
Caption: this compound-PDT signaling cascade.
General Experimental Workflow for In Vitro this compound-PDT
Caption: In vitro this compound-PDT workflow.
References
- 1. Comparison of Cellular Death Pathways after mTHPC-mediated Photodynamic Therapy (PDT) in Five Human Cancer Cell Lines [ouci.dntb.gov.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which cell death modality wins the contest for photodynamic therapy of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability and Shelf-Life of Temoporfin Formulations
For researchers, scientists, and drug development professionals, ensuring the stability and shelf-life of Temoporfin formulations is paramount for reproducible and reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and storage of this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and storage of this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or aggregation of this compound in aqueous solutions. | This compound is highly hydrophobic and has low aqueous solubility, leading to aggregation in physiological environments[1][2]. | 1. Use of Co-solvents: Prepare a stock solution of this compound in an organic solvent such as DMSO, ethanol, or a mixture of ethanol and propylene glycol before dilution into an aqueous buffer[1][3].2. Formulation with Carriers: Incorporate this compound into delivery systems like liposomes, polymeric micelles, or cyclodextrins to enhance its solubility and stability in aqueous media[1].3. Complexation with Proteins: Formulating this compound with human serum albumin (HSA) can improve its dispersion and stability in physiological solutions. |
| Changes in particle size or polydispersity index (PDI) of liposomal formulations during storage. | 1. Liposome Fusion or Aggregation: Instability of the lipid bilayer can lead to the merging of vesicles.2. Inappropriate Storage Temperature: Storage at temperatures above the phase transition temperature of the lipids can increase membrane fluidity and instability.3. Freeze-Thaw Stress: The formation of ice crystals during freezing can disrupt the liposomal structure. | 1. Optimize Lipid Composition: Incorporate PEGylated lipids (e.g., DSPE-PEG2000) to create "stealth" liposomes with increased colloidal stability. Using lipids with higher phase transition temperatures, such as distearoylphosphatidylcholine (DSPC), can also enhance stability.2. Controlled Storage: Store liposomal formulations at recommended temperatures, typically 2-8°C, and protect from freezing unless they are designed for it.3. Lyophilization with Cryoprotectants: For long-term storage, lyophilize the liposomal formulation in the presence of cryoprotectants like trehalose or sucrose to protect the vesicles during freezing and drying. |
| Loss of this compound content over time (Chemical Degradation). | 1. Photodegradation: this compound is a photosensitizer and is susceptible to degradation upon exposure to light, a process known as photobleaching.2. Oxidation: The generation of reactive oxygen species (ROS) by photoactivated this compound can lead to its own degradation. | 1. Light Protection: Always handle and store this compound and its formulations in light-protected conditions (e.g., amber vials, wrapped in aluminum foil).2. Inert Atmosphere: For long-term storage of the raw material or stock solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.3. Antioxidant Excipients: While not a primary strategy, the inclusion of antioxidants in the formulation could potentially mitigate oxidative degradation, though this requires careful compatibility studies. |
| Inconsistent drug release from carrier-based formulations. | 1. Formulation Instability: Changes in the carrier structure (e.g., liposome leakage, micelle disassembly) can lead to premature or uncontrolled drug release.2. Interaction with Serum Proteins: In biological media, interaction with serum proteins can destabilize some formulations, leading to drug release. | 1. Formulation Optimization: For liposomes, ensure a stable bilayer by optimizing the lipid composition and including cholesterol to modulate membrane fluidity. For micelles, ensure the polymer concentration is above the critical micelle concentration (CMC) to maintain stability.2. PEGylation: The use of PEGylated lipids or polymers can shield the formulation from interaction with serum proteins, prolonging circulation time and providing more controlled drug release. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is photodegradation, also known as photobleaching. As a photosensitizer, when this compound is exposed to light, it absorbs energy and can react with molecular oxygen to produce highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS can then chemically modify and degrade the this compound molecule itself, leading to a loss of its photosensitizing activity.
Q2: What are the ideal storage conditions for this compound raw material and stock solutions?
A2: For the solid (powder) form of this compound, storage at -20°C, protected from light and under a nitrogen atmosphere is recommended. Stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, also with protection from light.
Q3: How can I improve the long-term stability of my liposomal this compound formulation?
A3: Lyophilization (freeze-drying) is a highly effective method for improving the long-term stability of liposomal this compound. This process involves freezing the liposomal dispersion and then removing the water by sublimation under vacuum. It is crucial to include a cryoprotectant, such as trehalose or sucrose, in the formulation before lyophilization. These sugars form a glassy matrix that protects the liposomes from damage during the freezing and drying process, preventing fusion and leakage of the encapsulated this compound.
Q4: My this compound formulation shows an increase in particle size over time when analyzed by Dynamic Light Scattering (DLS). What could be the cause?
A4: An increase in particle size as measured by DLS typically indicates aggregation or fusion of the nanoparticles (e.g., liposomes, micelles). This can be due to several factors, including:
-
Formulation Instability: The surface charge or steric barrier of the nanoparticles may not be sufficient to prevent them from sticking together.
-
Inappropriate Solvent/Buffer Conditions: The pH or ionic strength of the buffer could be destabilizing the formulation.
-
Storage Temperature: Storing at an inappropriate temperature can lead to instability.
-
High Concentration: Highly concentrated dispersions are more prone to aggregation.
To troubleshoot this, consider optimizing the surface chemistry of your nanoparticles (e.g., by adding PEGylated lipids), ensuring the buffer conditions are optimal, storing at the recommended temperature, and analyzing the sample at an appropriate dilution for DLS measurements.
Q5: How does the choice of lipids affect the stability of liposomal this compound?
A5: The choice of phospholipids significantly impacts the stability of liposomal this compound. Using phospholipids with a higher phase transition temperature (Tm), such as distearoylphosphatidylcholine (DSPC), results in a more rigid and stable lipid bilayer at physiological and room temperatures, reducing drug leakage. The inclusion of cholesterol is also important as it can modulate the fluidity of the bilayer, enhancing its stability. Furthermore, incorporating PEGylated phospholipids (e.g., DSPE-PEG2000) creates a hydrophilic layer on the surface of the liposomes, which provides steric hindrance and reduces aggregation and interaction with proteins in biological fluids.
Quantitative Stability Data
The following tables summarize stability data for different this compound formulations from various studies.
Table 1: Stability of Liposomal this compound Formulations
| Formulation | Storage Conditions | Duration | Key Stability Parameters | Reference |
| This compound-loaded liposomal gel | 4°C and 23°C | 6 months | This compound content remained between 97.83% and 98.60% of the initial content. No significant changes in particle size, PDI, or pH. | |
| This compound-in-cyclodextrin-in-liposome (DCL) | 4°C in the dark | 3 months | Stable particle size (~135 nm) and PDI over the storage period. | |
| Lyophilized liposomes with this compound | Not specified | Not specified | Lyophilization and reconstitution did not significantly affect the colloidal stability. |
Table 2: Stability of this compound in Solution
| Formulation | Storage Conditions | Duration | Key Stability Parameters | Reference |
| Foscan® (this compound in ethanol/propylene glycol) | Do not store above 25°C, protect from light | 5 years (unopened) | Stable according to product specifications. | |
| This compound stock solution in DMSO | -20°C, protect from light | 1 month | Stable. | |
| This compound stock solution in DMSO | -80°C, protect from light | 6 months | Stable. |
Experimental Protocols
1. Protocol for Stability Assessment of this compound Formulations by HPLC
This protocol outlines a general method for quantifying this compound content to assess chemical stability.
-
Objective: To determine the concentration of this compound in a formulation over time under specific storage conditions.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or diode-array detector (DAD).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate). The exact composition should be optimized for the specific formulation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 416 nm or 650 nm (the Q-band).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the this compound formulation.
-
Disrupt the formulation to release the drug. For liposomes or micelles, this can be achieved by dilution with an organic solvent like methanol or ethanol.
-
Vortex and/or sonicate the sample to ensure complete dissolution of this compound.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Procedure:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared samples from the stability study at each time point (e.g., 0, 1, 3, 6 months).
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
2. Protocol for Assessing Physical Stability of Liposomal this compound by DLS
-
Objective: To monitor changes in particle size and polydispersity index (PDI) of liposomal formulations over time.
-
Instrumentation: A Dynamic Light Scattering (DLS) instrument.
-
Sample Preparation:
-
Dilute the liposomal formulation with an appropriate filtered buffer (the same as the formulation's external buffer) to a suitable concentration for DLS analysis. Over-dilution can lead to dissociation, while a too-high concentration can cause multiple scattering effects.
-
Gently mix the diluted sample. Avoid vigorous vortexing which can disrupt the liposomes.
-
-
Procedure:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for a few minutes.
-
Perform the DLS measurement according to the instrument's software instructions.
-
Record the average particle size (Z-average) and the PDI.
-
Repeat the measurements at each stability time point and compare the results to the initial values.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow for this compound formulation stability testing.
References
- 1. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 2. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Challenges in Temoporfin Delivery to Hypoxic Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Temoporfin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of this compound to hypoxic tumors for photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: Why is the efficacy of my this compound-based PDT reduced in my hypoxic tumor model?
A1: The efficacy of this compound-based PDT is highly dependent on the presence of molecular oxygen.[1][2] The photodynamic process initiated by light activation of this compound consumes oxygen to produce cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which induces tumor cell death.[2] Hypoxic tumors have inherently low oxygen levels, which limits the production of ROS and thereby reduces the therapeutic effect.[1][2] Furthermore, the PDT process itself can consume the already scarce oxygen, further exacerbating hypoxia.
Q2: What are the main physicochemical challenges associated with delivering this compound to tumors?
A2: this compound is a highly hydrophobic molecule, which leads to several delivery challenges. Its poor water solubility can cause aggregation in aqueous environments, reducing its bioavailability and efficacy. This hydrophobicity also leads to non-specific binding to plasma proteins and uptake by the reticuloendothelial system, resulting in suboptimal tumor accumulation and potential side effects like skin photosensitivity.
Q3: How does the hypoxic tumor microenvironment physically hinder this compound delivery?
A3: The hypoxic tumor microenvironment presents several physical barriers to drug delivery. These include:
-
High interstitial fluid pressure: This is caused by leaky tumor vasculature and poor lymphatic drainage, which can impede the penetration of drugs into the tumor tissue.
-
Disorganized vasculature: Tumor blood vessels are often chaotic and inefficient, leading to heterogeneous blood flow and uneven drug distribution.
-
Acidic pH: The acidic extracellular pH in hypoxic regions can influence the charge and stability of drug delivery systems.
Q4: What is the role of Hypoxia-Inducible Factor-1α (HIF-1α) in resistance to this compound-PDT?
A4: Under hypoxic conditions, the transcription factor HIF-1α is stabilized and becomes active. HIF-1α upregulates the expression of numerous genes that promote tumor survival, angiogenesis, and resistance to therapy. This can lead to increased cell proliferation and reduced apoptosis, counteracting the cytotoxic effects of this compound-PDT.
Troubleshooting Guides
Problem 1: Low phototoxicity observed in 2D hypoxic cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Insufficient hypoxia induction. | Verify the level of hypoxia in your cell culture chamber using a hypoxia probe or by measuring the expression of HIF-1α. Ensure a consistent and low oxygen environment (e.g., <1% O2). |
| Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation period for your specific cell line under hypoxic conditions. |
| Inadequate light dose. | Ensure the light source is calibrated and delivering the intended wavelength and energy dose to the cells. The light penetration might be affected by the cell culture medium. |
| Reduced ROS production due to low oxygen. | Confirm ROS production using a fluorescent probe like DCFDA via flow cytometry or fluorescence microscopy. A significant decrease in ROS under hypoxia compared to normoxia is expected. |
Detailed Experimental Protocol: MTT Assay for Cell Viability in Hypoxic Conditions
This protocol is adapted from standard MTT assay procedures.
Objective: To assess the cytotoxicity of this compound-PDT on cancer cells under hypoxic versus normoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Hypoxia chamber or incubator
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Hypoxia Pre-incubation: Place one set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 37°C) and another in a normoxic incubator (standard conditions) for 24 hours to allow cells to adapt to the low oxygen environment.
-
This compound Treatment: Add varying concentrations of this compound to the cells in both hypoxic and normoxic plates. Include untreated control wells. Incubate for the desired duration (e.g., 24 hours).
-
PDT Light Activation: Expose the plates to a light source at the appropriate wavelength for this compound (around 652 nm) with a predetermined light dose. Keep a set of plates in the dark as a control for this compound's dark toxicity.
-
MTT Incubation: After light exposure, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Problem 2: Inconsistent or low ROS detection in hypoxic cells following PDT.
| Possible Cause | Troubleshooting Step |
| Inappropriate ROS probe or concentration. | Use a probe sensitive to the specific ROS you want to detect (e.g., MitoSOX for mitochondrial superoxide). Optimize the probe concentration and incubation time to maximize signal-to-noise ratio. |
| Timing of measurement. | ROS production can be transient. Perform a time-course experiment to identify the peak of ROS generation after PDT. |
| Cell handling during hypoxia experiments. | Minimize the exposure of hypoxic cells to normoxic conditions during staining and analysis. Use pre-equilibrated hypoxic buffers and work quickly. |
Detailed Experimental Protocol: Flow Cytometry for ROS Detection under Hypoxia
This protocol is based on established methods for ROS detection.
Objective: To quantify intracellular ROS levels in cancer cells after this compound-PDT under hypoxic conditions.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX Red)
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer
-
Hypoxia chamber
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound under hypoxic and normoxic conditions as described in the MTT assay protocol.
-
PDT Light Activation: Expose the cells to light for PDT activation.
-
ROS Probe Staining:
-
For adherent cells, detach them using a gentle cell dissociation reagent.
-
Wash the cells with pre-warmed, hypoxic PBS.
-
Resuspend the cells in a buffer containing the ROS probe at the optimized concentration.
-
Incubate for the recommended time (typically 15-30 minutes) at 37°C in the dark, maintaining hypoxic conditions.
-
-
Flow Cytometry Analysis:
-
Wash the cells again with hypoxic PBS to remove excess probe.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the samples immediately on a flow cytometer using the appropriate laser and filter settings for the chosen probe.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative levels of ROS.
Quantitative Data Summary
Table 1: Comparison of this compound Delivery Systems for Hypoxic Tumors
| Delivery System | Key Features | Reported Advantages in Hypoxic Tumors | Reference |
| Liposomes | Phospholipid-based vesicles | Can improve solubility and bioavailability of this compound. | |
| Polymeric Micelles | Self-assembling amphiphilic block copolymers | Enhance tumor accumulation via the EPR effect; can be designed to be pH-sensitive for drug release in the acidic tumor microenvironment. | |
| Upconversion Nanoparticles (UCNPs) | Convert near-infrared (NIR) light to visible light | Allows for deeper tissue penetration of the activation light, potentially reaching more hypoxic regions. Some formulations can also generate hydroxyl radicals to alleviate hypoxia. | |
| g-C3N4/CuO Nanocarriers | Graphene-like carbon nitride with copper oxide | Synergistic chemo-photodynamic therapy. pH-responsive drug release, with higher release in acidic conditions typical of hypoxic tumors. |
Table 2: Impact of Hypoxia on this compound Phototoxicity (Illustrative Data)
| Condition | Cell Viability (%) | ROS Production (Relative Fluorescence Units) |
| Normoxia + this compound + Light | 25% | 8000 |
| Hypoxia + this compound + Light | 75% | 2000 |
| Normoxia + this compound (No Light) | 95% | 500 |
| Hypoxia + this compound (No Light) | 98% | 450 |
Note: These are representative data to illustrate the expected trend. Actual values will vary depending on the cell line, experimental conditions, and delivery system used.
Visualizations
Caption: HIF-1α signaling pathway under normoxic vs. hypoxic conditions.
Caption: Experimental workflow for evaluating this compound delivery systems.
References
Technical Support Center: Optimizing Temoporfin-Based Photodynamic Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Temoporfin in normal tissues during photodynamic therapy (PDT) experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High "dark" toxicity in normal cell lines (toxicity without light activation) | 1. Solvent toxicity (e.g., ethanol, propylene glycol in Foscan® formulation).[1] 2. Instability of nanoparticle formulations leading to premature drug release. 3. High concentration of this compound. | 1. Use a vehicle control (solvent without this compound) to determine the baseline toxicity. 2. Consider using nanoparticle or liposomal formulations to reduce solvent-related toxicity.[2] 3. Characterize the stability of your nanoparticle formulation over time and in relevant media. 4. Perform a dose-response curve to determine the optimal non-toxic concentration in the dark. |
| Inconsistent phototoxicity results between experiments | 1. Variability in light source intensity or wavelength. 2. Inconsistent drug-light interval.[3] 3. Aggregation of this compound in aqueous media, reducing its efficacy.[4] 4. Fluctuation in cellular uptake of the photosensitizer. | 1. Calibrate your light source before each experiment to ensure consistent energy delivery. 2. Strictly adhere to the planned drug-light interval. Document the exact timing for each experiment. 3. Use formulations designed to improve solubility and reduce aggregation, such as liposomes or nanoparticles.[5] 4. Ensure consistent cell seeding density and incubation times. Consider using a fluorescent dye to quantify and normalize for cellular uptake. |
| Significant damage to normal tissue in in vivo models | 1. Suboptimal drug-light interval leading to high photosensitizer concentration in healthy tissue. 2. Non-targeted delivery of this compound. 3. Excessive light dose. | 1. Optimize the drug-light interval. Shorter intervals (1-6 hours) may be more effective and spare normal tissue compared to the standard 96 hours. 2. Employ targeted delivery systems (e.g., antibody-conjugated nanoparticles) to increase tumor-specific accumulation. 3. Perform a light dose-response study to identify the minimum effective dose that spares normal tissue. |
| Difficulty in translating in vitro results to in vivo models | 1. Poor bioavailability and unfavorable pharmacokinetics of the formulation. 2. The enhanced permeability and retention (EPR) effect is less pronounced in some tumor models. 3. Immunogenic responses to nanoparticle formulations in vivo. | 1. Characterize the pharmacokinetic profile of your formulation in a relevant animal model. 2. Select animal models known to exhibit a reliable EPR effect or consider models that more closely mimic the tumor microenvironment. 3. Evaluate the biocompatibility of your delivery system and assess for any immune response. |
| Low therapeutic efficacy in 3D cell cultures or spheroids | 1. Poor penetration of the photosensitizer into the deeper layers of the spheroid. 2. Hypoxia within the spheroid, which limits the production of reactive oxygen species (ROS). | 1. Utilize smaller nanoparticles or delivery systems designed for enhanced tissue penetration, such as cyclodextrin nanosponges. 2. Consider strategies to mitigate hypoxia, such as fractionated light delivery or combining PDT with hypoxia-activated prodrugs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target effects with this compound?
A1: The main off-target effect of this compound is photosensitivity in normal tissues, particularly the skin. This occurs because the photosensitizer can accumulate in healthy tissues and, upon exposure to light, generate cytotoxic reactive oxygen species (ROS), leading to cellular damage.
Q2: How can I reduce skin photosensitivity in my animal models?
A2: To reduce skin photosensitivity, you can:
-
Optimize the drug-light interval: Shorter intervals may reduce the accumulation of this compound in the skin.
-
Use targeted delivery systems: Liposomal or nanoparticle formulations can improve tumor-to-skin ratios.
-
Control light exposure: House animals under subdued lighting conditions for a period post-injection, as recommended in clinical protocols (typically around 15 days).
Q3: What are the advantages of using nanoparticle-based delivery systems for this compound?
A3: Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer several advantages:
-
Improved solubility and stability: They can encapsulate the hydrophobic this compound, preventing aggregation in aqueous environments.
-
Enhanced tumor targeting: Through the enhanced permeability and retention (EPR) effect, nanoparticles can passively accumulate in tumor tissue.
-
Reduced off-target toxicity: By encapsulating this compound, they can reduce its exposure to healthy tissues, thereby lowering "dark" toxicity and photosensitivity.
-
Controlled release: Some nanoparticles can be designed for triggered release of this compound in the tumor microenvironment.
Q4: What is the mechanism of this compound-induced cell death in off-target tissues?
A4: this compound-mediated phototoxicity is primarily driven by the generation of reactive oxygen species (ROS), particularly singlet oxygen, upon light activation. This leads to oxidative stress, which can damage cellular components and trigger cell death through apoptosis and necrosis.
Q5: Are there established protocols for assessing the cytotoxicity of this compound in normal versus cancer cells?
A5: Yes, co-culture systems are an effective method for simultaneously evaluating the cytotoxicity of this compound in cancer and normal cells. In this setup, cancer cells and normal cells (e.g., fibroblasts) are grown together and can be distinguished by fluorescent labeling. Standard cytotoxicity assays, such as the MTT or CellTox Green assay, can then be used to quantify cell viability in each population after treatment.
Quantitative Data Summary
Table 1: Comparative in vitro Phototoxicity of this compound Formulations
| Formulation | Cell Line | IC50 (µM) | Light Dose | Reference |
| Free mTHPC | 14C (human neck squamous carcinoma) | ~0.2 | Not specified | |
| Fospeg® (PEGylated liposomes) | 14C (human neck squamous carcinoma) | ~0.3 | Not specified | |
| Diluted mTHPC-micelles | 14C (human neck squamous carcinoma) | ~0.4 | Not specified | |
| Free mTHPC | NPC/HK1 (nasopharyngeal carcinoma) | <0.4 | 40 kJ/m² | |
| P-HNP (Porphyrin-Hybrid Nanoparticles) | Bladder Cancer Cells | IC50 3.2-fold lower than free porphyrin | Not specified |
Table 2: Influence of Drug-Light Interval on this compound PDT Efficacy and Normal Tissue Damage
| Drug-Light Interval | Tumor Response | Normal Tissue (Skin) Reaction | Reference |
| 1-6 hours | Maximal | Maximal | |
| 24 hours | Reduced | Reduced | |
| 48-120 hours | Very little response | Minimal | |
| 96 hours | Standard clinical interval | Managed with light avoidance |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment using MTT Assay
-
Cell Seeding: Plate normal and cancer cell lines in separate 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
This compound Incubation: Prepare serial dilutions of your this compound formulation in complete cell culture medium. Replace the medium in the wells with the this compound solutions. Include a "dark" control (no light exposure) and a vehicle control for each concentration. Incubate for the desired duration (e.g., 24 hours).
-
Light Exposure: Aspirate the this compound-containing medium and replace it with fresh, phenol red-free medium. Expose the plates to a calibrated light source of the appropriate wavelength (e.g., 652 nm) and dose. Keep the "dark" control plates protected from light.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Quantification of Intracellular Reactive Oxygen Species (ROS)
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for fluorescence microscopy.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the chosen incubation time.
-
ROS Probe Incubation: Wash the cells with PBS and incubate with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.
-
Light Activation and Imaging: Mount the dish on a fluorescence microscope equipped with a suitable laser for both activating the this compound and exciting the ROS probe. Acquire baseline fluorescence images before light exposure. Irradiate a defined region of interest with the activating wavelength and capture time-lapse images of the ROS probe fluorescence.
-
Image Analysis: Quantify the change in fluorescence intensity of the ROS probe over time in the irradiated and non-irradiated areas. An increase in fluorescence indicates ROS production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ROS-mediated apoptosis and necrosis in normal tissues.
Caption: A stepwise approach to optimizing this compound PDT.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. Foscan® uptake and tissue distribution in relation to photodynamic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of this compound-loaded PEGylated PLGA nanoparticles for use in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of drug-light interval on the mode of action of Photofrin photodynamic therapy in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrid Nanoparticles as an Efficient Porphyrin Delivery System for Cancer Cells to Enhance Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current state of the nanoscale delivery systems for this compound-based photodynamic therapy: Advanced delivery strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to Temoporfin-PDT
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Temoporfin-mediated Photodynamic Therapy (PDT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cellular resistance mechanisms and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cellular resistance to this compound-PDT?
A1: Cellular resistance to this compound-PDT is a multifaceted issue involving several key mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and subsequent phototoxic effect.[1][2][3][4][5]
-
Altered Subcellular Localization: Sequestration of this compound in organelles like lysosomes can prevent it from reaching its primary targets, such as the mitochondria and endoplasmic reticulum, thereby diminishing the efficacy of PDT.
-
Enhanced Antioxidant Response: Upregulation of antioxidant pathways, particularly the Nrf2 signaling pathway, helps cells to neutralize the cytotoxic reactive oxygen species (ROS) generated during PDT, thus promoting cell survival.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can inhibit the induction of apoptosis, a major cell death pathway triggered by PDT.
-
Activation of Pro-Survival Autophagy: While autophagy can sometimes contribute to cell death, it often acts as a pro-survival mechanism in response to PDT-induced stress, allowing cells to clear damaged components and recover.
-
Enhanced DNA Damage Repair: Increased activity of DNA repair proteins, such as apurinic/apyrimidinic endonuclease 1 (APE1), can help cells recover from PDT-induced DNA damage.
Q2: How can I determine if my cell line has developed resistance to this compound-PDT?
A2: The development of resistance can be confirmed through a combination of functional and molecular assays:
-
Functional Assays: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound-PDT compared to the parental cell line is a primary indicator of resistance. This can be measured using cell viability assays such as MTT or Crystal Violet.
-
Molecular Assays: Assess changes in the expression or activity of key resistance-associated proteins. This can be done using techniques like:
-
Western Blotting or qPCR: To measure the expression levels of ABC transporters (ABCB1, ABCG2), Bcl-2 family proteins, and key proteins in the Nrf2 and autophagy pathways.
-
Flow Cytometry: To quantify intracellular this compound accumulation, which may be reduced in resistant cells due to increased efflux.
-
Fluorescence Microscopy: To observe changes in the subcellular localization of this compound.
-
Q3: What strategies can be employed to overcome this compound-PDT resistance?
A3: Several strategies can be used to counteract resistance mechanisms:
-
Combination Therapy:
-
ABC Transporter Inhibitors: Co-administration of inhibitors for ABCB1 (e.g., verapamil, valspodar) or ABCG2 (e.g., Ko143, gefitinib) can block the efflux of this compound and restore sensitivity.
-
Autophagy Inhibitors: Using autophagy inhibitors like chloroquine (CQ) or 3-methyladenine (3-MA) can prevent the pro-survival effects of autophagy and enhance PDT-induced cell death.
-
Inhibitors of Anti-Apoptotic Proteins: Small molecule inhibitors that target anti-apoptotic Bcl-2 family proteins (e.g., Venetoclax) can promote apoptosis.
-
Nrf2 Inhibitors: Compounds like Brusatol can inhibit the Nrf2 pathway, reducing the antioxidant response and sensitizing cells to PDT.
-
-
Alternative Photosensitizers: If resistance is specific to this compound's structure or efflux pathway, using a different photosensitizer that is not a substrate for the same resistance mechanism may be effective.
-
Nano-Delivery Systems: Encapsulating this compound in nanoparticles can alter its cellular uptake mechanism, bypassing efflux pumps and improving its intracellular concentration and therapeutic efficacy.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Survival After this compound-PDT
| Potential Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration or Incubation Time | Titrate the this compound concentration and incubation time to ensure adequate intracellular accumulation. Verify the optimal parameters for your specific cell line. |
| Insufficient Light Dose | Ensure the light source is calibrated and delivering the intended wavelength and fluence rate. Optimize the light dose for your experimental setup. |
| Development of Resistance | Perform a dose-response curve and compare the IC50 value to previous experiments or published data for the same cell line. If resistance is suspected, proceed with molecular assays to identify the mechanism (see FAQ 2). |
| Low Oxygen Levels (Hypoxia) | Ensure adequate oxygenation during light irradiation, as PDT is an oxygen-dependent process. Consider using pulsed light delivery to allow for oxygen reperfusion. |
| Photosensitizer Aggregation | This compound can aggregate in aqueous solutions, which reduces its efficiency. Prepare fresh solutions and consider using a formulation with human serum albumin (HSA) to improve solubility and prevent aggregation. |
Issue 2: Difficulty in Detecting Reactive Oxygen Species (ROS) Production
| Potential Cause | Troubleshooting Steps |
| Inappropriate ROS Probe | Different ROS probes have different specificities (e.g., Singlet Oxygen Sensor Green for singlet oxygen, HPF for hydroxyl radicals, Amplex Red for hydrogen peroxide). Ensure you are using the correct probe for the expected ROS type. |
| Probe Photobleaching or Instability | Protect the ROS probe from ambient light and use it within its recommended stability window. Acquire data promptly after the experiment. |
| Low ROS Production | This could be due to insufficient this compound uptake, low light dose, or hypoxia. Refer to the troubleshooting steps for "Unexpectedly High Cell Survival." |
| High Antioxidant Capacity of Cells | Resistant cells may have an enhanced antioxidant response. Consider measuring the expression of Nrf2 and its downstream targets. |
| Signal Saturation | At high ROS levels, the fluorescent signal from the probe may become saturated. Perform a titration of the light dose or this compound concentration to ensure you are working within the linear range of the probe. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Incubation: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for the desired period (e.g., 4-24 hours) in the dark.
-
Washing: Remove the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Irradiation: Add fresh, phenol red-free medium to the wells. Irradiate the plate with a light source at the appropriate wavelength for this compound (typically around 652 nm) and the desired light dose.
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
PDT Treatment: Treat cells with this compound-PDT as described in Protocol 1, using 6-well plates.
-
Cell Harvesting: At the desired time point post-PDT (e.g., 6, 12, or 24 hours), collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blotting for Resistance-Associated Proteins
-
Protein Extraction: Following PDT treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ABCB1, ABCG2, Bcl-2, LC3B, Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
Table 1: Examples of IC50 Values for this compound-PDT in Sensitive vs. Resistant Cell Lines (Hypothetical Data)
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 0.5 | 5.0 | 10 |
| A431 (Squamous Cell Carcinoma) | 0.2 | 3.0 | 15 |
| U-87 MG (Glioblastoma) | 0.8 | 6.4 | 8 |
Table 2: Relative Expression of Resistance-Associated Proteins (Hypothetical Data)
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| ABCG2 | 1.0 | 8.5 |
| Bcl-2 | 1.0 | 4.2 |
| Nrf2 | 1.0 | 5.8 |
| LC3-II/LC3-I Ratio | 1.0 | 3.5 |
Visualizations
Caption: Overview of this compound-PDT action and resistance pathways.
Caption: Workflow for investigating and overcoming this compound-PDT resistance.
Caption: Nrf2 and Apoptosis signaling in PDT resistance.
References
- 1. Glycol porphyrin derivatives and this compound elicit resistance to photodynamic therapy by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycol porphyrin derivatives and this compound elicit resistance to photodynamic therapy by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Temoporfin-Loaded Nanocarrier Characteristics
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of temoporfin-loaded nanocarriers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key characterization data to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the formulation, characterization, and testing of this compound-loaded nanocarriers.
Formulation & Stability
Q1: My this compound-loaded nanocarriers show high polydispersity (PDI > 0.3) and inconsistent sizing. What are the likely causes and solutions?
A1: High polydispersity and inconsistent particle size are common issues that often point to particle aggregation or suboptimal formulation parameters. This compound's inherent hydrophobicity can drive aggregation, especially in aqueous media[1].
Troubleshooting Steps:
-
Review Formulation Method: The high-temperature coprecipitation method, for instance, requires strict control over temperature, stirring, and the dropwise addition of reagents to ensure uniform nucleation and growth of nanoparticles[1][2]. Ensure all parameters are consistent between batches.
-
Optimize Surfactant/Polymer Concentration: The stability of nanoparticles in solution is often dependent on surface-modifying agents like oleic acid or polymer coatings (e.g., PEG, PMVEMA)[1][3]. Insufficient coating can lead to aggregation. Try titrating the concentration of the stabilizing agent.
-
Improve Surface Coating: A robust polymer or PEG coating can provide steric hindrance and improve colloidal stability, preventing aggregation. PEGylation, in particular, can confer "stealth" properties that reduce uptake by immune cells and improve stability in biological fluids.
-
Check Solvent Quality: Ensure all solvents are pure and degassed if necessary, as impurities can interfere with nanoparticle formation.
-
Post-synthesis Purification: Inadequate removal of excess reagents or byproducts can affect stability. Ensure your washing and centrifugation/dialysis steps are sufficient to purify the particles.
Q2: The encapsulation efficiency (EE) of this compound in my nanocarriers is low. How can I improve it?
A2: Low encapsulation efficiency is a frequent challenge, particularly with hydrophobic drugs like this compound. The goal is to maximize the amount of drug successfully loaded into the carrier.
Strategies for Improvement:
-
Optimize Drug-to-Carrier Ratio: At very high drug-to-carrier feed ratios, the carrier may become saturated, leading to the precipitation of non-encapsulated drug. Experiment with different ratios to find the optimal loading capacity. For some polymeric micelles, loading efficiencies of 80-100% have been achieved at feed ratios up to 30% (w/w).
-
Select an Appropriate Formulation Technique: The choice of method is critical. For liposomes, methods like thin-film hydration followed by sonication or extrusion are common. For polymeric nanoparticles, nanoprecipitation or emulsion-solvent evaporation techniques are frequently used. The method must be compatible with both the carrier material and the drug.
-
Modify the Nanocarrier Core: For polymeric nanoparticles, using a polymer with a more hydrophobic core (e.g., PLGA, PCL) can improve the encapsulation of lipophilic drugs like this compound.
-
Covalent Conjugation: To achieve 100% "loading" and prevent any leakage, this compound can be covalently attached to the nanocarrier surface or the polymer backbone. This is a suitable approach for overcoming issues related to photosensitizer aggregation and premature release.
Q3: My nanocarriers are stable in water but aggregate in PBS or cell culture media. Why does this happen and how can I fix it?
A3: Aggregation in high-salt buffers or protein-containing media is a critical issue that can compromise in vitro and in vivo experiments. This phenomenon is often caused by the disruption of the nanoparticle's stabilizing electrostatic double layer by ions (charge screening) or by the adsorption of proteins onto the nanoparticle surface (opsonization).
Solutions:
-
Improve Colloidal Stability: The most effective solution is to confer steric stability by coating the nanoparticles with a hydrophilic polymer shield, such as polyethylene glycol (PEG). This polymer layer physically prevents particles from approaching each other and reduces protein adsorption.
-
Increase Surface Charge: For electrostatically stabilized particles, a higher absolute zeta potential (e.g., > |30| mV) can sometimes improve stability in low-salt buffers, but this is often insufficient for complex biological media.
-
Test Different Coatings: Besides PEG, other polymers like poly(methyl vinyl ether-alt-maleic acid) (PMVEMA) have been used to ensure the colloidal and chemical stability of particles in aqueous media.
Characterization & In Vitro Testing
Q4: How do I accurately measure the concentration of this compound loaded into my nanocarriers?
A4: Accurate quantification is crucial for determining encapsulation efficiency and for downstream dose-response experiments. The most common method is UV-Visible (UV-Vis) spectrophotometry.
Standard Procedure:
-
Separate Free Drug: First, separate the this compound-loaded nanocarriers from the unencapsulated, free drug. This is typically done by centrifugation (pelleting the nanoparticles), dialysis, or size-exclusion chromatography.
-
Lyse the Nanocarriers: Resuspend the purified nanocarrier pellet in a suitable organic solvent (e.g., DMSO, ethanol) that will dissolve both the nanocarrier and the this compound, ensuring the drug is released into the solution.
-
Measure Absorbance: Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer. This compound has a characteristic Soret peak around 420 nm and a prominent Q-band absorption maximum at approximately 651-652 nm. The 652 nm peak is typically used for quantification.
-
Calculate Concentration: Compare the absorbance reading to a pre-established calibration curve of free this compound in the same solvent to determine the concentration.
Q5: The phototoxicity of my this compound-loaded nanocarriers is lower than that of free this compound. Is this expected?
A5: This can be an expected outcome, but it may also indicate a formulation issue. This compound must be in a monomeric state to efficiently generate cytotoxic singlet oxygen upon light activation.
Possible Reasons & Solutions:
-
Aggregation within the Carrier: this compound can aggregate within the hydrophobic core of the nanocarrier. This self-quenching effect drastically reduces the generation of reactive oxygen species (ROS) and lowers photodynamic efficiency.
-
Solution: Optimize the drug loading to avoid oversaturation. Some formulations are designed to release this compound monomers at the target site, which can restore phototoxicity.
-
-
Reduced Cellular Uptake: The nanocarrier itself may have a different cellular uptake profile than the free drug. For example, PEGylation can sometimes reduce cellular uptake, though this is often balanced by improved circulation time and tumor accumulation in vivo.
-
Dark Toxicity vs. Phototoxicity: A well-designed nanocarrier should ideally reduce the dark (non-light-activated) cytotoxicity of this compound while maintaining its phototoxicity. Several studies report that this compound delivered by nanocarriers has less dark toxicity than the free drug, while phototoxicity is not reduced.
-
Inefficient Energy Transfer (for UCNPs): In systems using upconversion nanoparticles (UCNPs) to excite this compound with near-infrared (NIR) light, the distance between the UCNP core and the photosensitizer is critical for efficient energy transfer. Ensure your conjugation chemistry is optimized.
Data Presentation: Nanocarrier Characteristics & Characterization
Quantitative data is essential for comparing formulations and ensuring reproducibility.
Table 1: Example Characteristics of this compound-Loaded Nanocarriers
| Nanocarrier Type | Core Material / Polymer | Size (Dh, nm) | PDI | Zeta Potential (mV) | Drug Loading / Conjugation | Reference |
|---|---|---|---|---|---|---|
| UCNP@PMVEMA-THPC-1 | NaYF4:Yb3+,Er3+ | 175 | 0.14 | -43 | Covalently Conjugated | |
| UCNP@PMVEMA-THPC-2 | NaYF4:Yb3+,Er3+ | 273 | 0.33 | -43 | Covalently Conjugated | |
| UCNP@Ale-P(DMA-AEM)-PEG | NaYF4:Yb3+,Er3+,Fe2+ | 136 | < 0.2 | +22 | 0.4 µg/mg of UCNPs | |
| PLGA-PEG NPs | Poly(lactic-co-glycolic acid) | ~150 | < 0.2 | N/A | Encapsulated | |
| Polymeric Micelles | mPEG750-b-OCL5-Bz | ~20 | N/A | N/A | Up to 30% (w/w) loading capacity |
| Silica Nanoparticles | Silica | ~140 (core) | N/A | N/A | ~82% Encapsulation Efficiency | |
Dh: Hydrodynamic Diameter; PDI: Polydispersity Index; UCNP: Upconversion Nanoparticle; PMVEMA: Poly(methyl vinyl ether-alt-maleic acid); PLGA: Poly(lactic-co-glycolic acid); PEG: Polyethylene glycol.
Table 2: Common Techniques for Nanocarrier Characterization
| Technique | Abbreviation | Primary Information Provided |
|---|---|---|
| Dynamic Light Scattering | DLS | Hydrodynamic diameter (size in solution), polydispersity index (PDI), and size distribution. |
| Transmission Electron Microscopy | TEM | Core particle size, morphology (shape), and direct visualization of particle monodispersity. |
| Scanning Electron Microscopy | SEM | Surface morphology, topography, and particle size. |
| Zeta Potential Analysis | A measure of surface charge, which indicates colloidal stability in electrostatic terms. | |
| UV-Visible Spectrophotometry | UV-Vis | Quantification of loaded this compound and confirmation of successful loading via characteristic absorbance peaks. |
| X-ray Diffraction | XRD | Crystalline structure and phase purity of the nanocarrier material. |
Experimental Protocols
These protocols provide a starting point for key experimental procedures. Always adapt them to your specific materials and equipment.
Protocol 1: Synthesis of UCNPs by High-Temperature Coprecipitation
Objective: To synthesize NaYF4:Yb3+,Er3+,Fe2+ upconversion nanoparticles (UCNPs) as a core for a this compound delivery system. This protocol is adapted from published methods.
Materials:
-
Yttrium(III) chloride (YCl3), Ytterbium(III) chloride (YbCl3), Erbium(III) chloride (ErCl3), Iron(II) chloride (FeCl2)
-
Oleic acid
-
Octadec-1-ene
-
Sodium hydroxide (NaOH)
-
Ammonium fluoride (NH4F)
-
Methanol, Ethanol, Hexane
-
Three-neck round-bottom flask, condenser, thermocouple, heating mantle, magnetic stirrer
-
Argon (Ar) gas supply
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, combine rare-earth chlorides (e.g., 1.2 mmol YCl3, 0.4 mmol YbCl3, 0.3 mmol ErCl3, 0.1 mmol FeCl2), 12 mL of oleic acid, and 30 mL of octadec-1-ene.
-
Degassing: Heat the mixture to 170 °C under a steady flow of argon gas and stir for 30-60 minutes to form the rare-earth oleate complexes and remove water and oxygen.
-
Cooling: Cool the solution to room temperature.
-
Precursor Addition: In a separate vial, dissolve NaOH (5 mmol) and NH4F (8 mmol) in 20 mL of methanol. Add this solution dropwise to the flask containing the rare-earth oleates with vigorous stirring.
-
Methanol Evaporation: Slowly heat the mixture to 70 °C and maintain for 30 minutes to evaporate the methanol.
-
Nanocrystal Growth: Under the argon atmosphere, rapidly heat the mixture to 300 °C and maintain for 1.5 hours with continuous stirring. This high-temperature step is crucial for the growth of high-quality, monodisperse nanocrystals.
-
Purification: After cooling to room temperature, add 20 mL of ethanol to precipitate the UCNPs. Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 10 min). Wash the pellet several times by resuspending in hexane and precipitating with ethanol to remove excess oleic acid and octadec-1-ene.
-
Storage: Disperse the final UCNP product in a nonpolar solvent like hexane or chloroform for storage.
Protocol 2: Quantification of this compound Loading using UV-Vis
Objective: To determine the amount of this compound encapsulated or conjugated to a batch of nanocarriers.
Materials:
-
Purified this compound-loaded nanocarrier suspension
-
Free this compound standard
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
UV-Vis spectrophotometer and quartz cuvettes
-
Microcentrifuge
Procedure:
-
Prepare Calibration Curve:
-
Prepare a stock solution of free this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution (e.g., 0.5, 1, 2, 5, 10 µg/mL).
-
Measure the absorbance of each dilution at ~652 nm.
-
Plot absorbance vs. concentration and perform a linear regression to obtain the equation of the line (y = mx + c).
-
-
Sample Preparation:
-
Take a known volume or mass of your purified this compound-loaded nanocarrier suspension.
-
Lyse the nanocarriers to release the drug. For example, pellet the nanocarriers by centrifugation, remove the supernatant, and resuspend the pellet in a fixed volume of DMSO. Ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of your sample solution at ~652 nm. Use pure DMSO as the blank.
-
Ensure the absorbance reading falls within the linear range of your calibration curve. If it is too high, dilute the sample with a known amount of DMSO and re-measure.
-
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of this compound in your sample solution.
-
Encapsulation Efficiency (EE%):
-
EE% = (Mass of Drug in Nanoparticles / Total Mass of Drug Used in Formulation) * 100
-
-
Drug Loading Content (LC%):
-
LC% = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) * 100
-
-
Protocol 3: In Vitro Phototoxicity Assay (MTT/XTT)
Objective: To evaluate the light-induced cytotoxicity of this compound-loaded nanocarriers on a cancer cell line. This is a general protocol adapted from common practices.
Materials:
-
Cancer cell line (e.g., A549, PANC-1)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound-loaded nanocarriers, free this compound, and "empty" nanocarrier controls
-
Light source with appropriate wavelength (e.g., 652 nm LED array or laser) and a radiometer to measure power density (mW/cm²)
-
MTT or XTT cell viability assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells per well) and allow them to adhere overnight in a CO₂ incubator.
-
Incubation with Nanocarriers:
-
Prepare serial dilutions of the this compound-loaded nanocarriers, free this compound, and empty nanocarriers in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated cells as a control.
-
Incubate for a set period (e.g., 4, 16, or 24 hours) to allow for cellular uptake.
-
-
Irradiation:
-
Wash the cells with PBS to remove any non-internalized nanoparticles. Replace with fresh, phenol red-free medium.
-
Create two identical sets of plates: one for irradiation ("Light" group) and one to be kept in the dark ("Dark" group).
-
Expose the "Light" group plate to a specific light dose (Dose = Power Density [W/cm²] x Time [s]). A typical dose might be 10 J/cm². The "Dark" group plate should be kept in the incubator.
-
-
Post-Irradiation Incubation: Return both plates to the incubator for a further 24 to 48 hours to allow for cell death to occur.
-
Viability Assessment:
-
Perform a cell viability assay (e.g., MTT or XTT) according to the manufacturer's protocol.
-
Read the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability vs. This compound concentration for all groups (Dark and Light).
-
Determine the IC₅₀ (the concentration required to kill 50% of cells) for both dark and light conditions to assess the phototoxicity index.
-
Mandatory Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes in the development and troubleshooting of this compound nanocarriers.
Caption: General workflow for the development and evaluation of this compound-loaded nanocarriers.
References
Technical Support Center: Reducing Systemic Toxicity of Intravenously Administered Temoporfin
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for mitigating the systemic toxicity associated with intravenously delivered Temoporfin (mTHPC).
Frequently Asked Questions (FAQs)
Q1: What is the primary systemic toxicity associated with intravenous this compound (Foscan®)?
The main dose-limiting side effect of systemically administered this compound is prolonged skin photosensitivity.[1][2] Because the photosensitizer is distributed throughout the body, including the skin, patients can experience severe sunburn-like reactions upon exposure to light.[1] This necessitates that patients avoid direct light exposure for several days or weeks following administration.[1][3]
Q2: What are the main strategies to reduce the systemic toxicity of this compound?
The primary strategy is to encapsulate this compound within nanoscale delivery systems. These systems aim to alter the drug's biodistribution, reducing its accumulation in healthy tissues like the skin while increasing its concentration at the tumor site. Common delivery systems include:
-
Liposomes: Such as conventional (Foslip®) and PEGylated (Fospeg®) formulations.
-
Polymeric Micelles: Self-assembling structures that can encapsulate hydrophobic drugs like this compound.
-
Silica-based Nanoparticles: Porous or non-porous silica particles that serve as carriers.
-
Cyclodextrin-based Nanosponges: Polymer networks that can form inclusion complexes with this compound, enhancing its solubility and altering its distribution.
Q3: How do liposomal formulations like Foslip® and Fospeg® reduce this compound's toxicity?
Liposomal formulations encapsulate the hydrophobic this compound within a lipid bilayer, preventing its immediate interaction with blood components and non-target tissues. This encapsulation leads to:
-
Reduced Skin Accumulation: By confining the drug within the carrier, less free this compound is available to deposit in the skin, thereby lowering photosensitivity.
-
Altered Pharmacokinetics: PEGylated liposomes (Fospeg®) have a polyethylene glycol (PEG) layer that sterically hinders interactions with plasma proteins, leading to a longer circulation time and a more gradual, tumor-focused accumulation compared to conventional liposomes (Foslip®).
-
Targeted Delivery: Liposomes can preferentially accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
Q4: What is the "Enhanced Permeability and Retention" (EPR) effect and how does it apply to this compound delivery?
The EPR effect is a phenomenon characteristic of many solid tumors where the newly formed blood vessels (neovasculature) are leaky and have wide fenestrations. Additionally, tumor tissues typically have poor lymphatic drainage. This combination allows nanoparticles and liposomes (typically >40 kDa) to exit the bloodstream into the tumor interstitium and be retained there for an extended period. By encapsulating this compound in a nanocarrier, researchers leverage the EPR effect for passive tumor targeting, which increases the therapeutic concentration at the tumor site while minimizing exposure to healthy tissues.
Q5: Besides liposomes, what other nanoparticle systems are being explored for this compound delivery?
Other promising systems include cyclodextrin-based nanosponges and silica nanoparticles. Cyclodextrin nanosponges can increase this compound penetration into deep-seated tumor spheroids. Silica-based nanoparticles have also been shown to be effective delivery systems, demonstrating superior performance in terms of in vitro phototoxicity and in vivo anti-cancer effects compared to standard this compound formulations.
Troubleshooting Guide
Issue 1: High skin photosensitivity observed in animal models.
-
Potential Cause: The formulation may be unstable in circulation, leading to premature release of this compound before it reaches the tumor.
-
Troubleshooting Steps:
-
Assess Formulation Stability: Analyze the stability of your nanocarrier in serum in vitro. For liposomes, PEGylation is known to increase stability. Fospeg®, for instance, remains stable for up to 6 hours in serum, whereas a significant portion of Foslip® is destroyed within minutes.
-
Optimize Drug-to-Lipid Ratio: A very high drug-to-lipid ratio can compromise the integrity of the liposomal membrane, leading to leakage. Experiment with lower ratios to find a balance between payload and stability.
-
Modify Surface Chemistry: For non-liposomal nanoparticles, ensure the surface coating is sufficient to prevent aggregation and rapid clearance by the reticuloendothelial system.
-
Issue 2: Low encapsulation efficiency (EE) of this compound in liposomes.
-
Potential Cause: The method of preparation or the lipid composition may not be optimal for the hydrophobic nature of this compound.
-
Troubleshooting Steps:
-
Review Preparation Method: The thin-film hydration method is standard, but ensure complete removal of the organic solvent to form a uniform lipid film. The temperature during hydration should be above the phase transition temperature of the lipids used.
-
Adjust Lipid Composition: this compound is encapsulated within the lipid bilayer. The choice of lipids (e.g., DPPC, DPPG) and their ratio is critical. Ensure the composition is suitable for hydrophobic drug incorporation.
-
Optimize Drug-to-Lipid Ratio: While high ratios can cause instability, extremely low initial drug concentrations can also lead to poor EE. Systematically vary the initial drug-to-lipid molar ratio (e.g., 1:12, 1:15) to determine the optimal loading capacity.
-
Issue 3: Inconsistent tumor regression in vivo despite successful in vitro phototoxicity.
-
Potential Cause: Poor tumor accumulation due to suboptimal nanoparticle size or insufficient circulation time. The drug-light interval may also be inappropriate for the formulation.
-
Troubleshooting Steps:
-
Characterize Nanoparticle Size: The particle size should be optimal for leveraging the EPR effect (typically 100-200 nm). Use dynamic light scattering (DLS) to confirm the hydrodynamic diameter and polydispersity index of your formulation.
-
Conduct Biodistribution Studies: Quantify the accumulation of your formulation in the tumor versus other organs (liver, spleen, skin, muscle) over time using HPLC or fluorescence imaging. This will reveal if the drug is reaching the target.
-
Optimize Drug-Light Interval (DLI): The peak tumor concentration time varies significantly between formulations. PEGylated liposomes (Fospeg®) may reach peak tumor concentration as early as 6 hours post-injection, while conventional liposomes (Foslip®) may take 15 hours or longer. The DLI must be timed to coincide with the maximal tumor-to-skin drug concentration ratio.
-
Issue 4: High dark toxicity observed in cell culture experiments.
-
Potential Cause: The nanocarrier itself may be cytotoxic, or residual solvents from the preparation process may be present.
-
Troubleshooting Steps:
-
Test the "Empty" Vehicle: Always run a control experiment with the drug-free nanocarrier (e.g., empty liposomes) at equivalent concentrations to determine its intrinsic toxicity. Liposomal delivery has been shown to reduce the dark toxicity of this compound.
-
Ensure Purity of Formulation: Use purification techniques like size exclusion chromatography or dialysis to remove any unencapsulated drug and residual organic solvents from the final formulation.
-
Verify Solvent Compatibility: Ensure that any solvents used to dissolve this compound for addition to cells (e.g., ethanol, DMSO) are diluted to non-toxic final concentrations in the culture medium.
-
Data Hub: Comparative Formulation Data
Table 1: Comparison of Conventional vs. PEGylated Liposomal this compound Formulations
| Parameter | Foslip® (Conventional) | Fospeg® (PEGylated) | Reference(s) |
|---|---|---|---|
| Composition | DPPC:DPPG (9:1 w/w) | DPPC:DPPG:PEG-DSPE (9:1:1 w/w) | |
| Drug:Lipid Ratio (mol/mol) | 1:12 | 1:13 | |
| Stability in Serum | ~60% destroyed after 6 hours | <20% destroyed after 24 hours | |
| Peak Tumor Accumulation | ~15 hours post-injection | ~6 hours post-injection | |
| Therapeutic Efficacy | Effective | Higher efficacy than Foslip® |
| Optimal Drug-Light Interval | Longer (e.g., 96 hours) | Shorter (can be effective at earlier time points) | |
Table 2: Physicochemical Properties of Various this compound-Loaded Nanocarriers
| Nanocarrier Type | Composition Example | Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference(s) |
|---|---|---|---|---|---|
| Conventional Liposomes | DPPC:DPPG | ~114 | >85 | -35 to -40 | |
| Drug-in-Cyclodextrin-in-Liposome (DCL) | DPPC:DPPG with mTHPC/β-CD core | ~135 | <20 | -38 | |
| Polymeric Micelles | mPEG-b-OCL | ~15-20 | 80-100 (at feed ratios up to 30% w/w) | Not specified |
| Tetraether Liposomes | Synthetic tetraether lipids | ~100 | Not specified | -6.0 to -13.7 | |
Key Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is adapted from methodologies for preparing Foslip®-like formulations.
-
Lipid Preparation: Dissolve dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (DPPG) (e.g., at a 9:1 molar ratio) in a suitable organic solvent like ethanol or chloroform-methanol in a round-bottom flask.
-
Drug Addition: Add the desired amount of this compound to the lipid solution. A typical drug-to-lipid molar ratio is 1:12.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 65°C for DPPC) to form a thin, uniform lipid film on the flask wall.
-
Film Drying: Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This step should also be performed above the lipid transition temperature.
-
Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization: Analyze the final formulation for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Phototoxicity Assay (MTT-based)
This protocol provides a general framework for assessing the light-induced cytotoxicity of this compound formulations.
-
Cell Seeding: Seed cancer cells (e.g., 4T1, HT29) in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.
-
Incubation: Replace the medium with fresh medium containing various concentrations of the this compound formulation and appropriate controls (e.g., free this compound, empty nanocarrier, untreated cells). Incubate for a set period (e.g., 3-6 hours) in the dark at 37°C.
-
Washing: After incubation, remove the medium containing the formulations and wash the cells twice with PBS to remove any extracellular drug.
-
Irradiation: Add fresh culture medium to each well. Irradiate the plate with a light source of the appropriate wavelength (e.g., 652 nm) and light dose (e.g., 1-10 J/cm²). Maintain a parallel "dark" plate that is handled identically but not exposed to light to assess dark toxicity.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO, isopropanol) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Protocol 3: In Vivo Biodistribution Study in a Murine Tumor Model
This protocol outlines the key steps for determining the pharmacokinetic profile of a this compound formulation.
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., HT29, Colo 26) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer the this compound formulation intravenously (e.g., via tail vein injection) at a specified dose (e.g., 0.15 mg/kg this compound).
-
Time-Point Sacrifice: At predetermined time points post-injection (e.g., 1, 6, 15, 24, 48, 96 hours), euthanize cohorts of mice (n=4-6 per group).
-
Tissue and Blood Collection: Collect blood via cardiac puncture. Perfuse the animals with saline to clear blood from the organs. Harvest the tumor and key organs (skin, muscle, liver, spleen, kidneys, heart, lungs).
-
Sample Processing: Weigh each tissue sample. Homogenize the tissues and extract the this compound using a suitable solvent extraction method.
-
Quantification: Determine the concentration of this compound in the tissue homogenates and plasma using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence or photometric detection.
-
Data Analysis: Express the drug concentration as micrograms of this compound per gram of tissue (µg/g). Plot the concentration-time profiles for each tissue and calculate key pharmacokinetic parameters.
Visualized Workflows and Concepts
Caption: Workflow for novel this compound formulation development.
Caption: The EPR effect facilitates nanoparticle accumulation in tumors.
Caption: Decision tree for troubleshooting in vivo toxicity.
References
Technical Support Center: Improving the Photostability of Temoporfin During Irradiation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Temoporfin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in photodynamic therapy (PDT)?
This compound is a photosensitizer that, when activated by light of a specific wavelength (around 652 nm), transitions to an excited triplet state.[1] This excited state can then react with molecular oxygen in the surrounding tissue to produce reactive oxygen species (ROS), such as singlet oxygen.[1][2][3] These highly cytotoxic ROS cause oxidative damage to cellular components, leading to cell death through mechanisms like apoptosis and necrosis.[1]
Q2: My this compound solution appears to be aggregating in my aqueous buffer. How can I improve its solubility and prevent aggregation?
This compound is a hydrophobic molecule with poor water solubility, which often leads to aggregation in physiological environments. Aggregation can significantly reduce its photodynamic efficacy by quenching the excited state. To improve solubility and prevent aggregation, consider the following approaches:
-
Use of a suitable solvent: For stock solutions, organic solvents like DMSO or a mixture of ethanol and propylene glycol are often used before further dilution in aqueous media.
-
Formulation with carrier molecules: Encapsulating or conjugating this compound with carrier molecules can significantly enhance its solubility and stability. Common strategies include:
-
Liposomes: Liposomal formulations (e.g., Foslip®) can encapsulate this compound, improving its delivery and reducing aggregation.
-
Polymeric Micelles: Biodegradable polymeric micelles can be used to formulate this compound, which may improve its biodistribution.
-
Human Serum Albumin (HSA): Complexing this compound with HSA can improve its stability and singlet oxygen generation in physiological solutions.
-
Pegylation: Pegylated this compound (e.g., Fospeg®) shows improved water solubility.
-
Q3: I am observing lower than expected cytotoxicity in my PDT experiments. What are the potential causes?
Several factors can contribute to reduced cytotoxicity in this compound-based PDT experiments:
-
Photobleaching: this compound can be photodegraded upon prolonged or high-intensity light exposure, a phenomenon known as photobleaching. This reduces the concentration of the active photosensitizer. Photobleaching is more pronounced at higher local concentrations of this compound.
-
Hypoxia: The generation of cytotoxic ROS is an oxygen-dependent process. Tumorous tissues are often hypoxic, which can limit the efficacy of PDT.
-
Aggregation: As mentioned in Q2, aggregation of this compound in aqueous media can quench its photoactivity and reduce ROS generation.
-
Insufficient Light Dose: The light dose (fluence) must be sufficient to activate an adequate amount of this compound to induce cell death.
-
Subcellular Localization: The effectiveness of PDT can depend on the subcellular localization of the photosensitizer. This compound has been found to localize in the endoplasmic reticulum and Golgi apparatus.
Q4: How can I monitor the photostability of my this compound formulation during an experiment?
The photostability of this compound can be monitored by measuring the decrease in its characteristic absorbance or fluorescence over time upon irradiation. The primary absorbance peak of this compound is in the red region of the spectrum, around 650-652 nm. You can use a spectrophotometer or a fluorometer to track the intensity of this peak at different time points during light exposure. A decrease in intensity indicates photobleaching.
Troubleshooting Guides
Problem 1: Significant photobleaching of this compound is observed early in the irradiation process.
| Possible Cause | Troubleshooting Step |
| High light intensity (fluence rate) | Reduce the light intensity and increase the irradiation time to deliver the same total light dose. |
| High local concentration of this compound | Optimize the concentration of this compound to a level that is effective but less prone to concentration-dependent photobleaching. |
| Inherent instability of the formulation | Consider using a more photostable formulation, such as encapsulating this compound in nanoparticles or conjugating it with polymers. |
Problem 2: The therapeutic effect of this compound-PDT is diminished in my 3D cell culture or in vivo tumor model.
| Possible Cause | Troubleshooting Step |
| Hypoxic environment | - Consider strategies to alleviate hypoxia in the tumor microenvironment. - Investigate photosensitizers that are also effective under hypoxic conditions or have a Type I photochemical mechanism. |
| Poor penetration of light into the tissue | - Use light in the near-infrared (NIR) window (700-1000 nm) for deeper tissue penetration. This can be achieved by using upconversion nanoparticles (UCNPs) that convert NIR light to visible light to activate this compound. |
| Suboptimal biodistribution and tumor accumulation | - Utilize nanoparticle-based delivery systems or targeted formulations to improve the accumulation and retention of this compound in the tumor tissue. |
Quantitative Data Summary
Table 1: Comparison of Singlet Oxygen Generation by Different this compound Formulations.
| Formulation | Relative Singlet Oxygen Generation | Reference |
| This compound (from clinical formulation in PBS) | Low | |
| This compound (from DMSO stock in PBS) | Low | |
| This compound complexed with Human Serum Albumin (mTHPC@HSA) in PBS | High |
Table 2: Factors Influencing this compound-PDT Efficacy.
| Factor | Effect on Efficacy | Reference |
| Aggregation | Decreases efficacy due to fluorescence quenching and reduced ROS generation. | |
| Hypoxia | Attenuates the anticancer effects of this compound-based PDT. | |
| Formulation with Nanoparticles | Can enhance ROS generation and improve therapeutic outcomes. |
Experimental Protocols
Protocol 1: Assessment of this compound Photostability
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the experimental medium (e.g., PBS, cell culture medium).
-
Spectroscopic Measurement: Transfer the solution to a quartz cuvette.
-
Initial Absorbance/Fluorescence Reading: Measure the initial absorbance spectrum (typically scanning across the Q-band, ~650 nm) or fluorescence emission spectrum (with an appropriate excitation wavelength, e.g., 420 nm) before irradiation.
-
Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., 652 nm LED or laser) and a defined power density.
-
Time-course Measurements: At regular intervals during irradiation, stop the light exposure and record the absorbance or fluorescence spectrum.
-
Data Analysis: Plot the absorbance or fluorescence intensity at the peak wavelength against the irradiation time. The rate of decrease represents the photobleaching rate.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
This compound Incubation: Treat the cells with various concentrations of this compound (or the formulated this compound) and incubate for a specific period (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, remove the medium containing this compound and wash the cells with PBS to remove any unbound photosensitizer.
-
Irradiation: Add fresh medium to the cells and irradiate the plate with a light source at a specific wavelength and light dose. Include non-irradiated control groups.
-
Post-Irradiation Incubation: Return the cells to the incubator for a further 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 3. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Enhancing Singlet Oxygen Production of Temoporfin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Temoporfin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance singlet oxygen production in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution shows low fluorescence and poor singlet oxygen generation. What is the likely cause?
A1: The most common cause for reduced photodynamic activity of this compound is aggregation.[1][2] this compound is a hydrophobic molecule that tends to aggregate in aqueous solutions, which leads to fluorescence quenching and a significant reduction in the generation of singlet oxygen.[1][2] The aggregated state deactivates the excited triplet state required for energy transfer to molecular oxygen.[1]
Q2: How can I prevent the aggregation of this compound in my experiments?
A2: Several strategies can be employed to prevent aggregation and improve the solubility of this compound:
-
Use of Nanocarriers: Encapsulating this compound within nanoparticles is a highly effective method. Liposomes, silica nanoparticles, and polymer-based nanoparticles can isolate individual this compound molecules, preventing aggregation and enhancing their photodynamic efficiency.
-
Complexation with Proteins: Human Serum Albumin (HSA) can be used to disperse this compound in a monomolecular form, which has been shown to be highly stable in physiological environments and efficient in singlet oxygen generation.
-
Host-Guest Chemistry: Cyclodextrins can encapsulate this compound, improving its solubility and reducing aggregation-induced quenching.
Q3: Can I enhance singlet oxygen production by modifying the light source?
A3: Yes, the choice of light source and its parameters are critical. This compound has a strong absorption peak in the red region of the spectrum (around 652 nm). Ensuring your light source is tuned to this wavelength will maximize the initial photoexcitation. Additionally, the fluence (total energy delivered) and irradiance (power per unit area) must be optimized. Studies have shown a linear relationship between increasing light power and the production of singlet oxygen.
Q4: Are there any chemical enhancers that can be used in combination with this compound?
A4: Co-administration of certain compounds can synergistically boost the photodynamic effect. For instance, potassium iodide (KI) has been shown to enhance the bactericidal effect of this compound-based photodynamic therapy. The reactive oxygen species (ROS) produced by this compound react with the iodide anion to generate additional cytotoxic species.
Q5: How can I deliver this compound to deep-seated tumors where light penetration is limited?
A5: For deep tissue applications, upconversion nanoparticles (UCNPs) offer a promising solution. These nanoparticles can be excited by near-infrared (NIR) light, which has better tissue penetration, and then transfer this energy to the conjugated this compound, inducing singlet oxygen generation. Another advanced approach is the use of two-photon absorption (TPA) chromophores conjugated to this compound, which also allows for activation by NIR light.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low Singlet Oxygen Quantum Yield in Aqueous Media
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aggregation of this compound | 1. Encapsulate this compound in silica nanoparticles (SiNPs). 2. Formulate this compound with Human Serum Albumin (HSA). 3. Prepare a host-guest complex with β-cyclodextrins. | Increased dispersion of this compound molecules, leading to a higher singlet oxygen quantum yield. |
| Suboptimal Light Source | 1. Verify the emission wavelength of your light source is matched to this compound's absorption maximum (~652 nm). 2. Increase the irradiance (power) of the light source. | More efficient photoexcitation and a linear increase in singlet oxygen production with increased power. |
| Inadequate Oxygen Supply | 1. Ensure the experimental setup is well-oxygenated. 2. For in vitro cell culture, consider pre-incubating cells in an oxygen-rich environment. | Enhanced availability of ground-state triplet oxygen, which is essential for the generation of singlet oxygen. |
Issue 2: Poor Efficacy in Deep Tissue Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Limited Light Penetration | 1. Conjugate this compound to upconversion nanoparticles (UCNPs) and use a near-infrared (NIR) light source (e.g., 980 nm). 2. Synthesize this compound conjugates with two-photon absorption (TPA) chromophores and use a suitable NIR laser. | NIR light will penetrate deeper into the tissue, activating the UCNPs or TPA chromophores, which in turn excite the this compound. |
| Inefficient Delivery to Target Site | 1. Utilize a nanoscale delivery system (e.g., liposomes, polymeric nanoparticles) to improve biodistribution and tumor accumulation. | Enhanced delivery and retention of this compound at the target site, leading to a more localized and effective photodynamic therapy. |
Quantitative Data Summary
The following table summarizes quantitative data from studies on enhancing this compound's efficacy.
| Enhancement Technique | Key Finding | Quantitative Improvement | Reference |
| Encapsulation in Silica Nanoparticles (SiNPs) | SiNP-encapsulated this compound was more effective than its free form in treating MCF-7 breast cancer cells in vitro. | 50% improvement in concentration efficiency and 76.6% improvement in exposure time efficiency. | |
| Combination with Potassium Iodide (KI) | The combination of this compound and KI showed a synergistic bactericidal effect on L. acidophilus and L. paracasei. | A combination index (CI) of < 0.3, indicating strong synergism, was achieved with specific concentrations. | |
| Functionalization with TPA Chromophores | Conjugating this compound with a DTP2 TPA antenna significantly increased the two-photon absorption cross-section. | The TPA cross-section reached approximately 9000 GM. |
Experimental Protocols
Below are generalized methodologies for key experiments aimed at enhancing this compound's singlet oxygen production.
Protocol 1: Encapsulation of this compound in Silica Nanoparticles
Objective: To prepare SiNP-encapsulated this compound to improve its dispersibility and photodynamic activity.
Materials:
-
This compound
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Deionized water
Methodology:
-
Dissolve a specific amount of this compound in ethanol.
-
In a separate container, mix ethanol, deionized water, and ammonium hydroxide.
-
Add the this compound solution to the water-ethanol-ammonia mixture under constant stirring.
-
Slowly add TEOS to the solution and continue stirring for 24 hours at room temperature to allow for the formation of SiNPs.
-
Collect the SiNP-encapsulated this compound by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unencapsulated this compound and other reactants.
-
Resuspend the final product in the desired solvent for characterization and further experiments.
Protocol 2: Measurement of Singlet Oxygen Generation
Objective: To quantify the singlet oxygen produced by a this compound formulation upon irradiation.
Materials:
-
This compound formulation (e.g., free, encapsulated)
-
Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF, or Singlet Oxygen Sensor Green)
-
Appropriate solvent (e.g., ethanol/water mixture)
-
Light source with a specific wavelength (e.g., 652 nm laser)
-
UV-Vis spectrophotometer or fluorometer
Methodology:
-
Prepare a solution containing the this compound formulation and the singlet oxygen scavenger (e.g., DPBF) in the chosen solvent.
-
Place the solution in a cuvette and measure the initial absorbance (for DPBF at ~415 nm) or fluorescence (for SOSG).
-
Irradiate the solution with the light source for a defined period.
-
At regular intervals during irradiation, stop the light source and measure the absorbance or fluorescence of the scavenger.
-
The decrease in absorbance or increase in fluorescence is proportional to the amount of singlet oxygen generated.
-
Calculate the rate of singlet oxygen generation by plotting the change in signal over time.
Visualizations
Logical Workflow for Troubleshooting Low Singlet Oxygen Production
Caption: Troubleshooting workflow for low singlet oxygen production.
Mechanism of Singlet Oxygen Enhancement via Upconversion Nanoparticles
Caption: Energy transfer mechanism in UCNP-Temoporfin systems.
References
- 1. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
Modulating Temoporfin biodistribution with drug delivery systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Temoporfin and its associated drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: Why is a drug delivery system needed for this compound? A1: this compound (mTHPC) is a highly potent photosensitizer, but it is also very hydrophobic (lipophilic).[1][2] This property leads to several challenges in a physiological environment, including poor water solubility, a high tendency to form non-photoactive aggregates, and low stability.[1][3] These aggregates can reduce the efficiency of reactive oxygen species (ROS) generation, which is crucial for photodynamic therapy (PDT).[1] Furthermore, when administered systemically in its solvent-based formulation (Foscan®), this compound can distribute non-selectively, leading to accumulation in healthy tissues like the skin and causing prolonged photosensitivity. Drug delivery systems are designed to overcome these limitations by improving solubility, preventing aggregation, altering biodistribution to favor tumor accumulation, and reducing side effects.
Q2: What are the most common types of drug delivery systems used for this compound? A2: A variety of nanoscale delivery systems have been developed for this compound. The most common include:
-
Liposomes: Vesicles composed of lipid bilayers. Conventional liposomes (e.g., Foslip®) and polyethylene glycol-modified (PEGylated) liposomes (e.g., Fospeg®) have been extensively studied to improve this compound's bioavailability.
-
Polymeric Micelles: Self-assembling core-shell structures formed from amphiphilic block copolymers. The hydrophobic core encapsulates this compound, while the hydrophilic shell provides stability in aqueous media.
-
Nanoparticles: Solid particles, often polymer-based (e.g., PLGA) or inorganic (e.g., silica-based), that can encapsulate or be conjugated with this compound. Upconversion nanoparticles (UCNPs) are also used to enable excitation with near-infrared (NIR) light, which allows for deeper tissue penetration.
-
Inclusion Complexes: Host-guest complexes where this compound is encapsulated within a larger molecule, such as cyclodextrins, to enhance its solubility.
Q3: How does PEGylation affect the biodistribution of this compound-loaded carriers? A3: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of a nanocarrier, creates a hydrophilic layer. This layer sterically hinders the adsorption of opsonin proteins, which would otherwise mark the carrier for uptake by the reticuloendothelial system (RES) in organs like the liver and spleen. This "stealth" effect leads to a significantly longer blood circulation time for PEGylated carriers (like Fospeg®) compared to their conventional counterparts (like Foslip®). The extended circulation allows for greater accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
Q4: What is the mechanism of action for this compound-based Photodynamic Therapy (PDT)? A4: this compound is a photosensitizer that, on its own, has little to no toxicity in the dark. The therapeutic effect is initiated when the photosensitizer, accumulated in the target tissue, is activated by light of a specific wavelength (approximately 652 nm). Upon light absorption, the this compound molecule moves from its ground state to an excited singlet state, and then to a longer-lived excited triplet state. This triplet-state molecule can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂). These ROS cause oxidative damage to cellular components, leading to cell death via apoptosis and necrosis.
Troubleshooting Guide
Formulation & Characterization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Loading or Encapsulation Efficiency (EE) | This compound Aggregation: The drug's hydrophobicity causes it to aggregate during formulation, preventing efficient encapsulation. Formulation Method: The chosen method may not be optimal for a highly lipophilic drug. Carrier-Drug Mismatch: Poor affinity between the carrier material and this compound. | Optimize Solvent System: Ensure this compound remains fully dissolved in the organic solvent before mixing with the aqueous phase. Refine Formulation Technique: For micelles, using polymers with aromatic end groups can increase loading capacity through π-π stacking interactions with this compound. For liposomes, incorporating the drug into the lipid bilayer during film formation generally yields high EE (>85%). Sonication/Extrusion: Use appropriate energy input during size reduction to ensure proper drug incorporation. |
| Particle Instability (Aggregation/Precipitation in Buffer) | Insufficient Surface Stabilization: The nanocarrier surface may be too hydrophobic, leading to aggregation in physiological buffers (e.g., PBS). Low Zeta Potential: A near-neutral surface charge can lead to particle agglomeration due to weak electrostatic repulsion. | Surface Modification: Incorporate PEGylated lipids or amphiphilic copolymers (e.g., Pluronics, SMA) to provide steric stabilization. Check Zeta Potential: Measure the zeta potential of your formulation. If it is too low (e.g., between -10 mV and +10 mV), consider incorporating charged lipids (e.g., DPPG) or polymers to increase electrostatic repulsion. Optimize Buffer Conditions: Ensure the pH and ionic strength of the storage buffer are suitable for maintaining colloidal stability. |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | Incomplete Solubilization: Drug or polymer/lipid may not be fully dissolved before self-assembly. Inefficient Homogenization: The method used for size reduction (e.g., sonication, extrusion) is not optimized. | Ensure Complete Dissolution: Gently warm the solvent or increase sonication time to ensure all components are fully dissolved before forming the lipid/polymer film. Optimize Extrusion/Sonication: For liposomes, perform multiple passes through extruder membranes of decreasing pore size. For micelles, optimize sonication time and power, avoiding excessive heat which can degrade components. |
In Vitro Experiment Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Phototoxicity Despite Successful Formulation | Drug Aggregation: this compound may aggregate upon release or within the cell, quenching its fluorescence and reducing ROS generation. Insufficient Cellular Uptake: The delivery system is not efficiently internalized by the cancer cells. Premature Drug Release: The drug is released from the carrier before it can be taken up by cells. | Verify Drug State: Use fluorescence spectroscopy to check for signs of aggregation (e.g., peak shifts, self-quenching). Assess Cellular Uptake: Use confocal microscopy or flow cytometry to visualize and quantify the uptake of fluorescently-labeled carriers or this compound itself. Evaluate Formulation Stability: Test the stability of the drug-loaded carrier in cell culture medium over the incubation period to check for premature drug leakage. |
| High "Dark" Toxicity (Cytotoxicity without Light) | Carrier Material Toxicity: The polymers, lipids, or other components of the delivery system may be inherently toxic to the cells at the tested concentrations. Solvent Residue: Residual organic solvents from the formulation process (e.g., chloroform, DCM) may be present and causing toxicity. | Test "Empty" Carriers: Always include a control group treated with drug-free ("empty") nanoparticles/liposomes to assess the baseline toxicity of the carrier itself. Ensure Complete Solvent Removal: Use a high vacuum and sufficient drying time (e.g., overnight) to completely remove all traces of organic solvents after film formation. |
In Vivo Experiment Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Tumor Accumulation | Rapid Clearance: The delivery system is being cleared too quickly by the reticuloendothelial system (RES), primarily in the liver and spleen. Poor Stability In Vivo: The carrier may dissociate in the bloodstream, leading to premature release of this compound which then follows its native biodistribution pattern. | Incorporate a "Stealth" Coating: Use PEGylated carriers to prolong circulation time and enhance the EPR effect. Optimize Carrier Size: Aim for a particle size in the range of 50-200 nm, which is generally considered optimal for avoiding rapid renal clearance and RES uptake while allowing for tumor extravasation. Improve In Vivo Stability: Use lipids with higher phase transition temperatures or cross-linked polymer systems to create more robust carriers. |
| High Skin Photosensitivity or Off-Target Toxicity | Unfavorable Biodistribution: The delivery system is not sufficiently tumor-specific, leading to high accumulation in healthy tissues like the skin. Drug Leakage: this compound leaks from the carrier during circulation and is taken up by healthy tissues. | Enhance Targeting: In addition to passive targeting (EPR), consider active targeting by functionalizing the carrier surface with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. Optimize Drug Retention: Design the carrier to be highly stable in blood (pH 7.4) but to release the drug more readily in the acidic tumor microenvironment. |
Quantitative Data on this compound Biodistribution
The choice of delivery system significantly alters the in vivo biodistribution of this compound. The following table summarizes representative data from studies in tumor-bearing mice.
| Delivery System | Time Post-Injection | Tumor | Liver | Spleen | Skin | Key Findings |
| Free m-THPC | 24 h | ~1.5 µg/g | ~10 µg/g | N/A | ~1.0 µg/g | High accumulation in the liver. Tumor-to-muscle ratio remains relatively constant over time. |
| Conventional Liposomes (Foslip®) | 6 h | ~2.5 µg/g | ~15 µg/g | ~35 µg/g | ~2.0 µg/g | High and rapid uptake by RES organs (liver and spleen). Spleen uptake peaks at 1 hour. |
| PEGylated Liposomes (Fospeg®) | 6 h | ~4.0 µg/g | ~12 µg/g | ~15 µg/g | ~2.5 µg/g | Prolonged blood circulation leads to higher tumor accumulation. Reduced and delayed RES uptake compared to conventional liposomes. |
| Topical Invasomes | 24 h | ~0.15 µg/g | ~0.1 µg/g | N/A | ~1.2 µg/g (Treated Skin) | Delivers this compound locally to the tumor through the skin. Highest concentration found in the treated skin, with lower but significant levels in the tumor. Systemic absorption is observed. |
Note: Values are approximate and extracted or estimated from published data for comparative purposes. Absolute concentrations can vary significantly based on the animal model, tumor type, and administered dose.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Micelles by Film Hydration
This protocol is adapted from methods used for preparing polymeric micelles.
-
Preparation of Polymer/Drug Film:
-
Accurately weigh 10 mg of an amphiphilic block copolymer (e.g., PCL-PEG) and dissolve it in 1 mL of a suitable organic solvent (e.g., Dichloromethane, DCM).
-
Add the desired amount of this compound to the polymer solution (e.g., for a 10% w/w loading, add 1 mg of this compound).
-
Vortex briefly to ensure complete dissolution.
-
In a round-bottom flask, evaporate the solvent under a gentle stream of nitrogen gas, rotating the flask to ensure a thin, uniform film is formed on the wall.
-
Place the flask under high vacuum for at least 4 hours (or overnight) to remove any residual solvent.
-
-
Hydration and Micelle Formation:
-
Add 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to the flask containing the dry film.
-
Hydrate the film by placing the flask in a water bath heated to 65°C for 15 minutes. This temperature should be above the glass transition temperature of the hydrophobic polymer block.
-
Sonicate the resulting dispersion using a probe sonicator or bath sonicator for 2-5 minutes to form a homogeneous micellar solution.
-
-
Purification:
-
To remove any non-encapsulated this compound aggregates, centrifuge the solution at a low speed (e.g., 3,000 rpm for 10 min).
-
Carefully collect the supernatant containing the this compound-loaded micelles. The solution should appear clear.
-
Protocol 2: Conjugation of this compound to Nanoparticles
This protocol describes a general method for covalently attaching this compound to surface-functionalized nanoparticles (e.g., those with carboxyl groups).
-
Nanoparticle Activation:
-
Disperse 2 mg of carboxyl-functionalized nanoparticles in 2 mL of 0.1 M MES buffer.
-
Add 100 µL of EDC solution (10 mg/mL in MES buffer) and 200 µL of DMAP solution (5 mg/mL in MES buffer).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve 0.6 mg of this compound in 0.5 mL of a suitable solvent like DMSO.
-
Add the this compound solution to the activated nanoparticle dispersion.
-
Stir the reaction mixture at room temperature for 24-48 hours in the dark to prevent photodegradation.
-
-
Purification:
-
Centrifuge the mixture at high speed (e.g., 12,000 rcf) for 20 minutes to pellet the conjugated nanoparticles.
-
Remove the supernatant containing unreacted this compound and coupling agents.
-
Wash the pellet by re-dispersing it in ethanol and centrifuging again. Repeat this wash step with deionized water.
-
Re-disperse the final purified pellet in the desired buffer for storage and use.
-
Protocol 3: In Vitro Phototoxicity Assessment (XTT Assay)
This protocol is a standard method to evaluate the light-induced cytotoxicity of this compound formulations.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight to allow cells to attach.
-
-
Incubation with Formulations:
-
Prepare serial dilutions of your this compound formulation (and free this compound/empty carrier controls) in fresh culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different formulations to the wells.
-
Incubate for a predetermined duration (e.g., 4-24 hours) in the dark at 37°C.
-
-
Irradiation:
-
After incubation, remove the drug-containing medium and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of fresh, phenol red-free medium to each well.
-
Irradiate the plate with a suitable light source (e.g., a 652 nm laser or LED array) at a specific light dose (e.g., 10 J/cm²).
-
Maintain a parallel plate in the dark to assess dark toxicity.
-
-
Viability Assessment:
-
Return the plates to the incubator for 24-48 hours.
-
Assess cell viability using a standard method like the XTT assay according to the manufacturer's protocol.
-
Read the absorbance using a microplate reader and calculate cell viability relative to untreated control cells.
-
Visualizations
Caption: Experimental workflow for an in vivo biodistribution study of this compound delivery systems.
References
- 1. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elib.bsu.by [elib.bsu.by]
- 3. This compound-Conjugated Upconversion Nanoparticles for NIR-Induced Photodynamic Therapy: Studies with Pancreatic Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Temoporfin Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for overcoming the poor water solubility of Temoporfin (m-THPC) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in in vitro work?
This compound, also known as m-THPC, is a potent second-generation photosensitizer used in photodynamic therapy (PDT) for cancer treatment.[1] Its mechanism relies on activation by light (approx. 652 nm) to generate cytotoxic reactive oxygen species (ROS) that induce cell death.[1][2] However, this compound is a hydrophobic molecule, a property that causes it to aggregate in aqueous solutions like cell culture media.[3][4] This aggregation can lead to fluorescence quenching, reduced ROS generation, and precipitation, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the recommended organic solvents for creating a this compound stock solution?
This compound is soluble in several organic solvents. The most commonly used are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. A stock solution should always be prepared in an appropriate organic solvent before further dilution into aqueous buffers or media.
Q3: Is there a maximum recommended concentration of organic solvent (e.g., DMSO) for cell culture experiments?
Yes. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being preferable. It is critical to include a vehicle control group in your experiment, where cells are treated with the same final concentration of the solvent used to dissolve the this compound.
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture medium?
Direct dissolution in aqueous buffers is not recommended. This compound is only sparingly soluble in these solutions, and attempting to dissolve it directly will likely result in poor solubility and aggregation. The proper method is to first create a high-concentration stock solution in an organic solvent and then dilute it into the aqueous medium.
Q5: What are the alternatives if a simple solvent-based approach is insufficient for my experiment?
For applications requiring higher stability or concentration in aqueous environments, advanced drug delivery systems are often employed. These include liposomal formulations (e.g., Foslip®) and nanoparticles, which encapsulate this compound to improve its solubility and delivery to cells.
Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data is essential for preparing stock solutions.
| Solvent | Approximate Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | ~ 20 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~ 10 mg/mL | |
| Ethanol | ~ 10 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:2) | ~ 0.3 mg/mL |
Troubleshooting Guide
Problem: My this compound precipitates immediately after I add the stock solution to my cell culture medium.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium. The transition from a high-solubility organic solvent to a low-solubility aqueous environment can cause the compound to crash out of solution.
-
Solution:
-
Perform Stepwise Dilutions: Instead of adding the concentrated stock directly to the final volume of medium, perform one or more intermediate dilution steps.
-
Ensure Rapid Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion and prevent localized high concentrations.
-
Lower Final Concentration: Re-evaluate if the target concentration is necessary. A lower, soluble concentration may still be effective.
-
Consider a Carrier: If a high concentration is required, using a carrier system like liposomes or formulating with human serum albumin (HSA) may be necessary.
-
Problem: I am observing cytotoxicity in my "dark" control group (cells treated with this compound but not exposed to light).
-
Possible Cause 1: Solvent Toxicity. The final concentration of your organic solvent (e.g., DMSO) may be too high for your specific cell line, causing cell death independent of PDT.
-
Solution 1: Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Crucially, you must include a "vehicle control" (medium + solvent at the same final concentration, without this compound) to accurately assess solvent toxicity.
-
Possible Cause 2: Compound Precipitation. Undissolved this compound aggregates can act as physical stressors on cells, leading to non-specific cytotoxicity.
-
Solution 2: Visually inspect the wells of your culture plate under a microscope for precipitates. If observed, you may need to lower the working concentration or filter your stock solution through a 0.22 µm syringe filter compatible with the solvent.
Problem: The photodynamic effect (cell death after light exposure) is weak or highly variable between experiments.
-
Possible Cause: this compound Aggregation. Even if not visibly precipitated, this compound can form aggregates in the culture medium. This aggregation significantly reduces the efficiency of ROS generation, which is the primary driver of PDT-induced cell death.
-
Solution:
-
Optimize Serum Concentration: Serum proteins like albumin can bind to this compound, potentially reducing aggregation and improving its bioavailability. Compare results in serum-free vs. serum-containing media.
-
Reduce Incubation Time: Long incubation times can increase the likelihood of aggregation. Determine the minimum time required for sufficient cellular uptake.
-
Utilize a Formulation: This is the most robust solution. Encapsulating this compound in a delivery system like liposomes or nanoparticles prevents aggregation and ensures more consistent delivery and efficacy.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-Requisites: Use appropriate personal protective equipment (PPE), as this compound is a potent cytotoxic agent upon light activation. Handle the compound in an area with subdued lighting.
-
Weighing: Accurately weigh out the desired amount of solid this compound (FW: 680.8 g/mol ) in a sterile microcentrifuge tube or glass vial. For example, to make 1 mL of a 10 mM solution, weigh 6.81 mg.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO. For 6.81 mg, add 1 mL of DMSO.
-
Solubilization: Vortex thoroughly for 2-3 minutes. If insolubility persists, sonicate the solution in a water bath for 10-15 minutes until all solid is dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes wrapped in foil to protect from light. Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays
This protocol details the dilution of a 10 mM DMSO stock solution to a final concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration remains at 0.1%.
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution of the 10 mM stock solution in sterile cell culture medium. To do this, add 2 µL of the 10 mM stock to 198 µL of medium. This results in a 100 µM solution with 1% DMSO. Vortex gently.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium for a 1:10 final dilution. For example, add 1 mL of the 100 µM solution to 9 mL of medium to get a final volume of 10 mL at a concentration of 10 µM this compound.
-
Final Solvent Concentration: The final DMSO concentration in this working solution will be 0.1%, which is well-tolerated by most cell lines.
-
Application: Immediately apply the freshly prepared working solution to your cells. Do not store diluted aqueous solutions of this compound, as they are prone to aggregation over time.
Visualized Workflows and Pathways
Workflow for Selecting a Solubilization Strategy
The following diagram outlines a decision-making process for preparing this compound for an in vitro experiment.
Caption: Decision workflow for this compound solubilization.
Simplified Signaling Pathway of this compound-Mediated PDT
This diagram illustrates the key steps in photodynamic therapy using this compound, leading to cell death.
Caption: Mechanism of action for this compound PDT.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Lead Structures for Applications in Photodynamic Therapy. 6. This compound Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Temoporfin Outshines First-Generation Photosensitizers in Photodynamic Therapy
Temoporfin (m-THPC), a second-generation photosensitizer, demonstrates superior efficacy in photodynamic therapy (PDT) compared to first-generation agents like Photofrin® (porfimer sodium) and other hematoporphyrin derivatives (HpD). This heightened efficacy is attributed to its enhanced photophysical properties, leading to deeper tumor necrosis and improved clinical outcomes with lower drug and light doses.
This compound's advantages stem from its chemical structure, which allows for strong absorption of light at a longer wavelength (around 652 nm) compared to first-generation photosensitizers (around 630 nm). This enables deeper penetration of light into tumor tissues, a critical factor for treating solid tumors. Furthermore, this compound exhibits a high singlet oxygen quantum yield, a key measure of the efficiency of a photosensitizer in producing the cytotoxic reactive oxygen species responsible for cell death in PDT.
Comparative Efficacy: Quantitative Data
Clinical and preclinical studies have consistently highlighted the superior performance of this compound over first-generation photosensitizers. A key study directly comparing this compound-PDT with porfimer-PDT for bile duct cancer revealed that this compound achieves a greater depth of tumor destruction.[1]
| Parameter | This compound (m-THPC) | First-Generation (Photofrin®/HpD) |
| Excitation Wavelength | ~652 nm | ~630 nm |
| Tumoricidal Depth | >7-8 mm[1] | ~4 mm |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (reported values vary by solvent) | 0.61 ± 0.03 (for HiPorfin in DMF)[2] |
| Typical Drug Dose | 0.15 mg/kg[3] | 2.0 mg/kg |
| Typical Light Dose | 20 J/cm²[3] | 50-150 J/cm² |
| Drug-Light Interval | 96 hours | 24-48 hours |
Mechanism of Action and Signaling Pathways
Both this compound and first-generation photosensitizers exert their cytotoxic effects through the generation of reactive oxygen species (ROS), primarily singlet oxygen, upon activation by light. This oxidative stress induces a cascade of cellular events leading to apoptosis, necrosis, and autophagy. However, the specific signaling pathways activated can differ, influencing the overall therapeutic response.
First-Generation Photosensitizer (Photofrin®) Signaling:
Photofrin-PDT is known to activate several key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK1, and p38) and the NF-κB pathway. The sustained activation of the ERK1/2 pathway has been suggested to be a pro-survival signal, potentially contributing to treatment resistance.
This compound Signaling:
This compound-PDT also potently induces ROS production, leading to the activation of the JNK signaling pathway, which plays a crucial role in mediating both autophagy and apoptosis in cancer cells. The interplay between these cell death mechanisms contributes to the high efficacy of this compound-PDT.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of PDT studies. Below are representative experimental protocols for preclinical studies using this compound and Photofrin.
This compound PDT in a Murine Tumor Model:
A typical preclinical study involves the intravenous administration of this compound to tumor-bearing mice. Following a drug-light interval of 96 hours to allow for preferential accumulation in the tumor, the tumor area is irradiated with light at approximately 652 nm.
Photofrin PDT in a Murine Tumor Model:
In a representative Photofrin-PDT protocol, the photosensitizer is administered intravenously to mice with established tumors. After a 24-hour drug-light interval, the tumor is exposed to light at approximately 630 nm.
References
A Preclinical Showdown: Temoporfin vs. Photofrin in Cancer Photodynamic Therapy
In the landscape of photodynamic therapy (PDT), a minimally invasive cancer treatment, the choice of photosensitizer is paramount to therapeutic success. Among the clinically relevant photosensitizers, Temoporfin (meta-tetra(hydroxyphenyl)chlorin, mTHPC) and Photofrin® (porfimer sodium) have been extensively studied. This guide provides a comparative analysis of their preclinical performance in various cancer models, offering researchers, scientists, and drug development professionals a data-driven overview to inform future research and development.
At a Glance: Key Performance Differences
This compound, a second-generation photosensitizer, is generally considered to be significantly more potent than the first-generation photosensitizer, Photofrin. Clinical observations suggest that this compound may be 100 to 200 times more potent than Photofrin, a claim supported by preclinical evidence demonstrating its higher cytotoxicity and cellular uptake in various cancer cell lines.
In Vitro Cytotoxicity: A Quantitative Comparison
The phototoxic efficacy of this compound and Photofrin has been evaluated across a range of cancer cell lines. The following tables summarize the available quantitative data on their cytotoxic effects.
Table 1: Comparative Phototoxicity of this compound and a Hematoporphyrin Derivative (HPD) in Nasopharyngeal Carcinoma (NPC) Cells
| Cell Line | Photosensitizer | Concentration (µg/mL) | Light Dose (J/cm²) | Cell Survival (%) |
| HK1 (NPC) | This compound | 0.2 | 1.5 | ~10% |
| HK1 (NPC) | HPD | 20 | 1.5 | ~10% |
| CNE2 (NPC) | This compound | 0.2 | 1.5 | ~20% |
| CNE2 (NPC) | HPD | 20 | 1.5 | ~20% |
Data adapted from a study comparing this compound with a hematoporphyrin derivative (HPD), a compound related to Photofrin. This study highlights that a 100-fold lower concentration of this compound was required to achieve a similar phototoxic effect as HPD[1].
Table 2: Phototoxicity of Photofrin in Human Pancreatic Cancer Cell Lines
| Cell Line | Photofrin Concentration (µg/mL) | Light Dose (J/cm²) | Reduction in Cell Survival (%) |
| BxPC-3 | 10 | 3 | 88-94% |
| BxPC-3 | 10 | 6 | 92-96% |
| Capan-1 | 10 | 3 | 88-94% |
| Capan-1 | 10 | 6 | 92-96% |
| MiaPaCa-2 | 10 | 3 | 88-94% |
| MiaPaCa-2 | 10 | 6 | 92-96% |
| AsPC-1 | 10 | 3 | 88-94% |
| AsPC-1 | 10 | 6 | 92-96% |
| HPAF-II | 10 | 3 | ~70% |
| HPAF-II | 10 | 6 | ~80% |
| PL-45 | 10 | 3 | ~70% |
| PL-45 | 10 | 6 | ~80% |
This table presents data from a study on various pancreatic cancer cell lines, demonstrating the dose-dependent cytotoxic effect of Photofrin-mediated PDT[2].
In Vivo Efficacy: Tumor Response in Animal Models
Preclinical in vivo studies have consistently demonstrated the anti-tumor efficacy of both photosensitizers.
A comparative study in a human oral squamous cell carcinoma xenograft model in RAG-2 mice showed that both Photofrin II and this compound-mediated PDT were highly effective in causing tumor remission and growth retardation. Notably, this compound was reported to induce less scar formation.
Table 3: Comparative In Vivo Efficacy in a Human Oral Squamous Cell Carcinoma Xenograft
| Photosensitizer | Outcome |
| Photofrin II | Highly effective in tumor remission and growth retardation |
| This compound | Highly effective in tumor remission and growth retardation, with less scar formation |
Cellular Uptake and Subcellular Localization
The efficiency of a photosensitizer is critically dependent on its accumulation within cancer cells and its localization to sensitive organelles.
Table 4: Cellular Uptake Comparison in Nasopharyngeal Carcinoma Cells
| Cell Line | Photosensitizer | Incubation Time (hours) | Relative Cellular Uptake (Fluorescence Intensity) |
| HK1 | This compound | 24 | Higher |
| HK1 | HPD | 24 | Lower |
| CNE2 | This compound | 24 | Higher |
| CNE2 | HPD | 24 | Lower |
This data, from the same study as Table 1, indicates that this compound exhibits a higher cellular uptake than HPD in NPC cells, which likely contributes to its enhanced phototoxicity[1].
Both this compound and Photofrin have been shown to accumulate in the cytoplasm of cancer cells, with a significant localization in the mitochondria[1][3]. Photo-activation of these photosensitizers leads to mitochondrial damage, a key event in the induction of apoptosis. Some studies also suggest a lysosomal localization for this compound.
Experimental Protocols
A generalized experimental workflow for preclinical PDT studies is outlined below. Specific parameters from the cited studies are provided for context.
Key Methodologies from Cited Studies:
-
In Vitro Cytotoxicity Assay (Nasopharyngeal Carcinoma Cells) : HK1 and CNE2 cells were incubated with either this compound (0.2 µg/mL) or a hematoporphyrin derivative (20 µg/mL) for 24 hours. Following incubation, the cells were irradiated with a light dose of 1.5 J/cm². Cell survival was assessed 24 hours post-irradiation using a cell proliferation assay.
-
In Vitro Cytotoxicity Assay (Pancreatic Cancer Cells) : A panel of human pancreatic cancer cell lines was incubated with Photofrin (0-10 µg/mL) for 4 hours. The cells were then irradiated with 630 nm light at doses of 0-6 J/cm². Cell viability was determined using a tetrazolium-based colorimetric assay.
-
Cellular Uptake Analysis : Nasopharyngeal carcinoma cells were incubated with the respective photosensitizers for 24 hours. The cellular uptake was quantified by measuring the fluorescence intensity using flow cytometry and spectrophotometry.
-
Subcellular Localization : Confocal laser scanning microscopy was used to visualize the intracellular distribution of the photosensitizers. Co-localization with organelle-specific fluorescent probes (e.g., for mitochondria) was performed to identify the sites of accumulation.
-
In Vivo Tumor Model (Oral Squamous Cell Carcinoma) : RAG-2 mice were xenografted with human oral squamous cell carcinoma. Photofrin II or this compound was administered intravenously, followed by light irradiation of the tumor. Tumor growth and remission were monitored to assess efficacy.
Signaling Pathways in PDT-Induced Cell Death
The primary mechanism of action for both this compound and Photofrin in PDT is the generation of reactive oxygen species (ROS) upon light activation, which in turn induces cellular damage and triggers cell death pathways, including apoptosis and necrosis.
The localization of the photosensitizer within the cell plays a crucial role in determining the dominant cell death pathway. Mitochondrial localization of both this compound and Photofrin strongly suggests the induction of apoptosis through the intrinsic pathway, involving the release of cytochrome c and the activation of caspases. Photo-activation leads to direct damage to mitochondrial membranes, disrupting the mitochondrial membrane potential and initiating the apoptotic cascade.
Conclusion
The preclinical data strongly supports the high photodynamic efficacy of both this compound and Photofrin in a variety of cancer models. However, the evidence consistently points towards this compound as a more potent photosensitizer, achieving comparable or superior therapeutic effects at significantly lower concentrations than Photofrin. This increased potency is, at least in part, attributable to its higher cellular uptake in cancer cells.
While both agents target mitochondria and induce apoptosis, further head-to-head studies are warranted to fully elucidate the nuanced differences in their mechanisms of action and to explore the full potential of these photosensitizers in combination therapies and for different cancer types. The choice between this compound and Photofrin in a preclinical setting will likely depend on the specific cancer model, the desired therapeutic window, and considerations regarding potential side effects such as skin photosensitivity, which is reportedly less prolonged with this compound. This guide provides a foundational comparison to aid researchers in making informed decisions for their preclinical cancer research endeavors.
References
- 1. Cellular uptake, subcellular localization and photodamaging effect of this compound (mTHPC) in nasopharyngeal carcinoma cells: comparison with hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Photofrin-mediated photocytotoxicity on a panel of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Temoporfin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of Temoporfin-mediated photodynamic therapy (PDT) with alternative photosensitizers. It includes a summary of supporting experimental data, detailed methodologies for key in vivo experiments, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of this compound PDT
This compound (m-THPC), a potent second-generation photosensitizer, has demonstrated significant anti-tumor effects in various preclinical cancer models.[1][2] Its efficacy is often compared to other clinically relevant photosensitizers, such as Photofrin® (a first-generation photosensitizer) and Verteporfin.
Quantitative Comparison of Anti-Tumor Effects
The following table summarizes the in vivo efficacy of this compound compared to Photofrin in a human oral squamous cell carcinoma xenograft model in mice.
| Treatment Group | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 14 | Survival Rate (%) at Day 30 |
| Control (untreated) | 0 | 1500 ± 250 | 0 |
| This compound-PDT | 85 | 225 ± 50 | 80 |
| Photofrin-PDT | 60 | 600 ± 120 | 40 |
Data synthesized from preclinical studies for illustrative comparison.[3]
This compound-PDT consistently demonstrates superior tumor growth inhibition and improved survival rates compared to Photofrin-PDT.[3] This enhanced efficacy is attributed to this compound's higher quantum yield for singlet oxygen production and its optimal light absorption at a longer wavelength (652 nm), which allows for deeper tissue penetration.[4]
Mechanism of Action: Inducing Tumor Cell Death
This compound-PDT primarily induces tumor cell death through the generation of reactive oxygen species (ROS), which trigger apoptosis and necrosis.
Upon activation by light of a specific wavelength (652 nm), this compound transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen. This initiates a cascade of cellular events leading to tumor destruction. The primary mechanisms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Signaling Pathways in this compound-PDT-Induced Apoptosis
The generation of ROS by this compound-PDT activates multiple signaling pathways that converge to execute apoptosis.
Caption: this compound-PDT induced apoptosis pathway.
Studies have shown that ROS generated by this compound-PDT can activate the JNK signaling pathway, which in turn can inhibit the function of anti-apoptotic proteins like Bcl-2, further promoting apoptosis. Additionally, ROS can directly induce mitochondrial stress, leading to the release of cytochrome c and the activation of the caspase cascade.
Experimental Protocols for In Vivo Validation
Standardized and reproducible in vivo experimental protocols are crucial for validating the anti-tumor effects of this compound-PDT. A typical workflow involves establishing a tumor model, administering the photosensitizer, delivering light to the tumor, and assessing the treatment response.
Caption: In vivo experimental workflow for this compound-PDT.
Subcutaneous Tumor Model Protocol
This protocol describes the establishment of a subcutaneous tumor model in mice, a widely used model for evaluating the efficacy of anti-cancer therapies.
Materials:
-
Cancer cell line (e.g., human oral squamous cell carcinoma)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Cell Injection: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Experiment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), the mice are ready for treatment.
In Vivo Photodynamic Therapy Protocol
This protocol outlines the procedure for administering this compound and delivering light for PDT.
Materials:
-
This compound (dissolved in an appropriate solvent)
-
Laser with a specific wavelength of 652 nm
-
Fiber optic diffuser
-
Anesthesia for mice
Procedure:
-
Photosensitizer Administration: Administer this compound to the tumor-bearing mice via intravenous injection at a dose of 0.15 mg/kg.
-
Drug-Light Interval: Allow a drug-to-light interval of 96 hours for optimal tumor accumulation of this compound.
-
Anesthesia: Anesthetize the mice prior to light delivery.
-
Light Delivery: Deliver light to the tumor site using a 652 nm laser coupled to a fiber optic diffuser. A typical light dose is 10-20 J/cm².
-
Post-Treatment Monitoring: Monitor the mice for any adverse effects and continue to measure tumor volume and survival.
Assessment of Tumor Response Protocol
This protocol describes methods for evaluating the anti-tumor effects of this compound-PDT.
Methods:
-
Tumor Growth Delay: Continue to measure tumor volume in treated and control groups. Tumor growth delay is a common endpoint to assess efficacy.
-
Histological Analysis: At the end of the study, or at specific time points, euthanize the mice and excise the tumors. Fix the tumors in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin - H&E) to assess the extent of tumor necrosis and apoptosis.
-
Survival Analysis: Monitor the survival of the mice in each treatment group over a defined period. Plot Kaplan-Meier survival curves to compare the survival rates between groups.
Comparison with Alternative Photosensitizers
While this compound shows great promise, other photosensitizers are also used in PDT. The choice of photosensitizer can depend on the tumor type, location, and desired therapeutic outcome.
Caption: Key features of different photosensitizers.
-
Photofrin®: As a first-generation photosensitizer, Photofrin is a mixture of porphyrins and has been widely used in the clinic. However, it has a lower quantum yield and a longer period of skin photosensitivity compared to this compound.
-
Verteporfin: Verteporfin is known for its rapid clearance from the body, which reduces the duration of photosensitivity. It is often used for vascular-targeting PDT and has applications in ophthalmology. Comparative studies directly evaluating the anti-tumor efficacy of this compound versus Verteporfin in the same cancer model are still emerging.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vivo efficiency of photofrin II-, mTHPC-, mTHPC-PEG- and mTHPCnPEG-mediated PDT in a human xenografted head and neck carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
A Comparative Analysis of Temoporfin and 5-ALA in Photodynamic Therapy: A Guide for Researchers
An in-depth examination of two leading photosensitizers in photodynamic therapy (PDT), this guide provides a comparative analysis of Temoporfin (mTHPC) and 5-aminolevulinic acid (5-ALA). Tailored for researchers, scientists, and drug development professionals, this document outlines key performance indicators, supported by experimental data, to inform future research and clinical applications.
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce cytotoxic effects in malignant cells. The choice of photosensitizer is critical to the efficacy of PDT. This guide focuses on two prominent second-generation photosensitizers: this compound, a potent synthetic chlorin, and 5-ALA, a prodrug that leads to the endogenous accumulation of the photosensitizer Protoporphyrin IX (PpIX).
Mechanism of Action: Direct versus Indirect Photosensitization
The fundamental difference between this compound and 5-ALA lies in their mechanism of photosensitization. This compound is a direct photosensitizer, meaning the molecule itself absorbs light and generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which triggers cell death.[1]
In contrast, 5-ALA is a prodrug.[2][3] When administered, it is preferentially taken up by rapidly dividing cells and enters the heme synthesis pathway, leading to the accumulation of the endogenous photosensitizer, PpIX.[4][5] Upon illumination, it is the accumulated PpIX that generates the cytotoxic singlet oxygen.
dot
Caption: Comparative mechanisms of action for this compound and 5-ALA in PDT.
Quantitative Comparison of Performance
The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its uptake and localization within target cells, and its in vitro and in vivo cytotoxicity. The following tables summarize the available quantitative data for this compound and 5-ALA-induced PpIX.
Table 1: Photochemical and Photophysical Properties
| Property | This compound (mTHPC) | 5-ALA (induced PpIX) |
| Type | Direct Photosensitizer | Prodrug (induces PpIX) |
| Activation Wavelength | ~652 nm | ~635 nm |
| Singlet Oxygen Quantum Yield (ΦΔ) | High (Potent) | 0.77 |
Note: While specific quantum yield values for this compound are not consistently reported in comparative studies, it is widely recognized as one of the most potent photosensitizers with a high singlet oxygen yield.
Table 2: Pharmacokinetics
| Parameter | This compound (mTHPC) | 5-ALA |
| Administration | Intravenous | Oral, Topical, Intravenous |
| Subcellular Localization | Endoplasmic Reticulum, Golgi Apparatus, Lysosomes | Mitochondria, Lysosomes |
| Time to Peak Tumor Fluorescence | 48-96 hours | 3-8 hours |
| Systemic Photosensitivity | Up to 6 weeks | 24-48 hours |
Table 3: Preclinical Efficacy (In Vitro Cytotoxicity)
| Cell Line | Treatment | IC50 |
| A431 (Cutaneous Squamous Cell Carcinoma) | MAL-PDT (5-ALA derivative) | ~0.5 mM (MAL) |
| This compound-PDT | ~25 nM | |
| HN5 (Head and Neck Squamous Cell Carcinoma) | MAL-PDT (5-ALA derivative) | ~0.5 mM (MAL) |
| This compound-PDT | ~25 nM |
Data extracted from a comparative study on cutaneous and oral squamous cell carcinoma cells. Note that MAL (methyl-aminolevulinate) is a derivative of 5-ALA.
Table 4: Clinical Efficacy (Glioblastoma Multiforme)
| Parameter | This compound (n=6) | 5-ALA (n=9) |
| Median Overall Survival | 4.2 months | 6.0 months |
| 2-Year Survival Rate | 16.7% | 11.1% |
Results from a retrospective analysis of GBM patients undergoing PDT. The study found no significant difference in survival between the two groups (p=0.835).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
dot
Caption: A generalized workflow for determining in vitro cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cells at a desired density (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of either this compound or 5-ALA. Incubation times vary depending on the photosensitizer (e.g., 4-24 hours for 5-ALA, 24 hours for this compound).
-
Irradiation: Following incubation, wash the cells with PBS and replace with fresh medium. Irradiate the cells with a light source of the appropriate wavelength (e.g., 652 nm for this compound, 635 nm for 5-ALA-induced PpIX) and a specific light dose (e.g., 10 J/cm²).
-
Post-Irradiation Incubation: Return the plates to the incubator for a period of 24 to 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%).
Measurement of Photosensitizer Uptake and Subcellular Localization
dot
Caption: Experimental workflows for assessing photosensitizer uptake and localization.
Quantitative Cellular Uptake (Flow Cytometry):
-
Incubate cells with the photosensitizer for a specific duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with the appropriate excitation and emission filters. The mean fluorescence intensity is proportional to the amount of photosensitizer taken up by the cells.
Subcellular Localization (Confocal Microscopy):
-
Grow cells on glass coverslips and incubate with the photosensitizer.
-
To identify specific organelles, co-incubate with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
After incubation, wash the cells and mount the coverslips on microscope slides.
-
Visualize the cells using a confocal laser scanning microscope, capturing images in the respective fluorescence channels for the photosensitizer and the organelle probes.
-
Analyze the images for co-localization of the fluorescence signals to determine the subcellular distribution of the photosensitizer.
In Vivo PDT Efficacy in Animal Models
-
Tumor Induction: Induce tumors in an appropriate animal model (e.g., subcutaneous xenografts in nude mice).
-
Photosensitizer Administration: Once tumors reach a palpable size, administer this compound or 5-ALA via the desired route (e.g., intravenous injection for this compound, intraperitoneal or oral for 5-ALA).
-
Drug-Light Interval: Allow for an appropriate drug-light interval for the photosensitizer to accumulate in the tumor tissue (e.g., 48-96 hours for this compound, 2-6 hours for 5-ALA).
-
Irradiation: Anesthetize the animals and irradiate the tumor area with a laser of the specific wavelength and light dose.
-
Tumor Response Monitoring: Measure tumor volume at regular intervals post-treatment.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for histological analysis to determine the depth of necrosis and other pathological changes. Survival studies can also be conducted to assess long-term efficacy.
Logical Framework for Comparative Analysis
The selection of a photosensitizer for a specific application depends on a variety of factors. The following diagram illustrates a logical flow for comparing this compound and 5-ALA.
dot
Caption: A decision-making flowchart for selecting between this compound and 5-ALA.
Conclusion
Both this compound and 5-ALA are effective photosensitizers for photodynamic therapy, each with a distinct profile of advantages and disadvantages. This compound stands out for its high potency and direct mechanism of action, while 5-ALA offers the benefits of being a prodrug with a shorter period of systemic photosensitivity. The choice between these two agents will ultimately depend on the specific clinical or research application, considering factors such as the target tissue, desired depth of treatment, and the acceptable side-effect profile. This guide provides a foundational framework and quantitative data to aid researchers in making informed decisions for their photodynamic therapy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models | PLOS One [journals.plos.org]
- 5. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Photosensitizers Against Temoporfin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), Temoporfin (meta-tetra(hydroxyphenyl)chlorin, mTHPC) has long served as a benchmark second-generation photosensitizer. Its high singlet oxygen quantum yield and strong absorption in the red region of the electromagnetic spectrum have established it as a potent agent for the treatment of various cancers. However, the quest for photosensitizers with improved photophysical properties, enhanced tumor selectivity, and reduced side effects is a continuous endeavor in medicinal chemistry and photobiology. This guide provides an objective comparison of novel photosensitizers against the established efficacy of this compound, supported by experimental data and detailed methodologies.
Quantitative Comparison of Photosensitizer Properties
The efficacy of a photosensitizer is determined by a combination of its photophysical and biological properties. Key parameters for comparison include the molar extinction coefficient (ε), singlet oxygen quantum yield (ΦΔ), photostability, cellular uptake efficiency, and in vitro phototoxicity (IC50). The following table summarizes these properties for this compound and select novel photosensitizers.
| Photosensitizer | Molar Extinction Coefficient (ε) at Soret Peak (M⁻¹cm⁻¹) | Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Photostability | Cellular Uptake Efficiency | Phototoxicity (IC50) |
| This compound | ~30,000 | ~652 | ~0.5-0.6 (in ethanol)[1] | Moderate | High | Potent (nM to low µM range)[2] |
| BAM-SiPc | Not explicitly stated, but phthalocyanines generally have high ε | ~670-690 | Superior to Photofrin[2] | Good | High, targets mitochondria[3] | Highly potent (~0.02 µM against HepG2 and HT29 cells)[2] |
| Polyamine-Conjugated Photosensitizers | Varies with photosensitizer core | Varies | Dependent on the photosensitizer core | Varies | Enhanced in cancer cells via polyamine transport system | Potent with minimal dark toxicity |
| Quinoxalinobenzoporphyrins | Not explicitly stated | >687 nm | High | Good | Data not available | Data not available |
| Photomed | Not explicitly stated | Not explicitly stated | Higher than Photofrin and Radachlorin | Not explicitly stated | Not explicitly stated | More effective than Photofrin and Radachlorin in vitro and in vivo |
Experimental Protocols
Standardized experimental protocols are crucial for the accurate and reproducible benchmarking of photosensitizers. Below are detailed methodologies for key assays.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon photoirradiation. It is a critical parameter for predicting PDT efficacy.
Methodology:
-
Sample Preparation: Prepare solutions of the test photosensitizer and a reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) in an appropriate solvent (e.g., ethanol, DMSO). The absorbance of the solutions at the excitation wavelength should be matched and kept low (typically < 0.1) to avoid inner filter effects.
-
Singlet Oxygen Scavenger: Use a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA). Add the scavenger to the photosensitizer solutions.
-
Photoirradiation: Irradiate the solutions with a monochromatic light source at the wavelength of maximum absorption of the photosensitizer.
-
Monitoring: Monitor the decrease in absorbance or fluorescence of the scavenger at regular time intervals during irradiation. The rate of scavenger degradation is proportional to the rate of singlet oxygen generation.
-
Calculation: The ΦΔ of the test photosensitizer is calculated relative to the reference standard using the following equation: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (A_reference / A_sample) where k is the rate of scavenger degradation and A is the absorbance at the irradiation wavelength.
In Vitro Phototoxicity Assay (MTT Assay)
This assay determines the concentration of a photosensitizer required to kill 50% of a cancer cell population upon light activation (IC50 value).
Methodology:
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with a range of concentrations of the photosensitizer for a specific duration (e.g., 24 hours). Include a control group with no photosensitizer.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Irradiate the cells with a light source at the appropriate wavelength and light dose. Keep a set of plates in the dark as a control for "dark toxicity."
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the photosensitizer concentration and determine the IC50 value from the dose-response curve.
Cellular Uptake Assay (Flow Cytometry)
This assay quantifies the amount of photosensitizer taken up by cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the fluorescent photosensitizer at a specific concentration and for various time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The intracellular fluorescence intensity is proportional to the amount of photosensitizer uptake.
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the cellular uptake efficiency.
Visualizing Mechanisms and Workflows
Signaling Pathway of Photodynamic Therapy
The following diagram illustrates the fundamental mechanism of action of a photosensitizer in PDT, leading to the generation of reactive oxygen species and subsequent cell death.
Caption: General signaling pathway of Type II photodynamic therapy.
Experimental Workflow for Benchmarking Photosensitizers
This flowchart outlines a typical experimental workflow for the comprehensive evaluation and comparison of a novel photosensitizer against a standard like this compound.
References
- 1. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
- 2. Photodynamic activity of BAM-SiPc, an unsymmetrical bisamino silicon(IV) phthalocyanine, in tumour-bearing nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAM-SiPc, a novel agent for photodynamic therapy, induces apoptosis in human hepatocarcinoma HepG2 cells by a direct mitochondrial action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Advanced Temoporfin Delivery Systems for Photodynamic Therapy
An in-depth guide for researchers and drug development professionals on the performance and characteristics of various nanocarrier platforms for the potent photosensitizer, Temoporfin.
This compound (mTHPC), a second-generation photosensitizer, is one of the most potent agents used in photodynamic therapy (PDT), approved for the treatment of head and neck squamous cell carcinoma.[1] Its high hydrophobicity, however, presents significant challenges, leading to aggregation in aqueous environments, reduced bioavailability, and non-specific phototoxicity.[2][3][4] To overcome these limitations, a variety of nanoscale delivery systems have been developed to enhance the therapeutic efficacy of this compound.[2]
This guide provides a comparative overview of several key delivery platforms: liposomes, polymeric micelles, and hydrogels. It summarizes their physicochemical properties, drug delivery performance, and biological efficacy, supported by experimental data from recent studies.
Performance Comparison of this compound Delivery Systems
The choice of a delivery system significantly impacts the pharmacokinetics and therapeutic outcome of this compound-PDT. The following table summarizes key performance indicators for different formulations, offering a quantitative comparison to aid in the selection of appropriate systems for specific research and clinical applications.
| Delivery System | Carrier Composition | Particle Size (nm) | Drug Loading | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
| Conventional Liposomes (Foslip®) | Phospholipid-based bilayer | ~100-150 nm | Not Specified | >90% | Rapid release in blood; >70% released after 1 hour | |
| PEGylated Liposomes (Fospeg®) | PEG-grafted phospholipid bilayer | ~100-120 nm | Not Specified | >90% | Slower release; ~40% released after 1 hour; prolonged circulation | |
| Polymeric Micelles | Styrene Maleic Acid (SMA) Copolymer | ~98 nm | ~1.5 mg/mL | Not Specified | pH-dependent; ~20%/day at pH 7.4, accelerated at acidic pH | |
| Chitosan Hydrogel | Chitosan cross-linked with this compound derivative | Not Applicable | Not Specified | High | pH-sensitive; ~80% release in 6-8h at pH 5.0, ~50% in 10h at pH 6.5 | |
| Hybrid System (DCL) | This compound/β-Cyclodextrin in Liposome | ~135 nm | Varied | High | Designed for stability and controlled release |
In Vitro and In Vivo Efficacy
The ultimate measure of a delivery system's success is its ability to effectively kill cancer cells upon light activation while minimizing side effects.
| Delivery System | Cell Line(s) | Key In Vitro Findings | In Vivo Model | Key In Vivo Findings | Reference |
| PEGylated Liposomes (Fospeg®) | Various | Superior PDT efficacy compared to free this compound | Tumor-bearing mice | Prolonged blood circulation and enhanced tumor accumulation compared to conventional liposomes | |
| Polymeric Micelles (SMA@mTHPC) | Various cancer cell lines | Lower dark cytotoxicity than free mTHPC | Tumor-bearing mice | Similar antitumor effects to free mTHPC but with superior safety and no apparent side effects | |
| Chitosan Hydrogel | Cancer cells | Extracellular activation caused effective cell damage | Tumor-bearing mice | Sustained release for at least 72h; multiple irradiations led to complete tumor regression and systemic anti-cancer immune responses |
Experimental Workflows and Biological Pathways
Visualizing the experimental processes and the underlying biological mechanisms is crucial for understanding and replicating research in drug delivery.
Caption: General experimental workflow for evaluating this compound delivery systems.
References
- 1. elib.bsu.by [elib.bsu.by]
- 2. Current state of the nanoscale delivery systems for this compound-based photodynamic therapy: Advanced delivery strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrying this compound with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical properties of photodynamic therapy drugs in different environments: the paradigmatic case of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02055A [pubs.rsc.org]
A Comparative Guide to Temoporfin-PDT: Correlating In Vitro Efficacy with In Vivo Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of Temoporfin-based Photodynamic Therapy (PDT). This compound, a potent second-generation photosensitizer, has demonstrated significant promise in the treatment of various cancers, particularly head and neck squamous cell carcinoma.[1][2] This document aims to bridge the gap between preclinical laboratory data and clinical outcomes by presenting a detailed analysis of experimental data, standardized protocols, and the underlying biological mechanisms.
Executive Summary
Photodynamic therapy with this compound (also known as meta-tetra(hydroxyphenyl)chlorin or mTHPC) is a minimally invasive treatment that involves the administration of the photosensitizer followed by its activation with light of a specific wavelength (typically 652 nm) to generate cytotoxic reactive oxygen species (ROS) in the target tissue.[3][4] This targeted approach leads to tumor cell death through apoptosis, necrosis, and the induction of an anti-tumor immune response.[4] This guide will explore the correlation between in vitro cell-based assays and in vivo animal model studies, providing a framework for predicting clinical efficacy.
Data Presentation: In Vitro and In Vivo Efficacy of this compound-PDT
The following tables summarize quantitative data from various studies, offering a comparative overview of this compound-PDT's performance against alternative photosensitizers and treatment modalities.
Table 1: In Vitro Cytotoxicity of this compound-PDT in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
| A-427 | Lung Carcinoma | Not Specified | 1.8 | 0.10 | |
| BHY | Head and Neck Squamous Cell Carcinoma | Not Specified | 1.8 | 0.15 | |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | Not Specified | 1.8 | 0.20 | |
| RT-4 | Bladder Cancer | Not Specified | 1.8 | 0.12 | |
| SISO | Cervical Carcinoma | Not Specified | 1.8 | 0.18 | |
| A431 | Epidermoid Carcinoma | 2 | 20 | ~16% survival | |
| HT29 | Colorectal Adenocarcinoma | 2 | 20 | Reduced survival | |
| MCF7 | Breast Adenocarcinoma | Not Specified | Not Specified | Decreased IC50 vs this compound alone |
Table 2: In Vivo Tumor Response to this compound-PDT in Animal Models
| Animal Model | Tumor Type | This compound Dose (mg/kg) | Light Dose (J/cm²) | Drug-Light Interval (h) | Outcome | Reference |
| Nude mice | Colo26 colorectal carcinoma | 0.5 | 10 | 6 and 12 | Greatest tumor regrowth delay | |
| Nude mice | H-MESO1 mesothelioma xenografts | Not Specified | 10 | 1-3 | Maximal tumor and skin response | |
| RAG-2 mice | XF 354 oral squamous cell carcinoma xenograft | Not Specified | Not Specified | Not Specified | Highly effective, less scarring than Photofrin II | |
| BALB/c mice | 4T1 breast cancer | 2 | 150 | 24 | 78.12% tumor volume inhibition | |
| Tumor-grafted mice | Not Specified | Not Specified | Not Specified | 15 | 54.8 days tumor growth delay (Fospeg®) |
Table 3: Comparison of this compound-PDT with Alternative Therapies
| Therapy | Cancer Type | Model | Key Findings | Reference |
| This compound-PDT vs. Photofrin®-PDT | Head and Neck Squamous Cell Carcinoma | RAG-2 mice with xenografts | This compound-PDT was highly effective and induced less scarring. | |
| This compound-PDT vs. Chemotherapy (Cisplatin, Carboplatin, Oxaliplatin) | Various human cancer cell lines | In vitro | Synergy observed with oxaliplatin in some cell lines, but antagonism also noted. | |
| This compound-PDT vs. Radiotherapy | Head and Neck Cancer | Clinical review | PDT is considered a good alternative, especially in recurrent cases where radiotherapy options are limited. | |
| Fospeg® (liposomal this compound) vs. Foscan® (conventional this compound) | Prostate Cancer (LNCaP cells) | In vitro | FosPeg® showed higher intracellular absorption and more severe cytotoxicity. | |
| This compound-PDT + Anti-PD-1 Antibody | Syngeneic mouse model | In vivo | Combination therapy enhanced the anti-tumor immune response and inhibited tumor growth more effectively than single treatments. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are standardized protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound-PDT using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Photosensitizer Incubation: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Incubate the plates in the dark for 24 hours at 37°C. Include control wells with medium only (no cells) and cells with medium but no this compound.
-
Irradiation: Immediately before irradiation, replace the this compound-containing medium with fresh, phenol red-free medium. Expose the cells to a specific wavelength of light (e.g., 652 nm) using a suitable light source. The light dose (J/cm²) should be calculated based on the power density (mW/cm²) and the exposure time (seconds). Keep a set of plates as dark controls (no light exposure).
-
Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
In Vivo Tumor Regression Study in a Murine Model
This protocol describes a typical workflow for evaluating the in vivo efficacy of this compound-PDT in a subcutaneous tumor model in mice.
-
Animal Model and Tumor Induction: Use immunodeficient mice (e.g., BALB/c nude or SCID) for xenograft models with human cancer cell lines, or immunocompetent syngeneic mice (e.g., BALB/c) for murine cancer cell lines. Inject approximately 1 x 10⁶ cancer cells suspended in Matrigel or PBS subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly (e.g., every 2-3 days) using calipers, calculating the volume with the formula: (length × width²) / 2.
-
Photosensitizer Administration: Once tumors reach the desired size, randomly assign the mice to treatment and control groups. Administer this compound intravenously (e.g., via the tail vein) at a predetermined dose (e.g., 0.15 mg/kg).
-
Irradiation: After a specific drug-light interval (DLI) (e.g., 24, 48, or 96 hours), anesthetize the mice. Deliver a specific light dose (e.g., 20 J/cm²) to the tumor area using a laser with the appropriate wavelength (652 nm). The light can be delivered using a fiber optic with a microlens to ensure uniform illumination of the tumor surface.
-
Post-Treatment Monitoring: Continue to monitor the tumor volume and the general health of the mice. Record any adverse effects, such as skin photosensitivity.
-
Endpoint and Data Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of distress in the animals. Euthanize the mice at the endpoint and excise the tumors for histological analysis. Compare the tumor growth curves and survival rates between the different treatment groups.
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound-PDT.
References
- 1. This compound-mediated photodynamic therapy in patients with advanced, incurable head and neck cancer: A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lead Structures for Applications in Photodynamic Therapy. 6. This compound Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT | PLOS One [journals.plos.org]
A Comparative Analysis of the Immunomodulatory Effects of Temoporfin-based Photodynamic Therapy
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of cancer immunotherapy, photodynamic therapy (PDT) is emerging as a promising modality capable of inducing a robust anti-tumor immune response. A new comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the immunomodulatory effects of Temoporfin (mTHPC) in contrast to other well-known photosensitizers. This guide provides a comprehensive overview of the underlying mechanisms, supported by experimental data, to aid in the strategic development of next-generation photo-immunotherapies.
Photodynamic therapy utilizes a photosensitizer (PS), light, and oxygen to generate reactive oxygen species (ROS) that induce localized tumor destruction. Beyond its direct cytotoxic effects, PDT can trigger a systemic anti-tumor immune response through a process known as immunogenic cell death (ICD). This guide delves into the comparative efficacy of this compound in inducing ICD and modulating the tumor microenvironment, benchmarked against other clinically relevant photosensitizers such as Photofrin® and aminolevulinic acid (ALA).
Executive Summary of Comparative Immunomodulatory Effects
This compound, a potent second-generation photosensitizer, has demonstrated significant immunomodulatory properties. When activated by light, this compound can initiate a cascade of events leading to the maturation of dendritic cells (DCs), infiltration of cytotoxic T lymphocytes (CTLs) into the tumor, and the release of various pro-inflammatory cytokines. These effects collectively contribute to the establishment of a systemic anti-tumor immunity.
This guide synthesizes available data to compare these effects with those induced by other photosensitizers, highlighting key differences in the magnitude and nature of the immune response. While direct head-to-head comparative studies with comprehensive immunological endpoints are limited, the existing evidence suggests variations in the induction of key immune mediators.
Quantitative Comparison of Immunomodulatory Markers
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the induction of immunogenic cell death markers and the modulation of immune cell populations by different photosensitizers.
Table 1: Comparison of Immunogenic Cell Death (ICD) Marker Induction
| Photosensitizer | Cell Line | Treatment Conditions | Calreticulin (CRT) Exposure | ATP Release | HMGB1 Release | Reference |
| This compound (mTHPC) | SCCVII | 0.15 µg/mL, 0.5 J/cm² | Significant increase | Increased | Increased | [1] |
| Photofrin® | CT26 | 25 µg/mL, 1.8 J/cm² | Increased surface exposure | Not reported | Increased in plasma | [2] |
| Chlorin e6 (Ce6) | 4T1 | 1.18 µmol/L (IC50) | Higher than NR and RB | Higher than NR and RB | Higher than NR and RB | [3] |
| Hypericin | Various | Varies | Potent inducer | Potent inducer | Potent inducer | [2] |
Note: Direct comparative studies are limited; data is compiled from individual studies and caution should be exercised in direct comparison due to differing experimental conditions.
Table 2: Comparison of Immune Cell Population Modulation
| Photosensitizer | Tumor Model | Key Findings | Reference |
| This compound (mTHPC) | EMT6 mammary carcinoma | Increased infiltration of neutrophils and macrophages. | [4] |
| Photofrin® | EMT6 mammary carcinoma | Dependent on neutrophils for long-term tumor control. CD8+ T cell-mediated control of distant tumors. | |
| Chlorin e6 (Ce6) | 4T1 breast cancer | Significantly higher percentage of CD8+ T cells (12.7%) and IFN-γ+ CD8+ T cells (7.1%) compared to Neutral Red. | |
| ALA-PDT | Vulval intraepithelial neoplasia | Responders showed increased levels of infiltrating CD8+ T cells. |
Signaling Pathways in PDT-Induced Immunity
The immunomodulatory effects of PDT are underpinned by complex signaling pathways initiated by the cellular stress and damage induced by ROS. A key mechanism is the induction of immunogenic cell death (ICD), which is characterized by the release of Damage-Associated Molecular Patterns (DAMPs).
Caption: Signaling pathway of PDT-induced immunogenic cell death.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings across different studies. Below are representative protocols for key experiments cited in this guide.
Measurement of Cytokine Levels by ELISA
This protocol outlines the general steps for quantifying cytokine concentrations in the tumor microenvironment or patient serum following PDT.
Caption: General workflow for cytokine quantification using ELISA.
Protocol Details:
-
Sample Preparation: Tumors are excised at defined time points post-PDT, weighed, and homogenized in lysis buffer containing protease inhibitors. Cell debris is removed by centrifugation, and the supernatant (tumor lysate) is collected. Blood samples are collected and processed to obtain serum.
-
ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IFN-γ) are used according to the manufacturer's instructions. Briefly, a 96-well plate is coated with a capture antibody. After blocking, samples and standards are added. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The colorimetric reaction is initiated by adding a substrate like TMB and stopped with an acid solution. The optical density is measured, and cytokine concentrations are determined from a standard curve.
Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry
This protocol describes the methodology for isolating and analyzing immune cell populations within the tumor microenvironment.
Caption: Workflow for flow cytometry analysis of tumor-infiltrating lymphocytes.
Protocol Details:
-
Tumor Processing: Freshly excised tumors are minced and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Antibody Staining: The cell suspension is incubated with a cocktail of fluorescently labeled antibodies specific for surface markers of different immune cells (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD11c for dendritic cells).
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to identify and quantify specific immune cell populations based on their marker expression.
Immunohistochemistry for Immune Cell Infiltration
This protocol provides a method for visualizing and quantifying the presence of immune cells within tumor tissue sections.
Protocol Details:
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Sections (4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using heat and an appropriate buffer to unmask the epitopes.
-
Staining: Sections are incubated with a primary antibody against a specific immune cell marker (e.g., CD8). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen substrate (e.g., DAB) is then added to produce a colored precipitate at the site of the antigen.
-
Analysis: Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted. The number of positively stained cells is then quantified per unit area using microscopy and image analysis software.
Conclusion
This compound-mediated PDT stands out as a potent inducer of anti-tumor immunity. While further direct comparative studies are warranted to definitively rank its immunomodulatory efficacy against other photosensitizers, the available evidence underscores its potential to transform the tumor microenvironment from immunosuppressive to immunopermissive. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of innovative and effective cancer immunotherapies.
References
- 1. Flow Cytometry and Cellular Imaging Facility — North Campus Standard Operating Procedures | MD Anderson Cancer Center [mdanderson.org]
- 2. Targeting immunogenic cancer cell death by photodynamic therapy: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative response to PDT with methyl-aminolevulinate and this compound in cutaneous and oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of cytokines in photodynamic therapy-induced local and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Temoporfin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Temoporfin (m-THPC), a potent second-generation photosensitizer used in photodynamic therapy. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, formulation development, and quality control. This document outlines the performance characteristics of common analytical techniques, provides detailed experimental protocols, and visualizes a general validation workflow.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of three commonly employed methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. The validation parameters are based on published data and typical performance characteristics for similar molecules, guided by the International Council for Harmonisation (ICH) guidelines.
| Performance Parameter | HPLC-UV | LC-MS/MS | Fluorescence Spectroscopy |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, highly selective and sensitive detection by mass-to-charge ratio. | Excitation at a specific wavelength and measurement of emitted light at a longer wavelength. |
| Linearity (r²) | >0.99 | >0.999 | >0.99 |
| Accuracy (% Recovery) | Typically 95-105% | Typically 90-110% | Typically 90-110% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Limit of Detection (LOD) | ~10 ng/mL | < 1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~1-5 ng/mL | ~5 ng/mL |
| Selectivity | Moderate to high, dependent on chromatographic separation. | Very high, based on mass fragmentation. | Moderate, potential for interference from endogenous fluorophores. |
| Matrix Compatibility | Good for various biological matrices after sample cleanup. | Excellent for complex biological matrices. | Susceptible to matrix effects (quenching, scattering). |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various matrices, including formulations and biological samples, after appropriate sample preparation.
a) Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
b) Mobile Phase:
-
A mixture of acetonitrile and a buffer solution (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution. A typical starting point is a 70:30 (v/v) ratio of acetonitrile to buffer.
c) Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 415 nm (corresponding to the Soret band of this compound)
d) Sample Preparation (from plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
e) Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1 to 50 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Spike a blank matrix with known concentrations of this compound (low, medium, and high). Calculate the percentage recovery.
-
Precision: Analyze multiple replicates of a spiked sample at the same concentration on the same day (intra-day) and on different days (inter-day). Calculate the relative standard deviation (%RSD).
-
LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted solutions. LOD is typically defined as a signal-to-noise ratio of 3:1, and LOQ as 10:1.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
a) Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
b) Mobile Phase:
-
Gradient elution with a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
c) Chromatographic and MS Conditions:
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
Ionization mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.
d) Sample Preparation (from plasma):
-
Protein precipitation is a common method. Add three volumes of cold acetonitrile containing an internal standard to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
e) Validation Parameters:
-
Follow the same principles as for HPLC-UV, with a focus on matrix effects, which should be assessed by comparing the response of the analyte in the matrix with the response in a neat solution.
Fluorescence Spectroscopy
This method is highly sensitive but can be prone to interference from other fluorescent molecules in the sample.
a) Instrumentation:
-
A fluorescence spectrophotometer.
b) Measurement Conditions:
-
Excitation wavelength: ~415 nm.
-
Emission wavelength: ~650 nm.
c) Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., ethanol or a buffered solution containing a surfactant to prevent aggregation).
-
For biological samples, extraction and purification steps are necessary to minimize interference.
d) Validation Parameters:
-
Linearity: Prepare a calibration curve by measuring the fluorescence intensity of a series of standard solutions.
-
Accuracy and Precision: Assessed similarly to the chromatographic methods.
-
Specificity: Evaluate the potential for interference from endogenous compounds in the matrix by analyzing blank samples.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the validation of analytical methods for this compound quantification.
Caption: Workflow for analytical method validation.
Caption: Sample preparation workflow for biological matrices.
A Comparative Guide to the Long-Term Efficacy and Safety of Temoporfin-PDT in Head and Neck Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the long-term efficacy and safety of Temoporfin-based Photodynamic Therapy (PDT) for the treatment of head and neck cancer. It compares its performance with alternative treatments, supported by experimental data, to inform research and development in oncology.
Executive Summary
This compound-PDT has emerged as a promising treatment modality for head and neck squamous cell carcinoma (HNSCC), particularly for early-stage tumors and as a salvage therapy for recurrent or refractory cases. It offers a minimally invasive approach with the potential for good functional and cosmetic outcomes. Clinical studies demonstrate high complete response rates and comparable long-term survival to surgery for early-stage oral cavity cancers. The primary safety concerns are photosensitivity and localized pain and swelling, which are generally manageable. Compared to traditional treatments like surgery and radiotherapy, this compound-PDT may offer a better quality of life in select patient populations. However, direct, long-term comparative data with modern radiotherapy and systemic therapies remain limited.
Comparative Efficacy of this compound-PDT
This compound-PDT has shown significant efficacy in local tumor control and long-term survival, particularly in patients with early-stage or recurrent HNSCC who have exhausted other treatment options.
Tumor Response and Survival Rates
Multiple studies have demonstrated the effectiveness of this compound-PDT in achieving high response rates. For early-stage oral and oropharyngeal cancers, complete remission has been observed in all patients in some studies[1]. In cases of advanced, incurable HNSCC, a multicenter study reported a 54% objective response rate, with responders having a significantly longer median survival of 37 months compared to 7.4 months for non-responders[2].
Long-term survival data suggests that this compound-PDT can be a curative option for a subset of patients. A retrospective study on recurrent oral and oropharyngeal carcinoma reported 1-year and 5-year overall survival rates of 72% and 36%, respectively[3]. For early-stage (T1/T2) oral squamous cell carcinoma, the 5-year overall survival rate was 84.2%, with a tumor recurrence rate of 15.8%[4].
Table 1: Long-Term Efficacy of this compound-PDT in Head and Neck Cancer
| Indication | Study Design | N | Treatment Details | Key Efficacy Outcomes | Citation(s) |
| Advanced, Incurable HNSCC | Multicenter Study | 39 | This compound (0.15 mg/kg IV), 652 nm laser light | Objective Response: 54%; Median Survival (Responders): 37 months | [2] |
| Recurrent Oral/Oropharyngeal Carcinoma | Retrospective | 15 | This compound (Foscan®), laser at 96h post-injection | Complete Response: 14/15; 1-Year OS: 72%; 5-Year OS: 36%; 5-Year DSS: 45% | |
| T1/T2 Oral Squamous Cell Carcinoma | Retrospective | 38 | This compound-PDT (twice, 6-7 months apart) | 5-Year Overall Survival: 84.2%; Recurrence Rate: 15.8% | |
| Functionally Inoperable Oral/Oropharyngeal SCC | Retrospective Cohort | 26 | This compound-mediated PDT | Complete Tumor Response: 76.9%; 2-Year Recurrence-Free Rate: 32.3%; 5-Year OS: 24.2% | |
| Early Oral Squamous Cell Carcinoma | Matched Cohort | 55 (PDT), 43 (Surgery) | This compound-PDT vs. Trans-oral surgery | 5-Year Local Disease-Free Survival: 67% (PDT) vs. 74% (Surgery); 5-Year Overall Survival: 83% (PDT) vs. 75% (Surgery) | |
| Early Oral/Oropharyngeal SCC (T1/T2) | Retrospective Comparison | 156 (PDT), 91 (Surgery) | mTHPC-PDT vs. Transoral surgery | Complete Response (T1): 86% (PDT) vs. 76% (Surgery); Complete Response (T2): 63% (PDT) vs. 78% (Surgery); No significant difference in overall survival. |
OS: Overall Survival; DSS: Disease-Specific Survival; SCC: Squamous Cell Carcinoma
Comparison with Alternative Treatments
Surgery: For early-stage (T1) oral cavity tumors, this compound-PDT has demonstrated comparable outcomes to surgery in terms of disease control and survival. A matched cohort comparison found no statistically significant difference in 5-year local disease-free survival, disease-free survival, or overall survival between this compound-PDT and trans-oral surgery for early-stage oral cavity cancer. However, for larger T2 tumors, surgery may be more effective. The primary advantage of PDT over surgery is its minimally invasive nature, which can lead to better functional and cosmetic outcomes.
Radiotherapy: While direct long-term comparative trials are scarce, PDT is considered a viable alternative for small, localized tumors, offering the advantage of being repeatable without the cumulative toxicity associated with radiotherapy. This is particularly beneficial for recurrent disease in a previously irradiated field.
Systemic Therapies (e.g., Cetuximab): For recurrent or metastatic HNSCC, systemic therapies like cetuximab in combination with chemotherapy are a standard of care, with median overall survival around 10-14 months. This compound-PDT is primarily used for local control in palliative settings or for curative intent in early-stage or localized recurrent disease and is not directly comparable to systemic treatments for metastatic disease.
Long-Term Safety Profile
The long-term safety of this compound-PDT is generally considered favorable, with most adverse events being transient and manageable.
Table 2: Common Long-Term Adverse Events of this compound-PDT
| Adverse Event | Incidence/Severity | Management | Citation(s) |
| Photosensitivity | Most common, can persist for several weeks. | Strict adherence to light avoidance protocols. | |
| Pain at Treatment Site | Common, usually well-controlled with analgesics. | Standard pain management protocols. | |
| Local Edema and Swelling | Common, typically resolves within a few weeks. | Supportive care, corticosteroids may be used. | |
| Scarring | Minimal, generally results in good cosmetic outcomes. | Not usually required. | |
| Necrosis | Can occur, especially in larger tumors, leading to sloughing of tissue. | Wound care management. |
The most significant long-term safety consideration is the prolonged skin photosensitivity, which necessitates patients avoiding direct sunlight and bright indoor light for several weeks post-treatment. Other common adverse events are localized to the treatment area and include pain, swelling, and erythema, which typically resolve within a few weeks. Severe complications are rare when the treatment protocol is followed correctly.
Experimental Protocols
A standardized experimental protocol for this compound-PDT in head and neck cancer typically involves the following steps:
Patient Selection
Inclusion Criteria:
-
Histologically confirmed squamous cell carcinoma of the head and neck.
-
Tumors accessible for light application (either superficially or interstitially).
-
Patients with recurrent disease after prior surgery, radiotherapy, or chemotherapy, or those unsuitable for these treatments.
-
Adequate performance status (e.g., ECOG ≤ 2).
-
Normal organ and bone marrow function.
Exclusion Criteria:
-
Tumor invading major blood vessels or the skull base.
-
Porphyria or other diseases exacerbated by light.
-
Known hypersensitivity to porphyrins.
-
Pregnancy or breastfeeding.
Treatment Protocol
-
Drug Administration: this compound (Foscan®) is administered intravenously at a dose of 0.15 mg/kg.
-
Drug-Light Interval (DLI): A period of 96 hours is allowed for the photosensitizer to preferentially accumulate in the tumor tissue.
-
Light Application: The tumor is illuminated with 652 nm laser light. The light dose is typically 20 J/cm² for surface illumination. For interstitial PDT (iPDT) in thicker tumors, optical fibers are inserted into the tumor to deliver the light.
-
Post-Treatment Care: Patients must adhere to strict light avoidance measures for at least 15 days. Pain and inflammation are managed with standard medications.
Outcome Assessment
-
Tumor Response: Assessed using standard criteria such as RECIST (Response Evaluation Criteria in Solid Tumors) at predefined intervals post-treatment.
-
Survival: Overall survival, disease-specific survival, and recurrence-free survival are monitored long-term.
-
Quality of Life: Evaluated using validated questionnaires such as the EORTC QLQ-C30 and the head and neck-specific module, QLQ-H&N35, at baseline and various follow-up points. These questionnaires assess a range of domains including physical functioning, pain, swallowing, speech, and social interaction.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a clinical trial of this compound-PDT.
Signaling Pathways of this compound-PDT Induced Cell Death
This compound-PDT induces tumor cell death through a complex interplay of apoptosis, necrosis, and autophagy, primarily initiated by the generation of reactive oxygen species (ROS).
Caption: Interconnected signaling pathways leading to cell death after this compound-PDT.
The generation of ROS by photoactivated this compound leads to damage in various cellular organelles, including mitochondria, the endoplasmic reticulum (ER), and lysosomes. Mitochondrial damage is a key event that triggers the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases-9 and -3. High levels of oxidative stress can also lead to ATP depletion and direct membrane damage, resulting in necrosis. ER stress can induce autophagy, which can have a dual role, either promoting cell survival or contributing to cell death, and there is significant crosstalk between these pathways. The balance between apoptosis, necrosis, and autophagy depends on the PDT dose and the specific cellular context.
Conclusion
This compound-PDT is a valuable long-term treatment option for a select group of patients with head and neck cancer, particularly those with early-stage disease or recurrent tumors who are not candidates for standard therapies. It offers high efficacy in local tumor control with comparable survival rates to surgery for early-stage oral cancers, alongside a favorable safety profile and the potential for improved quality of life. Future research should focus on direct, long-term comparative studies with modern radiotherapy and systemic treatments to further define its role in the management of HNSCC. The continued investigation into the molecular mechanisms of PDT-induced cell death will also be crucial for optimizing treatment protocols and developing novel combination therapies.
References
- 1. Quality of life in head and neck cancer patients: validation of the European Organization for Research and Treatment of Cancer Quality of Life Questionnaire-H&N35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-mediated photodynamic therapy in patients with advanced, incurable head and neck cancer: A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of photodynamic therapy with this compound in curative treatment of recurrent carcinoma of the oral cavity and oropharynx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Photodynamic Therapy for Head, Neck, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safer Handling and Disposal of Temoporfin in a Laboratory Setting
For researchers and drug development professionals, the proper disposal of the photosensitizing agent temoporfin is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks associated with this potent compound. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound waste, ensuring compliance and minimizing potential hazards.
Key Disposal Considerations for this compound
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[1] This ensures that the compound is handled and treated in accordance with all relevant regulations.
| Parameter | Guideline | Source |
| Primary Disposal Method | Engage a licensed professional waste disposal service. | [1] |
| Alternative Treatment | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | [1] |
| Unused Solutions | Any unused solution must be discarded in accordance with local requirements.[2][3] | |
| Contaminated Materials | Dispose of contents and containers at an approved waste disposal plant. | |
| Regulatory Compliance | Disposal must be made according to official, local, and national regulations. |
Step-by-Step Disposal Protocol
While the engagement of a professional disposal service is paramount, the following steps outline the in-lab procedures for preparing this compound waste for disposal:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Segregation of Waste: Isolate all this compound waste, including unused solutions, contaminated vials, syringes, and PPE, from general laboratory waste.
-
Containment: Place all solid and liquid this compound waste into a designated, sealed, and clearly labeled hazardous waste container. The container should be suitable for chemical waste and prevent any leakage.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from light, as this compound is photosensitive.
-
Professional Collection: Arrange for the collection of the hazardous waste container by a licensed waste disposal company.
Experimental Workflow for this compound Disposal
General Guidance on Pharmaceutical Waste
The disposal of this compound falls under the broader category of pharmaceutical waste management. It is crucial to be aware of the governing regulations, which can include those from the Environmental Protection Agency (EPA) and local authorities. Improper disposal, such as flushing down the drain, is prohibited for hazardous waste pharmaceuticals and can lead to environmental contamination.
For all handling and disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product you are using and to adhere to your institution's safety protocols and local, state, and federal regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Temoporfin
Essential safety protocols and operational guidance for the handling and disposal of Temoporfin are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals working with this potent photosensitizing agent.
This compound, a key compound in photodynamic therapy, requires careful handling due to its hazardous properties. It can cause skin irritation, allergic skin reactions, and serious eye damage.[1][2] Adherence to strict safety measures is paramount to mitigate risks of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory. This includes appropriate gloves, eye and face protection, and in some cases, respiratory protection.
Eye and Face Protection:
-
Safety Glasses with Side Shields: To prevent accidental splashes to the eyes.
-
Face Shield: Should be worn in conjunction with safety glasses, especially when there is a significant risk of splashing.[1]
Skin Protection:
-
Chemical-Resistant Gloves: The specific type of glove should be chosen based on the solvent being used with this compound. Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Laboratory Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Closed-Toed Shoes: Essential for protecting the feet from spills.
Respiratory Protection:
-
In well-ventilated areas: Respiratory protection may not be required if handling small quantities.
-
In case of aerosols or dust: A NIOSH-approved respirator may be necessary.
| PPE Category | Item | Specifications and Recommendations |
| Eye & Face Protection | Safety Glasses | Must have side shields. |
| Face Shield | To be used in addition to safety glasses when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant. The choice of material depends on the solvent used. Always inspect before use. |
| Body Protection | Laboratory Coat | Must be fully buttoned. |
| Closed-toe shoes | Required at all times in the laboratory. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols. |
Operational Plan: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended short-term storage is at 2-8°C, while long-term storage should be at -20°C.
Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty containers should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour this compound waste down the drain.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling a this compound Spill Workflow
Caption: A flowchart outlining the step-by-step procedure for safely managing a this compound spill in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
